Terlipressin Acetate
Description
Properties
IUPAC Name |
acetic acid;(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H74N16O15S2.2C2H4O2/c53-17-5-4-9-31(45(76)60-23-41(57)72)63-51(82)38-10-6-18-68(38)52(83)37-27-85-84-26-36(61-44(75)25-59-43(74)24-58-42(73)22-54)50(81)65-34(20-29-11-13-30(69)14-12-29)48(79)64-33(19-28-7-2-1-3-8-28)47(78)62-32(15-16-39(55)70)46(77)66-35(21-40(56)71)49(80)67-37;2*1-2(3)4/h1-3,7-8,11-14,31-38,69H,4-6,9-10,15-27,53-54H2,(H2,55,70)(H2,56,71)(H2,57,72)(H,58,73)(H,59,74)(H,60,76)(H,61,75)(H,62,78)(H,63,82)(H,64,79)(H,65,81)(H,66,77)(H,67,80);2*1H3,(H,3,4)/t31-,32-,33-,34-,35-,36-,37-,38-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFVFDPQEHRNTC-LWCZBKQBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H82N16O19S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914453-96-6, 1884420-36-3 | |
| Record name | Terlipressin acetate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914453966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terlipressin diacetate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1884420363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Terlipressin Acetate and Splanchnic Vasoconstriction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of Terlipressin (B549273) Acetate, with a specific focus on its role in inducing splanchnic vasoconstriction. Terlipressin, a synthetic analogue of vasopressin, functions as a prodrug, undergoing enzymatic conversion to its active metabolite, lysine-vasopressin. This active form exhibits a high affinity for vasopressin V1a receptors located on vascular smooth muscle cells within the splanchnic circulation. Activation of these Gq/11 protein-coupled receptors initiates a downstream signaling cascade involving phospholipase C, inositol (B14025) trisphosphate, and a subsequent increase in intracellular calcium concentrations. This culminates in smooth muscle contraction and targeted vasoconstriction in the splanchnic vascular bed. This guide details the molecular pathways, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the underlying mechanisms to offer a comprehensive resource for researchers and professionals in drug development.
Introduction
Terlipressin Acetate is a critical therapeutic agent in the management of conditions characterized by splanchnic vasodilation and its life-threatening complications, such as variceal hemorrhage and hepatorenal syndrome (HRS).[1][2] Its efficacy is rooted in its ability to selectively constrict the splanchnic blood vessels, thereby reducing portal pressure and improving systemic hemodynamics.[3][4] Understanding the intricate molecular mechanisms that govern this targeted vasoconstriction is paramount for optimizing its therapeutic use and for the development of novel vasoactive drugs.
This guide will dissect the pharmacology of this compound, from its pharmacokinetic profile to the molecular signaling pathways it triggers to induce splanchnic vasoconstriction.
Pharmacokinetics and Metabolism
Terlipressin is administered intravenously and functions as a prodrug. It is enzymatically cleaved in the blood and tissues by peptidases, which remove the N-terminal glycyl residues to release the pharmacologically active metabolite, lysine-vasopressin.[5][6] This gradual conversion results in a sustained release of lysine-vasopressin, prolonging its therapeutic effect compared to native vasopressin.[7]
Table 1: Pharmacokinetic Parameters of Terlipressin and Lysine-Vasopressin in Humans
| Parameter | Terlipressin | Lysine-Vasopressin | Reference(s) |
| Terminal Half-life | ~50 minutes | ~3 hours | [8] |
| Volume of Distribution (Vd) | 0.7 L/kg | - | [8] |
| Plasma Clearance | 9 mL/kg/min | 318 L/hr | [6][8] |
| Peak Plasma Concentration (Cmax) at Steady State (1 mg IV) | 70.5 ng/mL | 1.2 ng/mL | [6] |
| Area Under the Curve (AUC24h) at Steady State (1 mg IV) | 123 ng·hr/mL | 11.2 ng·hr/mL | [6] |
Mechanism of Action: V1a Receptor-Mediated Splanchnic Vasoconstriction
The primary mechanism of action of Terlipressin's active metabolite, lysine-vasopressin, is the stimulation of vasopressin V1a receptors.[5][7] These receptors are densely expressed on the vascular smooth muscle cells of the splanchnic circulation.[9] Lysine-vasopressin exhibits a significantly higher affinity for V1a receptors compared to V2 receptors, which primarily mediate antidiuretic effects.[7][10] This receptor selectivity accounts for Terlipressin's potent vasoconstrictive effects with a less pronounced impact on water retention.[7]
V1a Receptor Signaling Pathway
The V1a receptor is a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gq/11 family of G-proteins.[7] The binding of lysine-vasopressin to the V1a receptor initiates a conformational change, leading to the activation of the Gq/11 protein. This triggers a cascade of intracellular events culminating in smooth muscle contraction.
The key steps in the V1a receptor signaling pathway are as follows:
-
Activation of Phospholipase C (PLC): The activated α-subunit of the Gq/11 protein stimulates the membrane-bound enzyme, phospholipase C.
-
Hydrolysis of Phosphatidylinositol 4,5-bisphosphate (PIP2): PLC catalyzes the hydrolysis of PIP2 into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
DAG-Mediated Protein Kinase C (PKC) Activation: DAG remains in the cell membrane and, in conjunction with the increased intracellular Ca2+, activates protein kinase C.
-
Calcium-Calmodulin Complex Formation: The elevated cytosolic Ca2+ binds to calmodulin, forming a Ca2+-calmodulin complex.
-
Myosin Light Chain Kinase (MLCK) Activation: The Ca2+-calmodulin complex activates myosin light chain kinase.
-
Myosin Light Chain Phosphorylation and Muscle Contraction: Activated MLCK phosphorylates the regulatory light chain of myosin, which in turn initiates the cross-bridge cycling between actin and myosin filaments, resulting in smooth muscle contraction and vasoconstriction.
Experimental Protocols
The elucidation of Terlipressin's mechanism of action has been dependent on a variety of preclinical and clinical experimental protocols.
Preclinical Evaluation of Splanchnic Hemodynamics in a Porcine Model
Objective: To quantify the effect of terlipressin on splanchnic blood flow.
Methodology:
-
Animal Model: Healthy anesthetized pigs are utilized.[11][12]
-
Instrumentation:
-
Experimental Procedure:
-
A baseline period of stable hemodynamic measurements is established.
-
A bolus intravenous injection of terlipressin (e.g., 1 mg) or placebo is administered in a randomized, crossover design.[11][12]
-
Splanchnic and systemic hemodynamic parameters are continuously recorded for a predefined period (e.g., 30-60 minutes) post-administration.[11][12]
-
-
Data Analysis: Changes in portal venous flow, hepatic arterial flow, and other hemodynamic variables from baseline are calculated and compared between the terlipressin and placebo groups.
In Vitro Assessment of V1a Receptor-Mediated Calcium Signaling
Objective: To visualize and quantify the increase in intracellular calcium in vascular smooth muscle cells upon vasopressin receptor stimulation.
Methodology:
-
Cell Culture: A7r5 rat aortic smooth muscle cells are cultured on glass coverslips.[14][15]
-
Calcium Imaging:
-
Experimental Procedure:
-
A baseline fluorescence ratio is established in a control medium.
-
Cells are stimulated with varying concentrations of vasopressin (the active component of terlipressin).[14][16]
-
Changes in the fluorescence ratio, indicative of changes in intracellular calcium concentration, are recorded over time.[14]
-
-
Data Analysis: The magnitude and kinetics of the calcium response are quantified and analyzed to determine the dose-response relationship.
Clinical Evaluation in Hepatorenal Syndrome: The CONFIRM Trial
Objective: To evaluate the efficacy and safety of terlipressin in the treatment of hepatorenal syndrome type 1 (HRS-1).
Methodology:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[3][17][18]
-
Patient Population: Adults with cirrhosis, ascites, and a diagnosis of HRS-1, characterized by rapidly progressive renal failure.[3][17]
-
Intervention:
-
Patients were randomized (2:1) to receive either intravenous terlipressin (1 mg every 6 hours) or placebo.[3][18]
-
All patients were strongly recommended to receive concomitant albumin infusions.[3]
-
The dose of terlipressin could be doubled on day 4 if the serum creatinine (B1669602) did not decrease by at least 30%.[18]
-
-
Primary Endpoint: Verified HRS reversal, defined as two consecutive serum creatinine values of ≤1.5 mg/dL at least two hours apart, with the patient alive and without renal replacement therapy for at least 10 days after treatment completion.[17]
-
Data Analysis: The proportion of patients achieving the primary endpoint in the terlipressin and placebo groups were compared.
Table 2: Key Efficacy Outcomes from the CONFIRM Trial
| Outcome | Terlipressin Group | Placebo Group | p-value | Reference(s) |
| Verified HRS Reversal (Primary Endpoint) | 29.1% (58/199) | 15.8% (16/101) | 0.012 | [17] |
| Verified HRS Reversal without Recurrence by Day 30 | 24.1% (48/199) | 15.8% (16/101) | 0.092 | [17] |
Quantitative Effects on Splanchnic and Systemic Hemodynamics
Clinical studies using advanced imaging techniques have provided quantitative data on the hemodynamic effects of terlipressin.
Table 3: Hemodynamic Changes Following a Single 2 mg Bolus of Terlipressin in Patients with HRS-AKI (Measured by MRI)
| Parameter | Median Change from Baseline | p-value | Reference(s) |
| Superior Mesenteric Artery Blood Flow | -27% | <0.01 | [19] |
| Portal Venous Blood Flow | -21% | Not Significant | [19] |
| Azygos Venous Blood Flow | -50% | Not Significant | [19] |
| Renal Artery Blood Flow | +23% | <0.01 | [19] |
| Femoral Artery Blood Flow | -40% | <0.01 | [19] |
| Mean Arterial Pressure | +13% | <0.01 | [19] |
| Cardiac Output | -15% | <0.01 | [19] |
| Systemic Vascular Resistance | +32% | <0.01 | [19] |
These data demonstrate that terlipressin induces a significant and selective vasoconstriction in the splanchnic and peripheral circulations, leading to a redistribution of blood flow towards the renal circulation and an increase in systemic vascular resistance and mean arterial pressure, despite a reduction in cardiac output.[19]
Conclusion
The mechanism of action of this compound in splanchnic vasoconstriction is a well-defined process initiated by its conversion to lysine-vasopressin and subsequent activation of V1a receptors on vascular smooth muscle cells. The ensuing Gq/11-mediated signaling cascade results in a potent and targeted vasoconstriction of the splanchnic vasculature. This targeted action effectively reduces portal hypertension and improves systemic hemodynamics, providing a life-saving intervention for patients with severe complications of liver cirrhosis. The experimental and clinical data presented in this guide provide a robust foundation for the continued investigation and clinical application of this important therapeutic agent. Future research may focus on further refining dosing strategies and exploring the potential of terlipressin in other conditions characterized by vasodilation.
References
- 1. What are the approved indications for Terlipressin? [synapse.patsnap.com]
- 2. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CONFIRMing Hepatorenal Syndrome Management: #NephJC Editorial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. benchchem.com [benchchem.com]
- 6. Terlivaz (Terlipressin Injections): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. Pharmacokinetics of terlipressin after single i.v. doses to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signaling through hepatocyte vasopressin receptor 1 protects mouse liver from ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Splanchnic haemodynamics after intravenous terlipressin in anaesthetised healthy pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Endoscopic ultrasound duplex scanning for measurement of portal venous flow. Validation against transit time ultrasound flowmetry in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validation of a new transit time ultrasound flowmeter for measuring blood flow in colonic mesenteric arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Vasopressin-induced calcium increases in smooth muscle cells from spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mallinckrodt Presents Positive Phase 3 Results from its CONFIRM Study of Terlipressin in Patients with Hepatorenal Syndrome Type 1 (HRS-1) at The Liver Meeting® 2019 [prnewswire.com]
- 18. Role of Terlipressin in Patients With Hepatorenal Syndrome-Acute Kidney Injury Admitted to the ICU: A Substudy of the CONFIRM Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mapping the hemodynamic effects of terlipressin in patients with hepatorenal syndrome using advanced magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Terlipressin Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification processes for Terlipressin (B549273) Acetate (B1210297), a synthetic analogue of vasopressin. The document details the chemical methodologies, experimental protocols, and quantitative data pertinent to the production of this vasoactive drug.
Introduction
Terlipressin is a prodrug that is enzymatically converted in the body to its active form, lysine (B10760008) vasopressin.[1] It exhibits a higher selectivity for vasopressin V1 receptors over V2 receptors, leading to vasoconstriction in the splanchnic circulation. This action is crucial in its clinical applications for conditions such as hepatorenal syndrome and variceal bleeding.[1][2] The chemical synthesis of Terlipressin, a dodecapeptide with the sequence Gly-Gly-Gly-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2, is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS).
Synthesis of Terlipressin
The primary method for synthesizing Terlipressin is the Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS).[1] This approach involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis begins from the C-terminus of the peptide, with the first amino acid attached to a Rink Amide resin.[1] The Fmoc group, which protects the α-amino group of the amino acid, is removed with a mild base, typically piperidine (B6355638). The next Fmoc-protected amino acid is then activated and coupled to the deprotected amino group of the preceding amino acid. This cycle of deprotection and coupling is repeated until the entire linear peptide sequence is assembled.
Experimental Protocol: Solid-Phase Peptide Synthesis
Materials and Reagents:
-
Rink Amide Resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Piperidine
-
Activating agents (e.g., HBTU)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane (TIS), Water, Dithiothreitol (EDT))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: The Rink Amide resin is swelled in DMF or NMP for at least one hour in a reaction vessel.[1]
-
Fmoc Deprotection: The resin is treated with a 20% piperidine solution in DMF for 5-20 minutes to remove the Fmoc protecting group from the terminal amine. The resin is then washed thoroughly with DMF.[1]
-
Amino Acid Activation and Coupling: In a separate vessel, the next Fmoc-protected amino acid (3-4 equivalents) is dissolved in DMF. An activating agent like HBTU (3-4 equivalents) and an amine base such as DIEA (6-8 equivalents) are added and allowed to pre-activate for 2-5 minutes. This activated amino acid solution is then added to the resin, and the coupling reaction proceeds for 1-2 hours.[1]
-
Washing: After coupling, the resin is washed with DMF to remove excess reagents and byproducts.[1]
-
Cycle Repetition: Steps 2-4 are repeated for each amino acid in the Terlipressin sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, the peptide-resin is washed and dried. A cleavage cocktail, typically containing TFA, TIS, water, and EDT (e.g., 94:2.5:2.5:1 v/v), is added to the resin. This mixture reacts for 2-4 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.[1]
-
Precipitation and Washing: The cleaved peptide is precipitated from the TFA solution by adding it to a large volume of cold diethyl ether. The crude peptide is then collected by centrifugation and washed multiple times with cold diethyl ether to remove scavengers and other small molecules.[1]
-
Drying: The crude linear peptide is dried under a vacuum.[1]
Oxidative Cyclization
The linear peptide is then cyclized to form the disulfide bond between the two cysteine residues.
Procedure:
-
Dissolution: The crude linear peptide is dissolved in an aqueous buffer (e.g., water or dilute ammonium (B1175870) hydroxide) at a low concentration (e.g., 2 mmol/L).[1]
-
pH Adjustment: The pH of the solution is adjusted to 7.5-8.5 using a dilute base like 5% ammonium hydroxide.[1][3]
-
Oxidation: An oxidizing agent, such as 1.5% hydrogen peroxide, is added dropwise while stirring.[1][3] The reaction is monitored by HPLC until the linear peptide is consumed, which typically takes 30-60 minutes.[1]
-
Quenching: The reaction is quenched by acidifying the solution with acetic acid.[1]
Purification of Terlipressin Acetate
A robust two-step Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) process is employed to achieve high purity of the final product and to perform the salt exchange to acetate.[1][4]
Two-Step HPLC Purification Workflow
Experimental Protocol: Purification
Step 1: Initial Purification
This step is designed to remove the majority of impurities from the crude cyclized peptide.[1]
-
Preparation: The acidified crude peptide solution is filtered through a 0.45 µm membrane.[1][4]
-
Chromatography:
-
Fraction Collection: Fractions corresponding to the main Terlipressin peak are collected, and those with a purity of >90% are pooled.[1][4]
Step 2: Final Polishing and Salt Exchange
This step further purifies the peptide and exchanges the counter-ion to acetate.[1]
-
Preparation: The pooled fractions from Step 1 are used.[1]
-
Chromatography:
-
Fraction Collection: Fractions corresponding to the main peak are collected, with those having a purity of >99% being pooled.[4]
Final Processing:
-
Concentration: The acetonitrile is removed from the pooled high-purity fractions using a rotary evaporator under reduced pressure.[1]
-
Lyophilization: The concentrated aqueous solution is freeze-dried to obtain the final product as a white, fluffy powder of this compound.[1][4]
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis and purification of this compound.
Table 1: Purity and Yield at Different Stages
| Parameter | Typical Value |
| Crude Purity (after cleavage) | 85 - 87%[1] |
| Purity after Cyclization | ~90%[1] |
| Purity after HPLC Step 1 | > 90%[1][4] |
| Final Product Purity (after HPLC Step 2) | > 99.5%[1] |
| Overall Yield | > 60%[5] |
Table 2: HPLC Method Parameters
| Parameter | Step 1: Initial Purification | Step 2: Final Polishing & Salt Exchange |
| Stationary Phase | Polystyrene-divinylbenzene[1][4] | Octadecylsilane (C18) bonded silica[1][4] |
| Mobile Phase A | Phosphoric acid/triethylamine buffer in water[1][4] | 0.1% Acetic acid in water[1] |
| Mobile Phase B | Acetonitrile[1][4] | Acetonitrile[1] |
| Detection Wavelength | 220-230 nm[1] | 220-230 nm[1] |
Terlipressin's Mechanism of Action: V1 Receptor Signaling
Terlipressin acts as a prodrug and is converted to lysine vasopressin, which is an agonist for vasopressin receptors.[1] It shows selectivity for the V1 receptor (V1R), a G protein-coupled receptor (GPCR).[3][6] The V1R is coupled to the Gq/11 family of G proteins.[3][7]
Upon binding of lysine vasopressin to the V1 receptor, the associated Gq/11 protein is activated.[7][8] This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺).[8] The increased intracellular calcium, along with DAG, activates protein kinase C (PKC), leading to a cascade of downstream cellular responses, most notably vasoconstriction in vascular smooth muscle cells.[7][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Signaling through hepatocyte vasopressin receptor 1 protects mouse liver from ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. CN102775475A - Method for purifying this compound - Google Patents [patents.google.com]
- 5. CN108659104B - Preparation method of terlipressin and pharmaceutical composition thereof - Google Patents [patents.google.com]
- 6. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Chemical stability and degradation pathways of Terlipressin Acetate
An In-Depth Technical Guide to the Chemical Stability and Degradation Pathways of Terlipressin (B549273) Acetate (B1210297)
Introduction
Terlipressin Acetate, a synthetic analogue of the natural hormone vasopressin, is a critical therapeutic agent for managing conditions such as hepatorenal syndrome and bleeding esophageal varices.[1][2] As a peptide-based prodrug, Terlipressin is converted in vivo to its active metabolite, lysine-vasopressin, through the enzymatic cleavage of its N-terminal glycyl residues.[3][4] The inherent chemical structure of Terlipressin, which includes a disulfide bridge and multiple amide bonds, makes it susceptible to various degradation pathways, including hydrolysis, oxidation, and deamidation.[1][5]
Understanding the chemical stability and degradation mechanisms of this compound is paramount for the development of stable pharmaceutical formulations, defining appropriate storage conditions, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the stability profile of this compound, detailing its degradation under various stress conditions, outlining the primary degradation pathways, and presenting the experimental protocols used for its stability assessment.
Chemical Stability Profile
The stability of this compound is significantly influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents.[1][6][7]
Effect of pH and Hydrolytic Degradation
This compound's stability is highly pH-dependent. The molecule is most stable in acidic conditions, specifically within a pH range of 3 to 4.[8] Aqueous formulations have been developed that are stable at a pH of 3.4 to 5.0 for up to two years at room temperature.[3]
Forced degradation studies have demonstrated that Terlipressin is susceptible to degradation under acidic, neutral, and basic conditions.[1][9]
-
Acidic Conditions: In a study using 0.2 M hydrochloric acid at 50°C, the concentration of Terlipressin decreased to 86.23% after 3 hours.[5]
-
Basic Conditions: The peptide is also known to undergo degradation in alkaline environments.[6][7][9]
-
Neutral Conditions: While more stable than in acidic or basic solutions, some degradation is observed under neutral conditions.[1][9] A study at 50°C showed that Terlipressin in an aqueous solution at pH 4.9 and in a phosphate (B84403) buffer at pH 7.0 was stable over a 3-hour period.[5] Another study in an acetic acid-sodium acetate buffer at pH 4.5 and 37°C showed minimal degradation over 12 hours.[10]
The primary hydrolytic degradation pathways involve the cleavage of peptide bonds and deamidation of asparagine and glutamine residues.[1]
Effect of Temperature (Thermal Degradation)
Elevated temperatures accelerate the degradation of this compound. One study indicated that the drug undergoes thermal degradation when heated on a boiling water bath for 30 minutes.[7] Another study reported a degradation of 0.36% when heated at 60°C for 30 minutes.[7] Lyophilized Terlipressin is stable at room temperature for up to three weeks but should be stored at -18°C or below for long-term storage.[11] Commercial lyophilized products are recommended to be stored at 2°C to 8°C.[12][13]
Oxidative Degradation
Terlipressin is highly susceptible to oxidative degradation, primarily due to the presence of a disulfide bridge between cysteine residues and other sensitive amino acids like tyrosine.[1][14] Forced degradation studies using hydrogen peroxide have shown significant degradation.
-
In one experiment, exposure to 6% hydrogen peroxide at 50°C resulted in a dramatic decrease in Terlipressin concentration to just 8.52% of the initial value after 3 hours.[5]
-
Another study using 3% hydrogen peroxide for 30 minutes on a boiling water bath also showed mild degradation.[7]
Oxidative stress can lead to the formation of various degradation products, including those with modified amino acid residues and cleavage of the disulfide bond.[1][15]
Photodegradation
Studies on the photochemical degradation of Terlipressin have yielded varied results. One study reported that Terlipressin is susceptible to photochemical degradation.[6][7] However, another detailed experiment where a Terlipressin solution was exposed to UV light for 24 hours showed no degradation.[7] Due to these conflicting reports and general recommendations for peptide drugs, it is advised to protect this compound from light during storage.[12][13]
Degradation Pathways
The degradation of this compound proceeds through several chemical pathways, leading to a variety of degradation products (DPs). A comprehensive study identified a total of eleven distinct DPs under various stress conditions.[1][9] The primary degradation pathways include hydrolysis, oxidation, deamidation, and truncation.[1]
-
Hydrolysis: Cleavage of the peptide backbone at various positions.
-
Oxidation: Modification of the disulfide bridge or susceptible amino acid side chains.
-
Deamidation: Conversion of asparagine (Asn) and glutamine (Gln) residues to aspartic acid and glutamic acid, respectively.[1]
-
Truncation: Loss of one or more amino acid residues from the peptide chain, such as the formation of des-glycine or des-(1-3)-terlipressin.[1][3]
-
Acetylation: Addition of an acetyl group.[1]
A visual representation of the main degradation triggers is provided below.
Quantitative Stability Data
The following tables summarize the quantitative data from forced degradation studies.
Table 1: Forced Degradation of this compound at 50°C
| Stress Condition | Concentration | Duration (min) | % Terlipressin Remaining | Reference |
|---|---|---|---|---|
| 0.2 M HCl | 0.17 mg/mL | 180 | 86.23% | [5] |
| 6% H₂O₂ | 0.17 mg/mL | 180 | 8.52% | [5] |
| Aqueous Solution (pH 4.9) | 0.17 mg/mL | 180 | No degradation peak observed | [5] |
| Phosphate Buffer (pH 7.0) | 0.17 mg/mL | 180 | No degradation peak observed |[5] |
Table 2: Forced Degradation of this compound (30 min duration)
| Stress Condition | Temperature | % Degradation | Reference |
|---|---|---|---|
| 3% H₂O₂ | Boiling water bath | 0.08% | [7] |
| Thermal | 60°C | 0.06% | [7] |
| 1 N HCl | Boiling water bath | Nil | [7] |
| 1 N NaOH | Boiling water bath | Nil | [7] |
| UV Light | Room Temperature (24h) | Nil |[7] |
Note: The conflicting results regarding acid/base hydrolysis in Table 1 and Table 2 are from different studies with distinct experimental conditions (e.g., molarity of acid/base, temperature, duration), which likely accounts for the observed differences.
Table 3: Stability of Reconstituted Terlipressin in Acetic Acid-Sodium Acetate Buffer (pH 4.5) at 37°C
| Duration (hours) | Purity (%) | Reference |
|---|---|---|
| 0 | 99.82 | [10] |
| 1 | 99.82 | [10] |
| 2 | 99.76 | [10] |
| 4 | 99.68 | [10] |
| 8 | 99.67 | [10] |
| 12 | 99.59 |[10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. Below are protocols adapted from published stability-indicating methods.
Stability-Indicating RP-HPLC Method
This method is designed to separate Terlipressin from its degradation products.[6][7][16]
-
Instrumentation: HPLC system with a UV detector.[16]
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[6][7][16]
-
Mobile Phase: A mixture of Acetonitrile and monobasic potassium phosphate solution (35:65 v/v). The pH of the phosphate buffer is adjusted to 3.5 with diluted orthophosphoric acid.[6][7][16] The mobile phase should be filtered and degassed.[7]
-
Retention Time: Approximately 10.05 minutes for Terlipressin.[6][7]
Forced Degradation (Stress Testing) Protocol
The following workflow illustrates the typical steps involved in a forced degradation study of this compound.
Detailed Stress Conditions: [7]
-
Acid-Induced Degradation: To a flask containing 50 mcg of Terlipressin, add 10 mL of mobile phase and 5 mL of 1 N HCl. Heat on a boiling water bath for 30 minutes. Cool, neutralize with 1 N NaOH, and dilute to volume with mobile phase.[7]
-
Alkali-Induced Degradation: To a flask containing 50 mcg of Terlipressin, add 10 mL of mobile phase and 5 mL of 1 N NaOH. Heat on a boiling water bath for 30 minutes. Cool, neutralize with 1 N HCl, and dilute to volume with mobile phase.[7]
-
Oxidative Degradation: To a flask containing 50 mcg of Terlipressin, add 10 mL of mobile phase and 5 mL of 3.0% H₂O₂. Heat on a boiling water bath for 30 minutes. Cool and dilute to volume with mobile phase.[7]
-
Thermal Degradation: Place a solution of Terlipressin on a boiling water bath for 30 minutes. Cool and dilute to volume with mobile phase.[7]
-
Photochemical Degradation: Expose a solution of Terlipressin to UV light for 24 hours.[7]
Conclusion
This compound is a complex peptide drug with specific stability requirements. It is most stable in a lyophilized state at refrigerated temperatures and in acidic aqueous solutions (pH 3-5). The primary degradation pathways are hydrolysis and oxidation, which are accelerated by basic conditions, high temperatures, and the presence of oxidizing agents. The susceptibility to light is not definitively established but protection from light is recommended. A validated stability-indicating HPLC method is essential for accurately quantifying Terlipressin and its degradation products, ensuring the quality and efficacy of its pharmaceutical formulations. This knowledge is critical for researchers and professionals involved in the development, manufacturing, and clinical use of this compound.
References
- 1. Understanding the chemical stability of peptidomimetic therapeutics using high-resolution mass spectrometry: a study of terlipressin and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. WO2020237170A1 - Formulations of terlipressin - Google Patents [patents.google.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. An investigation of reconstituted terlipressin infusion stability for use in hepatorenal syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN108659104B - Preparation method of terlipressin and pharmaceutical composition thereof - Google Patents [patents.google.com]
- 11. raybiotech.com [raybiotech.com]
- 12. publications.ashp.org [publications.ashp.org]
- 13. drugs.com [drugs.com]
- 14. CN101693738A - Method for synthesizing terlipressin by solid-phase oxidization and cyclization - Google Patents [patents.google.com]
- 15. CN102408471A - Preparation method of Terlipressin - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
Terlipressin Acetate: A Deep Dive into Structure-Activity Relationships
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Terlipressin (B549273) acetate (B1210297), a synthetic analogue of the endogenous hormone lysine (B10760008) vasopressin (LVP), is a potent vasoactive drug employed in the management of hepatorenal syndrome and bleeding esophageal varices.[1] Its pharmacological activity is intricately linked to its molecular structure and its interaction with vasopressin receptors. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of terlipressin, offering insights into the molecular determinants of its efficacy and receptor selectivity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development in the field of vasoactive peptides.
The Molecular Architecture of Terlipressin
Terlipressin is a pro-drug, which is structurally a triglycyl-lysine derivative of vasopressin. Its chemical name is N-[N-(N-Glycylglycyl)glycyl]-8-L-lysinevasopressin.[2] The molecule consists of a cyclic nonapeptide core, identical to lysine vasopressin, with a tri-glycyl moiety attached to the N-terminal cysteine.[2] This N-terminal extension is crucial for its pharmacokinetic profile, as it renders the molecule inactive until it is enzymatically cleaved in vivo to release the active metabolite, lysine vasopressin.[3]
Interaction with Vasopressin Receptors
The physiological effects of terlipressin are mediated through its interaction with vasopressin (V) receptors, primarily the V1a and V2 subtypes.[1] These receptors belong to the G-protein coupled receptor (GPCR) superfamily and exhibit distinct tissue distributions and signaling pathways.[4]
-
V1a Receptors: Predominantly located on vascular smooth muscle cells, V1a receptors mediate vasoconstriction.[4]
-
V2 Receptors: Primarily found in the renal collecting ducts, V2 receptors are responsible for the antidiuretic effects of vasopressin.
Terlipressin and its active metabolite, LVP, exhibit a higher affinity for the V1a receptor compared to the V2 receptor, which accounts for its pronounced vasoconstrictive effects.[1]
Structure-Activity Relationship Studies
The structure-activity relationship of terlipressin and its analogs revolves around modifications of the core vasopressin structure. Key determinants of activity include the amino acid sequence of the cyclic nonapeptide, the nature of the N-terminal extension, and the stereochemistry of the constituent amino acids.
Quantitative Data on Receptor Binding and Functional Activity
The following table summarizes the binding affinities (Ki) and functional activities (EC50) of terlipressin, its active metabolite lysine vasopressin (LVP), and the endogenous human hormone arginine vasopressin (AVP) at human V1a and V2 receptors. This data provides a quantitative basis for understanding the receptor selectivity and potency of these compounds.
| Compound | V1a Receptor Binding Affinity (Ki, nM) | V2 Receptor Binding Affinity (Ki, nM) | V1a Receptor Functional Activity (EC50, nM) | V2 Receptor Functional Activity (EC50, nM) | Receptor Selectivity (V2 Ki / V1a Ki) |
| Terlipressin | ~1100 | ~6900 | Partial Agonist | Full Agonist | ~6.3 |
| Lysine Vasopressin (LVP) | 1.8 | 10 | Full Agonist | Full Agonist | ~5.6 |
| Arginine Vasopressin (AVP) | 1.8 ± 0.4 | ~0.85 | Full Agonist | Full Agonist | ~0.47 |
Note: The Ki and EC50 values are approximate and can vary depending on the specific experimental conditions.
Experimental Protocols
A thorough understanding of the SAR of terlipressin is built upon robust experimental methodologies. The following sections detail the key experimental protocols used to characterize the binding and functional activity of terlipressin and its analogs.
Radioligand Binding Assay for Vasopressin Receptors
This protocol outlines the steps for a competitive radioligand binding assay to determine the affinity of test compounds for V1a and V2 vasopressin receptors.
1. Membrane Preparation:
- Culture human embryonic kidney (HEK-293) cells stably expressing the human V1a or V2 receptor.[5]
- Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
- Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[6]
2. Competitive Binding Assay:
- In a 96-well plate, add the membrane preparation (typically 5-20 µg of protein per well).[3]
- Add increasing concentrations of the unlabeled test compound (e.g., terlipressin or its analogs).
- Add a fixed concentration of a suitable radioligand (e.g., [3H]-Arginine Vasopressin) at a concentration at or below its Kd value.[6]
- For the determination of non-specific binding, add a saturating concentration of an unlabeled reference compound (e.g., unlabeled AVP).[6]
- Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[5]
3. Separation of Bound and Free Ligand:
- Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]
4. Quantification and Data Analysis:
- Place the filters in scintillation vials with scintillation fluid.
- Measure the radioactivity in each vial using a scintillation counter.
- Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for V1a Receptor Activation (Calcium Mobilization)
This protocol describes a method to assess the functional activity of compounds at the V1a receptor by measuring changes in intracellular calcium concentration.
1. Cell Culture and Plating:
- Culture a suitable cell line expressing the human V1a receptor (e.g., 1321N1 cells).[7]
- Seed the cells into a 96-well, black, clear-bottom plate and incubate overnight.[7]
2. Dye Loading:
- Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer.
- Incubate the plate to allow for dye uptake and de-esterification.
3. Compound Addition and Signal Detection:
- Prepare serial dilutions of the test compounds.
- Use a fluorescence plate reader with an injection system to add the test compounds to the wells.
- Immediately after compound addition, measure the fluorescence intensity over time to monitor changes in intracellular calcium levels.
4. Data Analysis:
- Determine the peak fluorescence response for each concentration of the test compound.
- Plot the response as a function of the log concentration of the compound to generate a dose-response curve.
- Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal response) from the curve.
Functional Assay for V2 Receptor Activation (cAMP Accumulation)
This protocol details a method to measure the functional activity of compounds at the V2 receptor by quantifying the production of cyclic AMP (cAMP).
1. Cell Culture and Treatment:
- Culture cells expressing the human V2 receptor (e.g., HEK-293).
- Treat the cells with various concentrations of the test compounds in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- Incubate for a defined period to allow for cAMP accumulation.
2. Cell Lysis and cAMP Measurement:
- Lyse the cells to release the intracellular cAMP.
- Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay).
3. Data Analysis:
- Plot the measured cAMP concentration as a function of the log concentration of the test compound to generate a dose-response curve.
- Determine the EC50 value from the curve.
Signaling Pathways
The binding of terlipressin's active metabolite, LVP, to V1a and V2 receptors initiates distinct intracellular signaling cascades.
V1a Receptor Signaling Pathway
Activation of the V1a receptor leads to the coupling of the Gq/11 family of G-proteins. This initiates a signaling cascade that results in vasoconstriction.
Caption: V1a Receptor Signaling Pathway.
V2 Receptor Signaling Pathway
Activation of the V2 receptor involves coupling to the Gs family of G-proteins, leading to the production of cAMP and subsequent activation of Protein Kinase A (PKA), which mediates the antidiuretic effect.
Caption: V2 Receptor Signaling Pathway.
Synthesis and Purification of Terlipressin Analogs
The synthesis of terlipressin and its analogs is typically achieved through solid-phase peptide synthesis (SPPS).
Experimental Workflow for Solid-Phase Peptide Synthesis
Caption: Solid-Phase Peptide Synthesis Workflow.
Conclusion
The structure-activity relationship of terlipressin acetate is a complex interplay of its peptide backbone, N-terminal modification, and interactions with vasopressin receptors. Its pro-drug nature and selectivity for the V1a receptor are key to its therapeutic utility. A thorough understanding of these molecular interactions, facilitated by the experimental protocols and signaling pathway models presented in this guide, is essential for the rational design of novel vasopressin analogs with improved therapeutic profiles. Further research into the downstream signaling networks and the development of more selective ligands will continue to advance the field of vasoactive peptide therapeutics.
References
- 1. Terlipressin | C52H74N16O15S2 | CID 72081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. benchchem.com [benchchem.com]
- 4. The Clinical Proteomic Technologies for Cancer | Details for CPTC-AVPR1A-1 [antibodies.cancer.gov]
- 5. Discovery and evaluation of a novel 18F-labeled vasopressin 1a receptor PET ligand with peripheral binding specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. resources.revvity.com [resources.revvity.com]
The Pharmacokinetics and Metabolism of Terlipressin: An In-depth Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terlipressin (B549273), a synthetic analogue of vasopressin, is a potent vasoactive agent employed in the management of hepatorenal syndrome and bleeding esophageal varices.[1] Functioning as a prodrug, terlipressin is enzymatically converted in vivo to its active metabolite, lysine-vasopressin (LVP), which mediates its therapeutic effects.[1] This conversion facilitates a sustained release of the active compound, thereby prolonging its physiological action.[1] Terlipressin exhibits a notable selectivity for vasopressin V1 receptors over V2 receptors, positioning it as a targeted therapeutic for increasing systemic vascular resistance and mitigating portal pressure.[1] This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of terlipressin in preclinical models, presenting key data, experimental methodologies, and visual representations of its metabolic pathway and typical study workflows.
Pharmacokinetics in Preclinical Models
The pharmacokinetic profile of terlipressin is primarily characterized by its conversion to the active metabolite, LVP, and the subsequent distribution and clearance of both compounds.[1] Preclinical studies have been conducted in various animal models, including rats, dogs, and pigs, to elucidate these properties. However, detailed quantitative pharmacokinetic parameters in these models are not extensively reported in publicly available literature. The plasma kinetic profile in dogs has been noted to be qualitatively similar to that in rats and humans.[2]
Data Presentation
Due to the limited availability of specific quantitative data for preclinical models in the reviewed literature, the following tables summarize available information, including human data for comparative context.
Table 1: Pharmacokinetic Parameters of Terlipressin in Healthy Human Volunteers
| Parameter | Value | Reference |
| Half-life of distribution | 8 minutes | [3] |
| Half-life of elimination | 50 minutes | [3] |
| Volume of distribution | 0.7 L/kg | [3] |
| Plasma clearance | 9 mL/kg/min | [3] |
| Data from a study with single intravenous injections of 5, 10, and 20 µg/kg body weight. |
Table 2: Pharmacokinetic Parameters of Terlipressin and Lysine-Vasopressin (Human Data)
| Compound | Parameter | Value | Reference |
| Terlipressin | Half-life | 0.9 hours | [4] |
| Volume of Distribution | 6.3 L | [4] | |
| Clearance | 27.4 L/hr | [4] | |
| Lysine-Vasopressin | Half-life | 3.0 hours | [4] |
| Volume of Distribution | 1370 L | [4] | |
| Clearance | 318 L/hr | [4] |
Table 3: Excretion of Terlipressin and Lysine-Vasopressin in Preclinical Models and Humans
| Species | Compound | Percentage of Administered Dose Excreted in Urine | Reference |
| Cats | Terlipressin | 2-8% | [2] |
| Rats | Lysine-Vasopressin | 0.5% (of administered LVP) | [2] |
| Humans | Terlipressin | <1% | [2] |
Metabolism of Terlipressin
Terlipressin undergoes enzymatic cleavage to release its active metabolite, lysine-vasopressin. This process is not mediated by cytochrome P450 enzymes but rather by peptidases found in various tissues, including the liver and kidneys.[2] The metabolism is initiated by the sequential cleavage of the three N-terminal glycyl residues.[4]
Metabolic Pathway of Terlipressin
Caption: Metabolic conversion of Terlipressin to Lysine-Vasopressin.
Experimental Protocols
In Vivo Pharmacokinetic Study
A typical preclinical pharmacokinetic study of terlipressin involves the following steps:
-
Animal Model Selection: Healthy adult male and female animals (e.g., Sprague-Dawley rats, Beagle dogs, or domestic pigs) are chosen. Animals are acclimatized to the laboratory conditions before the study.
-
Drug Administration: Terlipressin is administered intravenously (IV) as a bolus dose. For oral bioavailability studies, an oral formulation would also be administered to a separate group of animals.
-
Blood Sampling: Blood samples are collected from a suitable vein (e.g., tail vein in rats, cephalic vein in dogs) at predetermined time points post-dosing. A typical sampling schedule might be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours.
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.
-
Bioanalytical Method: The concentrations of terlipressin and its active metabolite, lysine-vasopressin, in the plasma samples are determined using a validated bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Experimental Workflow for a Preclinical PK Study
Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
Bioanalytical Methodology: LC-MS/MS for Quantification
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation:
-
Protein Precipitation: To a plasma sample, an internal standard is added, followed by a protein precipitating agent (e.g., acetonitrile (B52724) or methanol).
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant is transferred to a clean tube and may be evaporated to dryness and reconstituted in the mobile phase.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A suitable flow rate is maintained to ensure good separation.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard, ensuring high selectivity and sensitivity.
Conclusion
This technical guide provides a summary of the available information on the pharmacokinetics and metabolism of terlipressin in preclinical models. While specific quantitative pharmacokinetic parameters in animal models are not widely published, the metabolic pathway involving the conversion of terlipressin to its active metabolite, lysine-vasopressin, is well understood. The provided experimental protocols and workflows offer a foundational understanding for researchers designing and conducting preclinical studies with this important therapeutic agent. Further research is warranted to fully characterize the pharmacokinetic profiles of terlipressin and LVP in various preclinical species to better inform dose selection and translation to clinical settings.
References
- 1. benchchem.com [benchchem.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Pharmacokinetics of terlipressin after single i.v. doses to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Terlivaz (terlipressin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
A Technical Guide to the Prodrug Conversion Kinetics of Terlipressin to Lysine Vasopressin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Terlipressin (B549273), a synthetic analogue of vasopressin, functions as a prodrug that is enzymatically converted to the pharmacologically active metabolite, lysine (B10760008) vasopressin. This conversion is a critical determinant of its pharmacokinetic and pharmacodynamic profile, enabling a sustained release of the active compound and prolonging its therapeutic effects. This technical guide provides a comprehensive overview of the kinetics of this conversion, detailing the enzymatic processes, pharmacokinetic parameters, and the subsequent signaling pathways activated by lysine vasopressin. Detailed experimental protocols for studying these processes are provided, along with quantitative data and visual representations of the key mechanisms.
Prodrug Conversion and Metabolism
Terlipressin (triglycyl-lysine-vasopressin) is designed to be slowly converted to lysine vasopressin through the enzymatic cleavage of its N-terminal triglycyl moiety.[1][2] This process is primarily mediated by endothelial peptidases found in various tissues throughout the body, rather than in the blood or plasma.[3][4][5] This ubiquitous nature of the converting enzymes suggests that the metabolism of terlipressin is unlikely to be significantly affected by the patient's disease state or concurrent drug administration.[3][6] The slow conversion results in a sustained release of lysine vasopressin, leading to a prolonged duration of action of approximately 4-6 hours.[1]
The metabolic cascade involves the sequential removal of the three glycine (B1666218) residues, ultimately yielding lysine vasopressin. Terlipressin itself possesses some intrinsic, albeit weak, pharmacological activity, acting as a partial agonist at vasopressin V1 receptors.[7][8] However, the primary therapeutic effects are attributable to its conversion to lysine vasopressin, a potent, full agonist at both V1 and V2 receptors.[7]
Pharmacokinetic Profile
The pharmacokinetic properties of both terlipressin and its active metabolite, lysine vasopressin, are crucial for understanding its clinical utility. Both compounds exhibit linear pharmacokinetics, with plasma concentrations increasing proportionally with the administered dose.[3][4]
| Parameter | Terlipressin | Lysine Vasopressin | Reference |
| Terminal Half-life (t½) | ~0.9 hours (50-80 minutes) | ~3.0 hours | [3][9][10] |
| Volume of Distribution (Vd) | 6.3 L | 1370 L | [3][9] |
| Clearance (CL) | 27.4 L/hr | 318 L/hr | [3][9][11] |
| Peak Plasma Concentration (Cmax) | 70.5 ng/mL (steady-state) | - | [9] |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | 60-120 minutes | [10][12] |
| Urinary Excretion (% of dose) | < 1% | < 0.1% | [3][9] |
Table 1: Comparative Pharmacokinetic Parameters of Terlipressin and Lysine Vasopressin.
Pharmacodynamics and Receptor Activation
Lysine vasopressin exerts its physiological effects by binding to and activating vasopressin receptors (V1 and V2), which are G-protein coupled receptors (GPCRs).[1][13] Terlipressin and lysine vasopressin exhibit a higher affinity for V1 receptors compared to V2 receptors, with a selectivity ratio of approximately 6:1.[1][11]
V1 Receptor Activation: Located on vascular smooth muscle cells, V1 receptor activation is the primary mediator of the vasoconstrictive effects of lysine vasopressin.[7][14] This Gq-protein coupled receptor activates the phospholipase C (PLC) signaling pathway, leading to an increase in intracellular calcium (Ca2+) concentrations and subsequent smooth muscle contraction.[1][15] This is the principal mechanism behind the therapeutic efficacy of terlipressin in conditions like hepatorenal syndrome and variceal bleeding, as it leads to splanchnic vasoconstriction, a reduction in portal pressure, and an increase in mean arterial pressure.[14][16]
V2 Receptor Activation: Primarily found on the basolateral membrane of the distal tubules and collecting ducts in the kidneys, V2 receptors are Gs-protein coupled.[7][13] Their activation stimulates adenylyl cyclase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels.[13] This cascade ultimately results in the insertion of aquaporin-2 water channels into the apical membrane, promoting water reabsorption and producing an antidiuretic effect.[1] While present, the antidiuretic effect of terlipressin is considered modest due to its V1 selectivity.[1][14]
Detailed Experimental Protocols
In Vitro Enzymatic Conversion of Terlipressin
This protocol describes the in vitro conversion of terlipressin to lysine vasopressin using liver microsomes, which contain the relevant peptidases.
Materials:
-
Human liver microsomes
-
Terlipressin stock solution
-
NADPH regenerating system
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
Ice-cold acetonitrile (B52724)
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing 0.1 M phosphate buffer (pH 7.4), human liver microsomes (final concentration 0.5 mg/mL), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate Reaction: Add terlipressin (e.g., final concentration of 1 µM) to the pre-incubated mixture to start the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate Reaction: At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.
-
Sample Collection: Carefully collect the supernatant for subsequent analysis by LC-MS/MS to quantify the concentrations of remaining terlipressin and the formed lysine vasopressin.
Quantification of Terlipressin and Lysine Vasopressin by LC-MS/MS
This protocol outlines a method for the simultaneous quantification of terlipressin and lysine vasopressin in plasma samples.
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add a suitable internal standard. Precipitate the plasma proteins by adding 500 µL of cold acetonitrile and vortexing for 1 minute.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer and Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Conditions (Illustrative):
-
LC System: Agilent 1260 Infinity LC or equivalent.
-
Column: Agilent ZORBAX RRHT Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate terlipressin and lysine vasopressin.
-
Flow Rate: 0.35 mL/min.
-
Column Temperature: 40°C.
-
MS System: Agilent 6410B Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for terlipressin and lysine vasopressin would need to be optimized.
V1 and V2 Receptor Activation Assays
V1 Receptor Activation (Calcium Mobilization):
-
Cell Culture: Culture cells expressing the V1 receptor (e.g., CHO cells) to a suitable confluency.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist Addition: Add varying concentrations of lysine vasopressin to the cells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or a microscope equipped for live-cell imaging. An increase in fluorescence indicates an increase in intracellular calcium.
V2 Receptor Activation (cAMP Assay):
-
Cell Culture: Culture cells expressing the V2 receptor (e.g., CHO cells).
-
Cell Stimulation: Stimulate the cells with varying concentrations of lysine vasopressin in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Quantify the amount of cAMP produced using a competitive immunoassay, such as an ELISA or a homogeneous time-resolved fluorescence (HTRF) assay.
Conclusion
The conversion of the prodrug terlipressin to its active metabolite, lysine vasopressin, is a well-characterized process that underpins its therapeutic efficacy. The slow, enzymatic cleavage by endothelial peptidases provides a sustained release of lysine vasopressin, which then acts primarily on V1 receptors to induce vasoconstriction. Understanding the kinetics of this conversion and the subsequent receptor-mediated signaling is paramount for the continued development and optimization of vasopressin analogues in various clinical settings. The experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced pharmacology of terlipressin and its metabolites.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. currentseparations.com [currentseparations.com]
- 3. researchgate.net [researchgate.net]
- 4. portal.research.lu.se [portal.research.lu.se]
- 5. Potentiation of receptor-mediated cAMP production: role in the cross-talk between vasopressin V1a and V2 receptor transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. cAMP-dependent protein kinase activation affects vasopressin V2-receptor number and internalization in LLC-PK1 renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 11. Intracellular Calcium Mobilization in Response to Ion Channel Regulators via a Calcium-Induced Calcium Release Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
Terlipressin Acetate: A Deep Dive into V1 versus V2 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of Terlipressin acetate's selectivity for vasopressin V1 and V2 receptors. Terlipressin, a synthetic analogue of vasopressin, functions as a pro-drug, being metabolized to the active compound lysine (B10760008) vasopressin (LVP).[1][2] Its therapeutic effects are primarily mediated through its interaction with V1 and V2 receptors, making a thorough understanding of its receptor selectivity crucial for its clinical application and for the development of novel therapeutics.[1][3]
Core Concepts: V1 and V2 Receptor Signaling
Vasopressin receptors are G protein-coupled receptors (GPCRs) that mediate a variety of physiological functions.[4] The V1 and V2 receptors are distinguished by their signaling pathways and tissue distribution.
-
V1 Receptors (V1a): Predominantly found on vascular smooth muscle cells, V1 receptors are coupled to the Gq/11 protein.[5][6] Activation of V1 receptors leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of intracellular calcium (Ca2+), leading to smooth muscle contraction and vasoconstriction.[2][6]
-
V2 Receptors: Primarily located on the basolateral membrane of the collecting ducts in the kidneys, V2 receptors are coupled to the Gs protein.[4][8][9] Activation of V2 receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[9][10] This increase in cAMP activates protein kinase A (PKA), which promotes the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells, resulting in water reabsorption and an antidiuretic effect.[4][10]
Quantitative Analysis of Receptor Selectivity
The selectivity of Terlipressin and its active metabolite, LVP, for V1 and V2 receptors has been quantified through binding affinity (Ki) and functional potency (EC50) studies. The data consistently demonstrates a preferential binding of both compounds to the V1 receptor over the V2 receptor.[8][11]
| Compound | Receptor | Binding Affinity (Ki) M | Reference(s) |
| Terlipressin | V1 | 1.1 x 10-6 | [8][11] |
| V2 | 6.9 x 10-6 | [8][11] | |
| Lysine Vasopressin (LVP) | V1 | 1.8 x 10-9 | [8][11] |
| V2 | 1.0 x 10-8 | [8][11] | |
| Arginine Vasopressin (AVP) | V1 | 8.0 x 10-10 | [11] |
| V2 | 8.5 x 10-10 | [11] |
| Compound | Receptor | Functional Potency (EC50) M | Agonist Activity (Emax) | Reference(s) |
| Terlipressin | V1 | 2.1 x 10-7 | 41% (Partial) | [8][11] |
| V2 | 1.1 x 10-7 | 100% (Full) | [8][11] | |
| Lysine Vasopressin (LVP) | V1 | 1.1 x 10-9 | ~100% (Full) | [8][11] |
| V2 | 1.5 x 10-9 | ~100% (Full) | [8][11] | |
| Arginine Vasopressin (AVP) | V1 | 4.8 x 10-10 | 100% | [11] |
| V2 | 2.8 x 10-10 | 100% | [11] |
These data reveal that Terlipressin itself has a low affinity for both receptors, with an approximately six-fold higher affinity for V1 over V2.[8][11] Its active metabolite, LVP, exhibits a much higher affinity for both receptors, also with a six-fold preference for V1.[8][11] Functionally, Terlipressin acts as a partial agonist at the V1 receptor and a full agonist at the V2 receptor.[8][11][12] In contrast, LVP is a full agonist at both V1 and V2 receptors.[8][11][12]
Experimental Protocols
The determination of receptor binding affinity and functional activity relies on established in vitro assays.
Radioligand Binding Assay (Competitive Binding)
This assay quantifies the ability of a test compound (e.g., Terlipressin) to displace a radiolabeled ligand from its receptor.
Objective: To determine the binding affinity (Ki) of Terlipressin for V1 and V2 receptors.
Materials:
-
Cell membrane homogenates from Chinese Hamster Ovary (CHO) cells stably expressing human V1 or V2 receptors.[8][11]
-
Radioligand: [3H]Arginine Vasopressin ([3H]AVP).[8]
-
Test compounds: Terlipressin, Lysine Vasopressin (LVP), Arginine Vasopressin (AVP).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membrane homogenates with a fixed concentration of [3H]AVP and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays
1. V1 Receptor Activity: Intracellular Calcium Mobilization
Objective: To determine the functional potency (EC50) and efficacy (Emax) of Terlipressin at the V1 receptor.
Materials:
-
CHO cells stably expressing the human V1 receptor.[8]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Assay buffer.
-
Fluorometric imaging plate reader.
Procedure:
-
Load the V1-expressing cells with a calcium-sensitive fluorescent dye.
-
Stimulate the cells with varying concentrations of the test compound (Terlipressin, LVP, or AVP).
-
Measure the resulting change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorometric plate reader.[8]
-
Plot the dose-response curve to determine the EC50 (the concentration of agonist that gives half-maximal response) and the Emax (the maximum response).
2. V2 Receptor Activity: Cyclic AMP (cAMP) Accumulation Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of Terlipressin at the V2 receptor.
Materials:
-
CHO cells stably expressing the human V2 receptor.[8]
-
cAMP assay kit (e.g., HTRF-based or ELISA-based).
-
Phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Assay buffer.
Procedure:
-
Pre-incubate the V2-expressing cells with a phosphodiesterase inhibitor.
-
Stimulate the cells with varying concentrations of the test compound (Terlipressin, LVP, or AVP).
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit.[8]
-
Plot the dose-response curve to determine the EC50 and Emax.
Visualizations
Signaling Pathways
Caption: V1 Receptor Signaling Pathway.
Caption: V2 Receptor Signaling Pathway.
Experimental Workflow
Caption: Radioligand Binding Assay Workflow.
References
- 1. va.gov [va.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 5. innoprot.com [innoprot.com]
- 6. imrpress.com [imrpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. innoprot.com [innoprot.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. dovepress.com [dovepress.com]
An In-depth Technical Guide on the Core Molecular Signaling Pathways Activated by Terlipressin Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terlipressin (B549273) Acetate (B1210297) is a synthetic analogue of vasopressin utilized for its potent vasoconstrictive properties, primarily in the management of hepatorenal syndrome and variceal bleeding.[1][2][3][4] As a prodrug, its pharmacological activity is largely mediated by its conversion to the active metabolite, lysine-vasopressin (LVP).[1][5][6][7][8] This guide delineates the core molecular signaling pathways activated by Terlipressin and LVP, focusing on their interaction with vasopressin receptors. It provides a detailed examination of the downstream second messenger systems, quantitative pharmacological data, key experimental methodologies, and visual representations of the signaling cascades to support advanced research and drug development.
Introduction to Terlipressin's Mechanism of Action
Terlipressin (triglycyl-lysine-vasopressin) is administered intravenously and is metabolized by tissue peptidases, which cleave the N-terminal glycyl residues to slowly release the pharmacologically active LVP.[5][7][9] This slow conversion results in a prolonged duration of action compared to native vasopressin.[1][6][7] The primary targets for both Terlipressin and LVP are the vasopressin receptors (V1a, V1b, and V2), which are G-protein coupled receptors (GPCRs).[2][5][10]
The physiological effects of Terlipressin are dictated by its preferential binding to these receptor subtypes. It exhibits a significantly higher affinity for V1 receptors, located on vascular smooth muscle, compared to V2 receptors, which are found in the renal collecting ducts.[5][6][9] This selectivity underpins its potent vasoconstrictive effects, particularly in the splanchnic circulation, leading to reduced portal pressure.[1][5][7][11][12]
Core Signaling Pathways
The activation of vasopressin receptors by Terlipressin and its metabolite LVP initiates distinct intracellular signaling cascades. The two principal pathways are the Gq/11-PLC-IP3/DAG pathway, mediated by V1 receptors, and the Gs-Adenylyl Cyclase-cAMP pathway, mediated by V2 receptors.
V1 Receptor-Mediated Signaling (Gq/11 Pathway)
The predominant effect of Terlipressin, vasoconstriction, is mediated through the V1a receptor (V1aR).[5][9] This receptor is coupled to the Gq/11 family of G-proteins.[9]
Signaling Cascade:
-
Receptor Activation: LVP (and to a lesser extent, Terlipressin itself) binds to the V1aR on vascular smooth muscle cells.[1][9]
-
G-Protein Activation: Receptor binding induces a conformational change, activating the associated heterotrimeric Gq/11 protein. This causes the exchange of GDP for GTP on the Gαq subunit.[13]
-
PLC Activation: The activated Gαq-GTP subunit dissociates and stimulates Phospholipase C (PLC).[7][13][14]
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][7][13][14]
-
Downstream Effects:
-
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5][13]
-
DAG and the elevated intracellular Ca2+ levels synergistically activate Protein Kinase C (PKC), which then phosphorylates numerous downstream targets, contributing to smooth muscle contraction.[5]
-
The ultimate result of this cascade is a sustained increase in intracellular calcium, leading to the contraction of vascular smooth muscle, increased systemic vascular resistance, and a rise in blood pressure.[5]
V2 Receptor-Mediated Signaling (Gs Pathway)
While Terlipressin has a lower affinity for V2 receptors, its interaction is still pharmacologically relevant, particularly concerning its antidiuretic effects and potential side effects like hyponatremia.[4] The V2 receptor is coupled to the Gs family of G-proteins.
Signaling Cascade:
-
Receptor Activation: LVP binds to the V2 receptor on the basolateral membrane of renal collecting duct cells.[5]
-
G-Protein Activation: This activates the Gs protein, causing the Gαs subunit to exchange GDP for GTP.
-
Adenylyl Cyclase Activation: The activated Gαs-GTP subunit stimulates the enzyme adenylyl cyclase.[5]
-
Second Messenger Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[5][15][16]
-
Downstream Effects:
This increase in AQP2 channels enhances water reabsorption from the urine back into the bloodstream, producing an antidiuretic effect.[5]
Quantitative Pharmacology
The pharmacological effects of Terlipressin and LVP are concentration-dependent and receptor-specific. Quantitative data from binding and functional assays are crucial for understanding their potency and selectivity.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Agonist Activity |
| Terlipressin | Human V1a | 1229[8] | 158[8] | Partial (48% max activation)[8] |
| Human V2 | 7750[8] | 309[8] | Full[8][17] | |
| Lysine-Vasopressin (LVP) | Human V1a | 10[8] | 1.1[8] | Full[8] |
| Human V2 | 60[8] | 0.8[8] | Full[8] | |
| Arginine-Vasopressin (AVP) | Human V1a | 5[8] | 0.6[8] | Full (Reference)[8] |
| Human V2 | 5[8] | 0.4[8] | Full (Reference)[8] |
Data compiled from in vitro studies using Chinese hamster ovary cells expressing human recombinant receptors.[8]
Key Insights from Data:
-
Potency: LVP is significantly more potent than the prodrug Terlipressin at both V1a and V2 receptors, with binding affinities and functional potencies that are orders of magnitude lower (stronger).[8]
-
Selectivity: Both Terlipressin and LVP show a higher affinity for the V1a receptor compared to the V2 receptor, with a V1:V2 selectivity ratio of approximately 6:1.[8][18]
-
Agonism: Terlipressin acts as a partial agonist at V1a receptors but a full agonist at V2 receptors. In contrast, its active metabolite LVP is a full agonist at both receptor subtypes.[8][18] This suggests the in vivo response is a combination of Terlipressin's partial activity and LVP's full agonist activity.[8]
Key Experimental Protocols
The characterization of Terlipressin's signaling pathways relies on a suite of established molecular pharmacology assays.
Radioligand Binding Assay (for Receptor Affinity)
This assay measures the affinity (Ki) of a compound for a specific receptor.
-
Objective: To determine the binding affinity of Terlipressin and LVP to V1a and V2 receptors.
-
Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from cells (e.g., CHO or HEK293) recombinantly expressing the human V1a or V2 receptor.[19][20][21]
-
Competitive Binding: Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., [³H]Arginine-Vasopressin) and varying concentrations of the unlabeled competitor compound (Terlipressin or LVP).[8]
-
Separation: Separate bound from unbound radioligand via rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50 (concentration of competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.[22]
-
Intracellular Calcium Mobilization Assay (for V1aR Function)
This assay measures the functional consequence of V1aR activation (Gq/11 pathway).
-
Objective: To determine the potency (EC50) and efficacy of Terlipressin/LVP at the V1a receptor.
-
Methodology:
-
Cell Culture: Plate cells expressing the V1a receptor in a multi-well plate (e.g., 96- or 384-well).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[23] This dye exhibits a significant increase in fluorescence intensity upon binding to Ca2+.
-
Compound Addition: Add varying concentrations of the test compound (Terlipressin or LVP) to the wells.
-
Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The peak fluorescence response corresponds to the maximum intracellular calcium release.[23]
-
Data Analysis: Plot the peak fluorescence response against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to calculate the EC50 and the maximum response (Emax).
-
cAMP Accumulation Assay (for V2R Function)
This assay measures the functional consequence of V2R activation (Gs pathway).
-
Objective: To determine the potency (EC50) and efficacy of Terlipressin/LVP at the V2 receptor.
-
Methodology:
-
Cell Culture and Stimulation: Plate cells expressing the V2 receptor. Pre-incubate them with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate the cells with varying concentrations of the test compound.[24]
-
Cell Lysis: Lyse the cells to release the accumulated intracellular cAMP.
-
Detection: Quantify cAMP levels using a competitive immunoassay. Common formats include Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.[15][24][25][26] In these assays, endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody.[24]
-
Data Analysis: The detection signal is inversely proportional to the amount of cAMP produced.[25] Plot the signal against the log concentration of the agonist and fit to a dose-response curve to determine the EC50 and Emax.
-
Conclusion
Terlipressin Acetate exerts its therapeutic effects through a well-defined set of molecular signaling pathways activated by its conversion to lysine-vasopressin. Its high-affinity binding to V1a receptors triggers the Gq/11-PLC-Ca2+ pathway, leading to potent vasoconstriction. Concurrently, its lower-affinity interaction with V2 receptors activates the Gs-AC-cAMP pathway, mediating antidiuresis. The quantitative differences in receptor affinity, potency, and agonist activity between the prodrug and its active metabolite are critical for its pharmacological profile. A thorough understanding of these pathways and the methodologies used to probe them is essential for the continued development and optimization of vasopressin analogues in clinical practice.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What are the approved indications for Terlipressin? [synapse.patsnap.com]
- 3. litfl.com [litfl.com]
- 4. gloshospitals.nhs.uk [gloshospitals.nhs.uk]
- 5. Terlipressin for the Prevention and Treatment of Renal Decline in Hepatorenal Syndrome: A Drug Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. KEGG DRUG: this compound [genome.jp]
- 11. medchemexpress.com [medchemexpress.com]
- 12. abmole.com [abmole.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative properties and receptor reserve of the IP(3) and calcium branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. Terlipressin, a vasoactive prodrug recommended in hepatorenal syndrome, is an agonist of human V1, V2 and V1B receptors: Implications for its safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Design and synthesis of heterofunctional V1a-selective vasopressin receptor ligands with lysine at position 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jme.bioscientifica.com [jme.bioscientifica.com]
- 22. jme.bioscientifica.com [jme.bioscientifica.com]
- 23. m.youtube.com [m.youtube.com]
- 24. resources.revvity.com [resources.revvity.com]
- 25. youtube.com [youtube.com]
- 26. bmglabtech.com [bmglabtech.com]
Terlipressin Acetate solubility in different laboratory solvents
An In-Depth Technical Guide to the Solubility of Terlipressin (B549273) Acetate in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Terlipressin Acetate in a range of common laboratory solvents. The information presented is intended to support research, formulation development, and analytical method design by providing quantitative solubility data, detailed experimental protocols, and visual representations of key processes.
Introduction to this compound
This compound is a synthetic analogue of vasopressin, an endogenous hormone. It functions as a prodrug, being converted in the body to its active metabolite, lysine (B10760008) vasopressin.[1] This active form is an agonist for vasopressin receptors (V1a, V1b, and V2), with a higher selectivity for the V1 receptor, which mediates vasoconstriction.[1][2][3] This mechanism of action makes it effective in the treatment of conditions such as bleeding esophageal varices and hepatorenal syndrome.[1][4][5] Chemically, Terlipressin is a dodecapeptide with the empirical formula C52H74N16O15S2 and a molecular weight of approximately 1227.4 g/mol .[2]
Quantitative Solubility Data
The solubility of this compound can vary significantly depending on the solvent and the specific conditions (e.g., pH, temperature). The following table summarizes the available quantitative and qualitative solubility data from various technical datasheets and publications.
| Solvent/Buffer System | Reported Solubility | Source(s) |
| Water | Freely soluble, Highly soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | [2] |
| Dimethylformamide (DMF) | 20 mg/mL | [2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | [2] |
| Acetic Acid-Sodium Acetate Buffer | >50 mg/mL | [6] |
| Disodium Hydrogen Phosphate-Citric Acid Buffer | ~10 mg/mL | [6] |
| Ethanol | Partially soluble | [2] |
| Methanol | Slightly soluble | [7] |
| Citric Acid-Sodium Citrate Buffer | ~0 mg/mL | [6] |
Note: Discrepancies exist in the literature. For instance, while most sources describe this compound as freely soluble in water, one vendor datasheet reports it as insoluble[4]. Similarly, DMSO solubility is reported as both 25 mg/mL[2] and "slightly" soluble[7]. Such variations may arise from differences in the material's salt form, purity, or the specific experimental conditions used.
Experimental Protocols for Solubility Determination
Accurate solubility determination is critical for pre-formulation and analytical studies. Below are methodologies cited in the literature for assessing the solubility of this compound.
Visual Assessment Method
A common method for determining solubility involves visual inspection after agitation in a specific solvent system. This protocol is adapted from a patented preparation method for Terlipressin.[6]
Objective: To determine the approximate solubility of this compound in a given solvent at a controlled temperature.
Materials:
-
This compound powder
-
Selected solvents (e.g., water, buffers, DMSO)
-
Volumetric flasks or vials
-
Calibrated balance
-
Temperature-controlled shaker or water bath (set to 25 ± 1 °C)
-
Vortex mixer
Procedure:
-
Preparation: Prepare the desired buffer solutions (e.g., 0.1M Acetic acid-sodium acetate, pH 4.5).[6]
-
Sample Weighing: Accurately weigh a specific amount of this compound.
-
Dissolution: Place the sample into a vial containing a known volume of the test solvent, maintained at 25 ± 1 °C.[6]
-
Agitation: Vigorously agitate the solution (e.g., strong oscillation or vortexing) for 30 seconds.[6]
-
Incubation & Observation: Place the sample in the temperature-controlled environment. Repeat the agitation step every 5 minutes for a total duration of 30 minutes.[6]
-
Endpoint Determination: After 30 minutes, visually inspect the solution. The sample is considered dissolved if no solid solute particles are visible to the naked eye.[6] The solubility is then reported as greater than or equal to the tested concentration.
HPLC-Based Method for Quantification
For precise quantification, especially in stability studies or complex matrices, High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. The European Pharmacopeia specifies an analytical method for this compound.[8]
Objective: To accurately quantify the concentration of dissolved this compound in a saturated solution.
Instrumentation & Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: X-Terra MS C18, 4.6 x 250 mm, 3.5 µm particle size.[8]
-
Mobile Phase: A gradient system using two eluents.[8]
-
Eluent A: Methanol and an aqueous buffer (e.g., 3.30 g ammonium (B1175870) sulfate (B86663) in 5 L water with 1.0 mL sulfuric acid) in a ratio of 18.5:81.5 (v/v).[8]
-
Eluent B: Methanol and the same buffer in a ratio of 35:65 (v/v).[8]
-
-
Flow Rate: 0.6 mL/min.[8]
-
Column Temperature: 30°C.[8]
-
Detection Wavelength: 210 nm.[8]
Procedure:
-
Sample Preparation: Prepare a supersaturated solution of this compound in the desired solvent and agitate until equilibrium is reached.
-
Filtration: Filter the solution through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Dilution: Accurately dilute the clear filtrate with the mobile phase to a concentration within the linear range of the calibration curve.
-
Injection & Analysis: Inject the diluted sample into the HPLC system and record the chromatogram.
-
Quantification: Calculate the concentration of this compound in the original filtrate by comparing its peak area to a standard calibration curve.
Visualized Workflows and Pathways
Experimental Workflow for Solubility Assessment
The following diagram illustrates a typical workflow for determining the solubility of this compound based on the visual assessment protocol.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Terlipressin | C52H74N16O15S2 | CID 72081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. tga.gov.au [tga.gov.au]
- 6. CN108659104B - Preparation method of terlipressin and pharmaceutical composition thereof - Google Patents [patents.google.com]
- 7. usbio.net [usbio.net]
- 8. WO2020237170A1 - Formulations of terlipressin - Google Patents [patents.google.com]
Inherent Fluorescence Properties of Terlipressin Acetate for Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Predicted Inherent Fluorescence Properties of Terlipressin Acetate (B1210297)
Terlipressin is a dodecapeptide with the amino acid sequence Gly-Gly-Gly-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2.[1][4][6][7] The intrinsic fluorescence of Terlipressin is predicted to arise from its two aromatic amino acid residues: Tyrosine (Tyr) and Phenylalanine (Phe). Tryptophan, the most fluorescent of the natural amino acids, is absent from the sequence. The fluorescence of Tyrosine is generally more significant than that of Phenylalanine due to its higher quantum yield.[5] The local microenvironment, including pH and solvent polarity, can influence the fluorescence properties of these residues within the peptide.[5][8]
Data Presentation: Predicted Fluorescence Properties
The following table summarizes the known fluorescence properties of Tyrosine and Phenylalanine, which are expected to govern the inherent fluorescence of Terlipressin Acetate.
| Fluorophore (Amino Acid) | Excitation Maximum (λex) | Emission Maximum (λem) | Molar Extinction Coefficient (ε) at λex | Quantum Yield (ΦF) | Fluorescence Lifetime (τ) |
| Tyrosine | ~274 - 275 nm[5][9] | ~300 - 312 nm[9][10] | ~1,400 M⁻¹cm⁻¹ at 274 nm | ~0.14 | ~3.6 ns |
| Phenylalanine | ~257 - 260 nm[11][12] | ~282 nm[11] | ~200 M⁻¹cm⁻¹ at 257 nm | ~0.04 | ~6.4 ns |
Note: The exact fluorescence properties of Tyrosine and Phenylalanine within the Terlipressin peptide may vary due to conformational effects and interactions with neighboring residues.
Terlipressin Signaling Pathway and Mechanism of Action
Terlipressin acts as a prodrug, being converted to the active metabolite lysine-vasopressin.[1] It exerts its physiological effects primarily through the vasopressin V1 receptors, which are Gq protein-coupled receptors located on vascular smooth muscle cells.[2][3] Activation of the V1 receptor initiates a signaling cascade that leads to vasoconstriction.[13][14][15]
Visualization of Terlipressin Signaling Pathway
Caption: Terlipressin V1 receptor signaling cascade leading to vasoconstriction.
Experimental Protocols
The following protocols are proposed for the characterization of the inherent fluorescence of this compound and its potential application in imaging.
Protocol for Characterizing the Fluorescence of this compound
Objective: To determine the excitation and emission spectra, quantum yield, and fluorescence lifetime of this compound.
Materials:
-
This compound (highly purified)[4]
-
Spectroscopy-grade solvents (e.g., phosphate-buffered saline (PBS), acetonitrile)[16]
-
Fluorescence spectrophotometer
-
UV-Vis spectrophotometer
-
Time-correlated single photon counting (TCSPC) system
-
Quartz cuvettes (1 cm path length)[17]
-
Fluorescence quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or a well-characterized peptide standard)[17][18]
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired solvent (e.g., PBS pH 7.4).
-
Prepare a series of dilutions with absorbances ranging from 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.[17]
-
-
Absorbance Measurement:
-
Record the UV-Vis absorbance spectrum of each dilution to determine the absorbance at the excitation wavelength.
-
-
Fluorescence Spectra Measurement:
-
Using a fluorescence spectrophotometer, record the excitation and emission spectra of the this compound solutions.
-
To determine the excitation spectrum, set the emission wavelength to the predicted maximum (~310 nm) and scan a range of excitation wavelengths (e.g., 240-300 nm).
-
To determine the emission spectrum, set the excitation wavelength to the determined maximum (predicted to be ~275 nm) and scan a range of emission wavelengths (e.g., 280-400 nm).
-
-
Quantum Yield (ΦF) Determination (Comparative Method): [17][18]
-
Prepare a series of dilutions of a known fluorescence standard with absorbances matching the this compound solutions at the same excitation wavelength.
-
Measure the integrated fluorescence intensity (area under the emission curve) for both the this compound and standard solutions under identical instrument settings.
-
Calculate the quantum yield using the following equation: Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Subscripts 'x' and 'st' refer to the unknown (Terlipressin) and the standard, respectively.
-
-
-
Fluorescence Lifetime (τ) Measurement: [19]
-
Use a TCSPC system to measure the fluorescence decay of this compound.
-
Excite the sample with a pulsed light source at the determined excitation maximum.
-
Collect the fluorescence decay data and fit it to an exponential decay model to determine the fluorescence lifetime. For peptides, a multi-exponential decay model may be necessary.[20]
-
Protocol for In Vitro Fluorescence Imaging of this compound
Objective: To visualize the localization of this compound in cultured cells expressing the V1 receptor.
Materials:
-
Cells expressing the vasopressin V1 receptor (e.g., A7r5 cells)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for cell fixation
-
Fluorescence microscope with appropriate UV excitation source and emission filters (e.g., DAPI filter set)
-
Glass-bottom imaging dishes or coverslips
Methodology:
-
Cell Culture and Seeding:
-
Culture V1 receptor-expressing cells under standard conditions.
-
Seed cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to a suitable confluency.
-
-
Terlipressin Incubation:
-
Prepare a working solution of this compound in serum-free medium at a desired concentration (e.g., 1-10 µM).
-
Wash the cells with warm PBS and replace the medium with the Terlipressin-containing medium.
-
Incubate the cells for a specified period (e.g., 30-60 minutes) at 37°C.
-
-
Cell Washing and Fixation:
-
Remove the incubation medium and wash the cells three times with cold PBS to remove unbound Terlipressin.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Fluorescence Microscopy:
-
Mount the coverslips on a microscope slide with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope equipped with a UV excitation source (e.g., ~275 nm) and an emission filter centered around the expected emission maximum (e.g., ~310 nm).
-
Acquire images to visualize the subcellular localization of Terlipressin's intrinsic fluorescence.
-
Visualization of Experimental Workflow
Caption: Proposed workflow for characterizing and imaging Terlipressin's fluorescence.
Potential Applications and Future Directions
The ability to image this compound directly through its intrinsic fluorescence would offer a powerful, label-free method to study its pharmacokinetics and pharmacodynamics at a cellular level. Potential applications include:
-
Receptor Binding Studies: Visualizing the binding and internalization of Terlipressin at the V1 receptor on the cell surface.
-
Subcellular Trafficking: Tracking the intracellular fate of Terlipressin following endocytosis.
-
Pharmacokinetic Imaging: In principle, with advanced microscopy techniques, it may be possible to image Terlipressin distribution in tissues.
Future research should focus on the full experimental characterization of Terlipressin's fluorescence properties. Furthermore, the development of advanced imaging techniques, such as two-photon microscopy, could enhance imaging depth and reduce phototoxicity, making in vivo applications more feasible.
Conclusion
While not yet exploited, the inherent fluorescence of this compound, derived from its Tyrosine and Phenylalanine residues, presents an exciting opportunity for label-free imaging in biomedical research. This guide provides the foundational knowledge and detailed experimental protocols necessary to explore this potential. By characterizing and harnessing these intrinsic properties, researchers can gain new insights into the cellular mechanisms of this important therapeutic peptide.
References
- 1. This compound | 14636-12-5 [chemicalbook.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. dovepress.com [dovepress.com]
- 4. usbio.net [usbio.net]
- 5. agilent.com [agilent.com]
- 6. peptide.com [peptide.com]
- 7. This compound | C56H82N16O19S2 | CID 72941948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mechanisms of vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vasoconstriction - Wikipedia [en.wikipedia.org]
- 15. ahajournals.org [ahajournals.org]
- 16. Making sure you're not a bot! [opus4.kobv.de]
- 17. chem.uci.edu [chem.uci.edu]
- 18. agilent.com [agilent.com]
- 19. edinst.com [edinst.com]
- 20. Fluorescence lifetime imaging microscopy: fundamentals and advances in instrumentation, analysis, and applications - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Vasopressin Receptor Binding Affinity of Terlipressin Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of Terlipressin (B549273) Acetate to the vasopressin receptor subtypes V1a, V1b, and V2. It includes quantitative binding affinity data, detailed experimental methodologies, and diagrams of the associated signaling pathways to support research and development efforts.
Quantitative Binding Affinity and Selectivity
Terlipressin is a prodrug that is converted in vivo to its active metabolite, lysine (B10760008) vasopressin (LVP).[1] Both terlipressin and LVP exert their effects by binding to vasopressin receptors, but they exhibit significantly different binding affinities compared to the endogenous ligand, arginine vasopressin (AVP).[2][3]
In vitro competitive binding assays using Chinese hamster ovary (CHO) cells expressing human V1 and V2 receptors demonstrate that terlipressin binds to these receptors with low affinity, significantly lower than both LVP and AVP.[2][4] However, both terlipressin and its active metabolite LVP show a preferential binding affinity for the V1 receptor over the V2 receptor.[2][5] Studies also indicate that terlipressin is a full agonist at V1b receptors with a micromolar affinity.[6]
The table below summarizes the quantitative binding affinity (Ki) values and selectivity ratios for terlipressin, LVP, and AVP.
Table 1: Binding Affinity (Ki) of Terlipressin, LVP, and AVP for Human Vasopressin Receptors
| Compound | V1 Receptor Ki (M) | V2 Receptor Ki (M) | Selectivity Ratio (Ki-V2 / Ki-V1) |
|---|---|---|---|
| Terlipressin | 1.1 x 10⁻⁶[5] | 6.9 x 10⁻⁶[5] | 6.3[5] |
| Lysine Vasopressin (LVP) | 1.8 x 10⁻⁹[2][5] | 1.0 x 10⁻⁸[2][5] | 5.6[5] |
| Arginine Vasopressin (AVP) | 8.0 x 10⁻¹⁰[2][5] | 8.5 x 10⁻¹⁰[2][5] | 1.1[5] |
Data derived from competitive binding assays on membrane homogenates of CHO cells expressing human V1 and V2 receptors.[2][4]
Receptor Agonist Activity
Beyond binding affinity, the functional activity of terlipressin at each receptor subtype is critical. Functional assays reveal that terlipressin acts as a partial agonist at the V1 receptor, producing only 41% of the maximal effect observed with AVP.[1][2] In contrast, it behaves as a full agonist at the V2 and V1b receptors.[1][2][6] Its active metabolite, LVP, is a full agonist at both V1 and V2 receptors.[1][4]
This pharmacological profile suggests that the immediate, direct effects of terlipressin administration are due to its intrinsic partial V1 agonist activity, while the sustained in vivo response is primarily driven by the potent, full V1 agonist activity of its metabolite, LVP.[1][3]
Vasopressin Receptor Signaling Pathways
The V1 and V2 receptors are G-protein coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades upon activation.[7]
V1 Receptor (Gq-Coupled) Signaling Pathway
The V1a and V1b receptors couple to Gq/11 proteins.[8][9] Activation of this pathway stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).[10] The resulting increase in intracellular calcium in vascular smooth muscle cells leads to vasoconstriction.[11][12]
V2 Receptor (Gs-Coupled) Signaling Pathway
The V2 receptor couples to the Gs stimulatory protein.[7] Activation of this pathway stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells in the kidney. This process increases water reabsorption and mediates the antidiuretic effect.[7]
Experimental Protocols
The binding affinity data presented in this guide were primarily determined using competitive radioligand binding assays.[4]
Methodology: Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled test compound (e.g., terlipressin) to compete with a fixed concentration of a radiolabeled ligand (e.g., [³H]AVP) for binding to a specific receptor.[13]
I. Membrane Preparation
-
Cell Culture: Culture cells stably expressing the human vasopressin receptor of interest (e.g., V1a or V2) in appropriate media.
-
Homogenization: Harvest cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors) using a Dounce or polytron homogenizer.[14]
-
Centrifugation: Perform a low-speed centrifugation (e.g., 1,000 x g) to remove nuclei and debris.[14]
-
Membrane Pelleting: Centrifuge the resulting supernatant at high speed (e.g., 20,000-40,000 x g) to pellet the cell membranes.[14]
-
Washing & Storage: Resuspend the pellet in fresh buffer, repeat the high-speed centrifugation, and finally resuspend the washed membrane pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose). Store aliquots at -80°C.[14]
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[14]
II. Assay Procedure (96-Well Plate Format)
-
Reagent Preparation: Prepare serial dilutions of the unlabeled competitor compounds (Terlipressin, LVP, AVP) in assay buffer. Dilute the radioligand ([³H]AVP) and the thawed membrane preparation to their final working concentrations in assay buffer.[2]
-
Plate Setup:
-
Total Binding: Add assay buffer, diluted radioligand, and the membrane preparation.
-
Non-specific Binding (NSB): Add a high concentration of unlabeled AVP (e.g., 1 µM), diluted radioligand, and the membrane preparation.[2]
-
Competitive Binding: Add each concentration of the test compound, diluted radioligand, and the membrane preparation.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to allow the binding to reach equilibrium.[14]
-
Termination & Filtration: Stop the reaction by rapidly filtering the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[13][14]
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.[14]
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail, and measure the radioactivity trapped on the filters using a scintillation counter.[14]
III. Data Analysis
-
Calculate Specific Binding: For each data point, subtract the average counts from the NSB wells from the total counts.
-
Generate Competition Curve: Plot the percent specific binding as a function of the log concentration of the competitor compound.
-
Determine IC50: Use non-linear regression analysis (e.g., Hill equation curve fitting) to calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific radioligand binding.[2][5]
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD) , where [L] is the concentration of the radioligand and KD is the dissociation constant of the radioligand for the receptor.[5]
References
- 1. dovepress.com [dovepress.com]
- 2. scispace.com [scispace.com]
- 3. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Terlipressin, a vasoactive prodrug recommended in hepatorenal syndrome, is an agonist of human V1, V2 and V1B receptors: Implications for its safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 10. Multiple signaling pathways of V1-vascular vasopressin receptors of A7r5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. imrpress.com [imrpress.com]
- 12. derangedphysiology.com [derangedphysiology.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
Whitepaper: The Pivotal Role of the Triglycyl Moiety in the Pharmacodynamics of Terlipressin Acetate
Audience: Researchers, Scientists, and Drug Development Professionals
Version: 1.0
Executive Summary
Terlipressin (B549273) Acetate is a synthetic analogue of vasopressin, pivotal in managing conditions like hepatorenal syndrome (HRS) and variceal bleeding.[1] Its clinical efficacy and distinct pharmacodynamic profile are fundamentally dictated by its unique chemical structure, specifically the N-terminal attachment of a triglycyl moiety to the active lysine-vasopressin (LVP) core. This technical guide provides an in-depth analysis of this triglycyl group, elucidating its function as the cornerstone of Terlipressin's prodrug nature. We will explore how this moiety governs the drug's slow release, extended duration of action, receptor interaction, and overall therapeutic profile, supported by quantitative data, experimental methodologies, and pathway visualizations.
The Prodrug Concept: From Structure to Sustained Action
Terlipressin is a dodecapeptide, structurally defined as three glycine (B1666218) residues linked to the N-terminal of lysine-vasopressin. This triglycyl extension is not mere decoration; it is the key to Terlipressin's classification as a prodrug.[2] In its administered form, Terlipressin exhibits very low intrinsic activity. Its therapeutic power is unleashed through in-vivo metabolic processing.
The Slow-Release Mechanism
The primary role of the triglycyl moiety is to facilitate a slow-release mechanism. Following intravenous administration, Terlipressin is metabolized by various tissue peptidases throughout the body.[2][3] These enzymes systematically cleave the three glycine residues, which gradually liberates the pharmacologically active metabolite, lysine-vasopressin (LVP).[3][4]
This enzymatic conversion process is rate-limiting, ensuring that LVP does not enter the systemic circulation as a sudden bolus. Instead, it is released in a slow and sustained manner. This controlled conversion is directly responsible for Terlipressin's significantly longer duration of action (approximately 4-6 hours) compared to the ephemeral half-life of native vasopressin, which is mere minutes.[3][4][5] This prolonged effect allows for intermittent bolus administration rather than continuous infusion, a significant clinical advantage.[5][6]
Caption: Metabolic activation of Terlipressin.
Impact on Receptor Binding and Selectivity
The triglycyl moiety profoundly influences how the drug interacts with its targets, the vasopressin receptors (V1 and V2).
Intrinsic Activity and Receptor Affinity
While Terlipressin functions primarily as a prodrug, the parent molecule itself possesses some intrinsic pharmacological activity. However, the presence of the bulky triglycyl group sterically hinders its ability to bind effectively to vasopressin receptors. Experimental data consistently shows that Terlipressin has a much lower binding affinity for both V1 and V2 receptors compared to its active metabolite LVP or endogenous arginine-vasopressin (AVP).[7] Studies have quantified the binding affinity of Terlipressin to be approximately 600-700 fold less than that of LVP for V1 and V2 receptors, respectively.[7]
Despite this low affinity, research indicates that Terlipressin is not completely inert before conversion. It behaves as a partial agonist at V1 receptors and, interestingly, a full agonist at V2 receptors.[7][8][9] The clinical significance of Terlipressin's direct V2 agonism may contribute to water retention and hyponatremia in some patients.[9]
V1 Receptor Selectivity
The therapeutic effects of Terlipressin in reducing portal hypertension are primarily mediated by the activation of V1 receptors on vascular smooth muscle, leading to splanchnic vasoconstriction.[1][4] Both Terlipressin and its active metabolite LVP exhibit a preferential affinity for the V1 receptor over the V2 receptor.[3][6][7] This selectivity is an inherent property of the LVP molecule. The role of the triglycyl moiety, therefore, is to ensure the sustained delivery of a V1-selective agonist, concentrating its action on vasoconstriction while minimizing the antidiuretic effects associated with V2 receptor activation.[1][3]
Signaling Pathways
The pharmacodynamic effects of Terlipressin are initiated upon the binding of its active metabolite, LVP, to V1 and V2 receptors, which triggers distinct intracellular signaling cascades.
-
V1 Receptor Pathway: As a Gq-protein coupled receptor, V1 activation stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to the contraction of vascular smooth muscle cells and subsequent vasoconstriction.[3][4]
Caption: V1 receptor signaling pathway.
-
V2 Receptor Pathway: The V2 receptor is a Gs-protein coupled receptor. Its activation by LVP or Terlipressin stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). In the kidney, cAMP activates Protein Kinase A (PKA), leading to the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, resulting in antidiuresis.
Quantitative Pharmacodynamic Data
The following tables summarize key quantitative data that underscore the role of the triglycyl moiety.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | Terlipressin | Lysine-Vasopressin (LVP) | Arginine-Vasopressin (AVP) |
| Terminal Half-life | ~0.9 hours[4][6][10] | ~3.0 hours[4][6][10] | Minutes[6] |
| Effective Duration | 4-6 hours[3][4][5] | ~3.0 hours[4] | Minutes[6] |
| Clearance | ~27.4 L/h[4][10][11] | ~318 L/h[4][10][11] | N/A |
| Volume of Distribution (Vd) | ~6.3 L[3][10] | ~1370 L[4][10] | N/A |
This table highlights how the conversion of Terlipressin to LVP results in a metabolite with a longer half-life than the prodrug itself, contributing to a sustained therapeutic window.
Table 2: Comparative Receptor Binding Affinities (Ki)
| Compound | V1 Receptor Affinity (Ki) | V2 Receptor Affinity (Ki) | V1:V2 Selectivity Ratio |
| Terlipressin | ~0.85 µM[12] | ~1.58 µM[12] | ~6:1[7] |
| Lysine-Vasopressin (LVP) | Significantly higher than Terlipressin (~600x)[7] | Significantly higher than Terlipressin (~700x)[7] | ~6:1[7] |
| Arginine-Vasopressin (AVP) | Highest affinity[7] | Highest affinity[7] | N/A |
This table demonstrates the dramatically lower binding affinity of the parent Terlipressin molecule compared to its active LVP metabolite, a direct consequence of the triglycyl moiety.
Experimental Protocols
The characterization of Terlipressin's pharmacodynamics relies on specific in-vitro experimental designs.
Radioligand Competitive Binding Assays
-
Objective: To determine the binding affinity (Ki) of Terlipressin and LVP for V1 and V2 receptors.
-
Methodology:
-
Preparation: Cell membrane homogenates are prepared from Chinese Hamster Ovary (CHO) cells genetically engineered to express human V1 or V2 receptors.[7][9]
-
Competition: A constant concentration of a radiolabeled ligand (e.g., [3H]AVP) is incubated with the membrane homogenates.
-
Incubation: Various concentrations of the unlabeled competitor compound (Terlipressin, LVP, or AVP) are added to the mixture.
-
Measurement: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated. The amount of bound radioactivity is measured.
-
Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is calculated and converted to the inhibition constant (Ki).[7]
-
Functional Cellular Activity Assays
-
Objective: To determine the functional potency (EC50) and agonist/antagonist nature of the compounds.
-
Methodology (V1 Receptor):
-
Cell Culture: CHO-V1 cells are loaded with a calcium-sensitive fluorescent dye.
-
Stimulation: The cells are stimulated with varying concentrations of Terlipressin or LVP.
-
Measurement: The change in intracellular calcium concentration is measured via fluorometry.[7][8]
-
Analysis: A dose-response curve is generated to determine the EC50 and the maximum effect (Emax), which reveals whether the compound is a full or partial agonist.[9]
-
-
Methodology (V2 Receptor):
-
Cell Culture: CHO-V2 cells are used.
-
Stimulation: Cells are treated with varying concentrations of the test compounds.
-
Measurement: The production of intracellular cyclic adenosine (B11128) monophosphate (cAMP) is quantified using methods like enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay.[7][9]
-
Analysis: A dose-response curve is plotted to determine EC50 and Emax.
-
Caption: In-vitro experimental workflow.
Conclusion
The triglycyl moiety is the defining structural feature that dictates the pharmacodynamic profile of Terlipressin Acetate. It ingeniously transforms the potent but short-lived lysine-vasopressin into a clinically effective therapeutic agent by serving as a substrate for tissue peptidases, thereby creating a slow-release prodrug. This enzymatic conversion ensures a sustained duration of V1-selective vasoconstrictive action, which is crucial for its efficacy in treating hepatorenal syndrome and variceal bleeding. While the parent molecule has minimal direct activity due to the steric hindrance of the glycyl chain, this same chain is ultimately responsible for the drug's prolonged therapeutic window and manageable dosing regimen. Understanding the central role of this moiety is paramount for the rational use of Terlipressin and for the future design of novel peptide-based therapeutics.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Terlipressin | C52H74N16O15S2 | CID 72081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 | Semantic Scholar [semanticscholar.org]
- 9. Terlipressin, a vasoactive prodrug recommended in hepatorenal syndrome, is an agonist of human V1, V2 and V1B receptors: Implications for its safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reference.medscape.com [reference.medscape.com]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to the Basic Research Applications of Terlipressin Acetate in Cellular Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Terlipressin (B549273) Acetate is a synthetic analogue of the hormone vasopressin, functioning as a prodrug for lysine-vasopressin (LVP).[1] Primarily utilized in clinical settings for conditions such as hepatorenal syndrome (HRS) and acute variceal bleeding, its mechanism revolves around potent vasoconstrictive effects.[1][2] In basic research, Terlipressin and its active metabolite, LVP, serve as valuable tools for investigating vasopressin receptor pharmacology, signaling, and the cellular underpinnings of vascular and renal physiology. This guide provides a technical overview of its applications in various cellular models, focusing on experimental protocols and data interpretation.
Core Mechanism of Action at the Cellular Level
Terlipressin exerts its biological effects after being enzymatically cleaved by tissue peptidases to release LVP.[1] Both Terlipressin itself and LVP interact with vasopressin (V) receptors, primarily the V1 and V2 subtypes.[3][4]
-
V1 Receptors (V1a): Predominantly located on vascular smooth muscle cells, V1 receptors are Gq-protein coupled.[1][3] Activation of V1 receptors by LVP leads to potent vasoconstriction, a key therapeutic effect.[1][5] This is the most studied pathway in the context of Terlipressin's action.
-
V2 Receptors: Found on the basolateral membrane of the distal tubule and collecting ducts in the kidney, V2 receptors are Gs-protein coupled.[3] Their activation mediates the antidiuretic effects of vasopressin.[6]
The affinity of Terlipressin and LVP is approximately six times higher for V1 receptors compared to V2 receptors, underscoring its primary role as a vasoconstrictor.[4][7][8]
V1 Receptor Signaling Pathway
The binding of an agonist like LVP to the V1 receptor initiates a well-defined signaling cascade. The Gq protein alpha subunit activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration is the primary driver of smooth muscle cell contraction.[5]
Caption: V1 receptor signaling cascade initiated by Terlipressin's active metabolite, LVP.
Quantitative Analysis of Receptor Interactions
In vitro studies using Chinese Hamster Ovary (CHO) cells engineered to express human V1 and V2 receptors have allowed for precise quantification of the binding and activity of Terlipressin and related compounds.[4][7] The data consistently show a binding and activity potency order of Arginine-Vasopressin (AVP) > Lysine-Vasopressin (LVP) >> Terlipressin.[4][7][8]
Table 1: Receptor Binding Affinity (Ki, M) in CHO Cell Membranes
| Compound | V1 Receptor Affinity (Ki) | V2 Receptor Affinity (Ki) | V1:V2 Selectivity Ratio | Reference |
|---|---|---|---|---|
| Terlipressin | 1.1 x 10⁻⁶ | 6.9 x 10⁻⁶ | ~6.3x | [6] |
| LVP | 1.8 x 10⁻⁹ | 1.0 x 10⁻⁸ | ~5.6x | [6] |
| AVP | 4.8 x 10⁻¹⁰ | 7.5 x 10⁻¹⁰ | ~1.6x |[6] |
Table 2: Cellular Functional Activity (EC₅₀, M) in CHO Cells
| Compound | V1 Activity (Ca²⁺ Mobilization) | V2 Activity (cAMP Production) | Agonist Type (V1 / V2) | Reference |
|---|---|---|---|---|
| Terlipressin | 1.9 x 10⁻⁷ | 1.3 x 10⁻⁷ | Partial / Full | [7] |
| LVP | 2.7 x 10⁻¹⁰ | 2.0 x 10⁻⁹ | Full / Full | [7] |
| AVP | 1.7 x 10⁻¹⁰ | 2.2 x 10⁻¹⁰ | Full / Full |[7] |
Note: Terlipressin acts as a partial agonist at V1 receptors, producing only 41% of the maximal effect of AVP, but as a full agonist at V2 receptors.[7]
Applications in Specific Cellular Models
Vascular Smooth Muscle Cells (VSMCs)
VSMCs are the primary cellular target for Terlipressin's vasoconstrictive effects and are a critical model for studying its mechanism.[10] In their mature state, these cells maintain vascular tone.[11] Terlipressin, via LVP, activates V1 receptors on VSMCs, leading to the calcium mobilization and contraction detailed in Section 2.1.[10]
In vitro studies with VSMCs are used to investigate:
-
Vasoconstrictive potential: Measuring changes in cell morphology or contractility in response to Terlipressin.
-
Signal transduction: Quantifying intracellular calcium flux, IP3 production, or the activation of downstream kinases.
-
Phenotypic modulation: Assessing whether Terlipressin influences the switch of VSMCs from a quiescent "contractile" phenotype to a proliferative "synthetic" phenotype, which is relevant in pathologies like intimal hyperplasia.[11]
Caption: Experimental workflow for studying Terlipressin effects on VSMCs.
Hepatic Stellate Cells (HSCs)
Activated HSCs are the primary collagen-producing cells in the liver and play a central role in the development of liver fibrosis and portal hypertension.[12] While direct studies of Terlipressin on isolated HSCs are not extensively documented in the provided literature, its systemic effects are highly relevant to the HSC microenvironment. By causing splanchnchnic vasoconstriction, Terlipressin reduces portal blood flow and pressure.[1][10] This hemodynamic modulation can indirectly affect HSCs by alleviating the mechanical stress and hypoxia that are known activators of these cells. Research using co-culture models of HSCs with other liver cells (e.g., sinusoidal endothelial cells) could elucidate these indirect effects.
Hepatocytes
Terlipressin's application in hepatocyte cellular models is primarily related to its role in improving outcomes after major liver resection.[13] Excessive portal pressure following hepatectomy can lead to liver failure.[13] In a porcine model, Terlipressin administration lowered portal pressure and was associated with improved liver regeneration, as indicated by a higher proportion of Ki-67-positive cells at day 7 post-surgery.[13] This suggests that while Terlipressin may not act directly on hepatocytes, its ability to modulate the hepatic hemodynamic environment is crucial for hepatocyte survival and proliferation in high-stress situations.
Detailed Experimental Protocols
The following protocols are generalized from methodologies described in the literature for studying vasopressin analogues.[4][7][8][14]
Protocol: Competitive Receptor Binding Assay
This assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from a receptor.
-
Cell Culture & Membrane Prep: Culture CHO cells stably expressing human V1 or V2 receptors. Harvest cells and homogenize to prepare cell membrane fractions. Determine protein concentration via a Bradford or BCA assay.
-
Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, and 0.1% bovine serum albumin.[6]
-
Reaction Setup: In a 96-well plate, add cell membrane homogenate (e.g., 15-40 µg protein), a fixed concentration of radiolabeled ligand (e.g., 0.3 nM [³H]AVP), and varying concentrations of the unlabeled test compound (Terlipressin, LVP, or AVP).[6] Include wells for total binding (no competitor) and non-specific binding (excess unlabeled AVP).
-
Incubation: Incubate plates at 22°C for 60 minutes (V1 assay) or 120 minutes (V2 assay).[6]
-
Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash filters with ice-cold buffer.
-
Quantification: Add scintillation cocktail to the dried filters and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the competitor drug. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Protocol: Intracellular Calcium Mobilization Assay (V1 Activity)
This functional assay measures the activation of the Gq-coupled V1 receptor by detecting changes in intracellular calcium.
-
Cell Culture: Plate CHO-V1 cells (or primary VSMCs) in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Wash cells with a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 60 minutes at 37°C.
-
Wash: Gently wash the cells twice to remove excess dye.
-
Measurement: Place the plate in a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.
-
Compound Addition: Establish a baseline fluorescence reading. Add varying concentrations of the test compound (Terlipressin, LVP) and continuously measure the fluorescence intensity over time (e.g., for 180 seconds).
-
Data Analysis: Calculate the change in fluorescence from baseline. Plot the peak response against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum effect (Emax).
Caption: General workflow for a cell-based functional assay.
Protocol: Cyclic AMP (cAMP) Assay (V2 Activity)
This assay quantifies the activation of the Gs-coupled V2 receptor by measuring the production of the second messenger cAMP.
-
Cell Culture: Plate CHO-V2 cells in a 96-well plate.
-
Pre-incubation: Wash cells and pre-incubate them for 10-20 minutes in a stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of the test compound (Terlipressin, LVP) and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with a commercial cAMP assay kit.
-
Quantification: Measure cAMP levels in the cell lysates using a competitive immunoassay format, such as HTRF, ELISA, or AlphaScreen.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax.
Conclusion
Terlipressin Acetate and its active form, LVP, are indispensable pharmacological tools for the in vitro study of vasopressin receptor signaling. Cellular models, particularly those involving vascular smooth muscle cells and engineered cell lines, have been crucial in delineating the binding affinities, functional potencies, and signaling pathways that underlie Terlipressin's potent vasoconstrictor activity.[4][7] While its effects on hepatocytes and hepatic stellate cells appear to be largely secondary to hemodynamic modulation, these indirect actions are vital for understanding its therapeutic benefits in complex liver diseases.[13] The detailed protocols and quantitative data presented herein provide a solid foundation for researchers employing Terlipressin in cellular models to further explore vascular biology, renal physiology, and the pathophysiology of portal hypertension.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. litfl.com [litfl.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. scispace.com [scispace.com]
- 7. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Vascular smooth muscle cells in intimal hyperplasia, an update [frontiersin.org]
- 12. Hepatic stellate cells in the injured liver: Perspectives beyond hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Portal modulation effects of terlipressin on liver regeneration and survival in a porcine model subjected to 90% hepatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Terlipressin, a vasoactive prodrug recommended in hepatorenal syndrome, is an agonist of human V1, V2 and V1B receptors: Implications for its safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Terlipressin Acetate: Experimental Protocols for Rat Models of Portal Hypertension
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the use of Terlipressin (B549273) Acetate in rat models of portal hypertension. It is intended for researchers and scientists in the fields of pharmacology, physiology, and drug development. The protocols outlined below describe established methods for inducing portal hypertension in rats and the subsequent administration of Terlipressin Acetate to study its therapeutic effects.
Introduction
Portal hypertension is a significant clinical syndrome characterized by a pathological increase in pressure within the portal venous system. It is a common complication of liver cirrhosis.[1] Terlipressin, a synthetic analogue of vasopressin, is utilized in the management of complications associated with portal hypertension due to its vasoconstrictive effects, particularly in the splanchnic circulation, which leads to a reduction in portal pressure.[2][3] Animal models are crucial for investigating the pathophysiology of portal hypertension and for the preclinical evaluation of therapeutic agents like this compound.
Data Summary: this compound in Rat Portal Hypertension Models
The following table summarizes the quantitative data on the effects of this compound in various rat models of portal hypertension.
| Animal Model | Terlipressin Dose | Route of Administration | Key Quantitative Findings | Reference |
| Partial Portal Vein Ligation (PVL) | 0.017 mg·kg⁻¹·min⁻¹ for 3 min | Infusion | Reduced portal venous pressure by 15.0 ± 1.0%; Increased mean arterial pressure by 57.3 ± 8.1% | [4] |
| Partial Portal Vein Ligation (PVL) | 0.025 mg·kg⁻¹·min⁻¹ for 3 min | Infusion | Significant reduction of portal venous pressure (-24.3 ± 1.5%) | [5] |
| Portal Vein Stenosis | 0.05 mg/kg (co-administered with propranolol) | IV | Decreased portal pressure by 34%; Decreased portal tributary blood flow by 46% | [4] |
| Bile Duct Ligation (BDL) | 0.041 mg/kg | IV | Reduced mean portal venous pressure by 9.38 ± 3.88% | [4] |
| Bile Duct Ligation (BDL) | 0.017 mg·kg⁻¹·min⁻¹ for 3 min | Infusion | Decreased portal venous pressure by 13.8 ± 1.7%; Increased mean arterial pressure by 57.1 ± 2.2% | [4] |
| Cirrhotic rats with LPS challenge | 0.05 mg/kg | IV | Abolished LPS-induced portal pressure increase | [4] |
Experimental Protocols
Induction of Portal Hypertension in Rats
Several models can be used to induce portal hypertension in rats. The choice of model depends on the specific research question.[4]
This model creates a pre-hepatic portal hypertension by mechanically obstructing the portal vein.[6]
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)[7][8]
-
Surgical instruments (forceps, scissors, needle holders)
-
Silk suture (e.g., 3-0 or 4-0)[4]
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.[4]
-
Shave the abdomen and disinfect the surgical area.
-
Perform a midline laparotomy to expose the abdominal cavity.[9]
-
Gently retract the intestines to isolate the portal vein.[4]
-
Place a 20-gauge blunt-tipped needle alongside the portal vein.[4][6]
-
Tie a silk ligature around both the needle and the portal vein.[4]
-
Carefully withdraw the needle to create a calibrated stenosis of the portal vein.[4][6]
-
Suture the abdominal wall in layers.[4]
-
Provide post-operative care, including analgesia and monitoring for recovery. Portal hypertension typically develops within one to two weeks.[4]
This model induces secondary biliary cirrhosis and subsequent portal hypertension.[4][10]
Materials:
Procedure:
-
Anesthetize the rat.[11]
-
Perform a midline laparotomy.[11]
-
Locate and isolate the common bile duct.[12]
-
Double-ligate the common bile duct with silk sutures.[8][12]
-
Close the abdominal incision in layers.[8]
-
Provide post-operative care. Liver fibrosis and portal hypertension develop over several weeks.[10][13]
This chemical induction method leads to liver cirrhosis and associated portal hypertension.[4]
Materials:
-
Rats
-
Carbon tetrachloride (CCl4)
-
Vehicle (e.g., olive oil or corn oil)[4]
-
Administration equipment (e.g., gavage needle, syringe for intraperitoneal injection)
Procedure:
-
Prepare a CCl4 solution by diluting it in a vehicle like olive oil. A common concentration is 50% v/v.[4]
-
Administer the CCl4 solution to rats via intraperitoneal injection or oral gavage.[4]
-
A typical dosing regimen is twice-weekly administration. For example, 2 mL/kg of a 20% CCl4 solution can be administered three times a week for 7 weeks to induce cirrhosis.[4]
-
Regularly monitor the animals' body weight and general health.[4]
-
Confirm the development of cirrhosis through histological analysis of liver tissue at the end of the study.[4]
Administration of this compound
Preparation of this compound Solution:
-
Reconstitute the lyophilized this compound powder with sterile saline or water for injection to the desired concentration.[14]
Administration Routes:
-
Intravenous (IV) Bolus: Administer the prepared solution as a slow bolus injection, typically over 1-2 minutes, through a catheterized vein (e.g., femoral vein or tail vein).[15][16]
-
Intravenous (IV) Infusion: For continuous administration, the this compound solution can be infused using a syringe pump connected to a catheterized vein.[4][17]
Dosage:
-
The appropriate dose of this compound will vary depending on the specific rat model and the experimental objectives. Refer to the data summary table for examples of effective doses used in previous studies.
Measurement of Portal Pressure and Hemodynamic Parameters
Direct Portal Pressure Measurement:
-
Anesthetize the rat.
-
Perform a laparotomy to expose the portal vein.
-
Insert a catheter connected to a pressure transducer into a branch of the superior mesenteric vein and advance it into the portal vein.
-
Record the portal venous pressure.
Systemic Hemodynamic Measurements:
-
Mean Arterial Pressure (MAP) and Heart Rate (HR) can be monitored by cannulating an artery (e.g., carotid or femoral artery) connected to a pressure transducer.
Visualizations
Signaling Pathway of Terlipressin in Portal Hypertension
Caption: Terlipressin's mechanism in reducing portal hypertension.
Experimental Workflow: this compound in a Rat PVL Model
Caption: Workflow for evaluating Terlipressin in a rat PVL model.
References
- 1. Central and systemic haemodynamic effects of terlipressin in portal hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. litfl.com [litfl.com]
- 3. gloshospitals.nhs.uk [gloshospitals.nhs.uk]
- 4. benchchem.com [benchchem.com]
- 5. Hemodynamic effects of acute tetrandrine and terlipressin administration on portal hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rat Model of the Associating Liver Partition and Portal Vein Ligation for Staged Hepatectomy (ALPPS) Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. Establishment of a Rat Model of Portal Vein Ligation Combined with In Situ Splitting | PLOS One [journals.plos.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Liver fibrosis in bile duct-ligated rats correlates with increased hepatic IL-17 and TGF-β2 expression | Annals of Hepatology [elsevier.es]
- 12. Bile duct ligature in young rats: A revisited animal model for biliary atresia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel partial common bile duct ligation procedure in rats with reduced mortality and delayed onset of cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medsafe.govt.nz [medsafe.govt.nz]
- 15. Practice guidance for the use of terlipressin for liver cirrhosis–related complications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Terlivaz (terlipressin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 17. va.gov [va.gov]
Application Note: Quantification of Terlipressin Acetate in Human Plasma by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Terlipressin Acetate is a synthetic analogue of vasopressin used in the treatment of hepatorenal syndrome and esophageal variceal bleeding. Accurate quantification of Terlipressin in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note provides a detailed protocol for the quantification of this compound in human plasma using a sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The described method is intended for researchers, scientists, and drug development professionals.
Principle
This method utilizes protein precipitation for the extraction of Terlipressin from human plasma, followed by chromatographic separation on a C18 reversed-phase column and detection by a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode. Quantification is achieved by monitoring the multiple reaction monitoring (MRM) transitions of Terlipressin and an appropriate internal standard.
Quantitative Data Summary
A summary of the typical quantitative performance parameters for a validated LC-MS/MS method for Terlipressin in plasma is presented in Table 1.
Table 1: Summary of Quantitative Performance Parameters
| Parameter | Typical Value |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL[1] |
| Linearity Range | 0.25 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Recovery | > 85% |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled Terlipressin or a structurally similar peptide)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol
-
Formic acid (≥ 98%)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
Instrumentation
-
HPLC system capable of binary gradient elution
-
Autosampler with temperature control
-
Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the IS in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Terlipressin stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of the IS in 50:50 (v/v) acetonitrile:water at an appropriate concentration.
Sample Preparation (Protein Precipitation)
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the IS working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial or 96-well plate.
-
Inject an appropriate volume (e.g., 5 µL) into the HPLC-MS/MS system.
HPLC Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 2 |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | To be optimized for Terlipressin and IS |
Visualizations
Caption: Experimental workflow for Terlipressin quantification in plasma.
Caption: Key components of the HPLC-MS/MS system.
References
Application Note: Radioligand Binding Assay for Terlipressin Acetate at the Vasopressin V1a Receptor
Audience: Researchers, scientists, and drug development professionals.
Introduction: Terlipressin (B549273) is a synthetic analogue of vasopressin used in the management of hepatorenal syndrome and bleeding esophageal varices. It acts as a prodrug, being converted in vivo to lysine-vasopressin (LVP), and also possesses intrinsic pharmacological activity. Terlipressin and LVP exert their effects through vasopressin receptors, primarily the V1a, V1b, and V2 subtypes. The V1a receptor (V1aR), a G-protein coupled receptor (GPCR), is found on vascular smooth muscle and mediates vasoconstriction.[1] Characterizing the binding affinity of Terlipressin for the V1a receptor is crucial for understanding its mechanism of action. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of Terlipressin Acetate for the human V1a receptor.
V1a Receptor Signaling Pathway
The Vasopressin V1a receptor is a canonical Gq/11 protein-coupled receptor.[2][3][4] Upon agonist binding, the receptor activates Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺, along with DAG, activates Protein Kinase C (PKC), which phosphorylates downstream targets to elicit a cellular response, such as smooth muscle contraction.
Quantitative Data Summary
The binding affinities of Terlipressin, its active metabolite Lysine-Vasopressin (LVP), and the endogenous ligand Arginine-Vasopressin (AVP) for human V1a and V2 receptors are summarized below. The data show that Terlipressin has a significantly lower affinity for the V1a receptor compared to AVP and LVP.[1][5][6] It also demonstrates a roughly six-fold higher affinity for the V1 receptor over the V2 receptor.[1][5][6]
| Compound | Receptor | Ki (M) | Ki (nM) |
| Arginine-Vasopressin (AVP) | V1a | 8.0 x 10-10 | 0.80 |
| V2a | 8.5 x 10-10 | 0.85 | |
| Lysine-Vasopressin (LVP) | V1a | 1.8 x 10-9 | 1.8 |
| V2a | 1.0 x 10-8 | 10.0 | |
| Terlipressin | V1a | 1.1 x 10-6 | 1100 |
| V2a | 6.9 x 10-6 | 6900 | |
| Source: Data from competitive binding assays in CHO cells expressing human V1 and V2 receptors.[1][5][6] |
Experimental Protocol
Objective: To determine the inhibition constant (Ki) of this compound for the human Vasopressin V1a receptor using a competitive radioligand binding assay.
Principle: This assay measures the ability of unlabeled this compound to compete with a fixed concentration of a radiolabeled ligand, [³H]Arginine-Vasopressin ([³H]AVP), for binding to V1a receptors in a membrane preparation. The concentration of Terlipressin that inhibits 50% of the specific binding of the radioligand is determined (IC₅₀) and subsequently used to calculate the inhibition constant (Ki).
Materials and Reagents
-
Receptor Source: Membrane homogenates from Chinese Hamster Ovary (CHO) cells stably expressing the human V1a receptor.
-
Radioligand: [³H]Arginine-Vasopressin ([³H]AVP).
-
Test Compound: this compound.
-
Reference Compound (for non-specific binding): Unlabeled Arginine-Vasopressin (AVP).
-
Buffers:
-
Equipment & Consumables:
-
96-well microplates.
-
Glass fiber filter mats (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).[7]
-
Vacuum filtration manifold (Cell Harvester).
-
Scintillation vials or plates.
-
Liquid scintillation cocktail.
-
Microplate scintillation counter (e.g., MicroBeta TriLux).[7]
-
Homogenizer, refrigerated centrifuge.
-
Experimental Workflow
The overall process involves preparing the receptor source, performing the competitive binding reaction, separating the bound from free radioligand, and quantifying the results.
Detailed Procedure
1. Membrane Preparation [7][8]
-
Culture CHO cells expressing the human V1a receptor to confluence.
-
Harvest the cells and wash them with ice-cold PBS.
-
Pellet the cells by centrifugation and resuspend in ice-cold Lysis Buffer.
-
Homogenize the cell suspension on ice.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Discard the supernatant, resuspend the membrane pellet in fresh Lysis Buffer, and repeat the high-speed centrifugation.
-
Resuspend the final pellet in Binding Buffer.
-
Determine the protein concentration using a BCA or similar protein assay. Aliquot and store membranes at -80°C until use.
-
Prepare serial dilutions of this compound in Binding Buffer. A typical range would be from 10⁻¹² M to 10⁻⁵ M.
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL Binding Buffer.
-
Non-Specific Binding (NSB): 50 µL of a saturating concentration of unlabeled AVP (e.g., 1 µM).
-
Competition: 50 µL of each this compound dilution.
-
-
Add 50 µL of [³H]AVP diluted in Binding Buffer to all wells. The final concentration should be at or near its Kd (e.g., 0.3-0.6 nM).[1][9]
-
Initiate the reaction by adding 150 µL of the thawed membrane preparation (containing ~40 µg of protein) to all wells.[1][5]
-
The final assay volume is 250 µL.
3. Incubation
-
Incubate the plate for 60 minutes at 22-30°C with gentle agitation to allow the binding to reach equilibrium.[1][5][7]
4. Filtration [7]
-
Terminate the incubation by rapid vacuum filtration through a PEI-soaked glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters four times with ice-cold Wash Buffer to remove any unbound radioactivity.
5. Radioactivity Counting [7]
-
Dry the filter mat (e.g., 30 minutes at 50°C).
-
Place the filter mat into a scintillation plate or cut out individual filters for vials.
-
Add liquid scintillation cocktail.
-
Measure the radioactivity (Counts Per Minute, CPM) in a microplate scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (SB) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
-
Generate Competition Curve:
-
For each concentration of Terlipressin, calculate the percentage of specific binding: % Specific Binding = (CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB) * 100.
-
Plot the % Specific Binding against the logarithm of the Terlipressin concentration.
-
Use non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of Terlipressin that inhibits 50% of the specific [³H]AVP binding).
-
-
Calculate Inhibition Constant (Ki):
-
Convert the IC₅₀ value to the Ki value using the Cheng-Prusoff equation :[10][11][12]
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand ([³H]AVP) used in the assay.
-
Kd is the dissociation constant of the radioligand for the V1a receptor. This value should be determined in separate saturation binding experiments.
-
-
References
- 1. scispace.com [scispace.com]
- 2. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 4. innoprot.com [innoprot.com]
- 5. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Radioligand binding studies reveal marked species differences in the vasopressin V1 receptor of rat, rhesus and human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 11. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 12. calculator.academy [calculator.academy]
Terlipressin Acetate in Animal Models of Septic Shock: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Terlipressin (B549273) Acetate in established animal models of septic shock. This document details experimental protocols, summarizes key quantitative outcomes, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
Septic shock is a life-threatening condition characterized by persistent hypotension and tissue hypoperfusion despite adequate fluid resuscitation. Terlipressin Acetate, a synthetic analogue of vasopressin, acts as a potent vasopressor by selectively targeting V1 receptors on vascular smooth muscle cells.[1][2][3] Its use in septic shock aims to restore vascular tone, increase mean arterial pressure (MAP), and improve organ perfusion. This document outlines the application of this compound in preclinical animal models, providing researchers with the necessary information to design and execute studies evaluating its therapeutic potential.
Signaling Pathway of this compound
This compound is a prodrug that is enzymatically cleaved to its active metabolite, lysine-vasopressin.[2] Lysine-vasopressin binds to V1 receptors, which are Gq protein-coupled receptors.[4] This binding initiates a signaling cascade that ultimately leads to vasoconstriction.
Caption: V1 Receptor Signaling Cascade.
Experimental Protocols
Two common animal models for studying septic shock are the cecal ligation and puncture (CLP) model in rodents and the endotoxemia model in larger animals like sheep.
Cecal Ligation and Puncture (CLP) in Rats
The CLP model is considered a gold standard for sepsis research as it mimics the polymicrobial nature of clinical sepsis.[5][6][7]
Workflow for CLP-Induced Sepsis and Terlipressin Administration:
Caption: CLP Experimental Workflow.
Detailed Methodology:
-
Anesthesia: Anesthetize male Wistar rats (250-300g) using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Make a 2-3 cm midline laparotomy to expose the cecum.
-
Ligate the cecum just distal to the ileocecal valve, ensuring intestinal continuity is maintained. The severity of sepsis can be modulated by the length of the ligated cecum.[8]
-
Puncture the ligated cecum once or twice with a 21-gauge needle. A small amount of fecal content can be extruded to induce peritonitis.[6]
-
Return the cecum to the peritoneal cavity and close the abdominal wall in layers.
-
-
Fluid Resuscitation: Immediately after surgery, administer subcutaneous or intraperitoneal fluid resuscitation with pre-warmed sterile saline (e.g., 25 ml/kg).[7]
-
This compound Administration:
-
Timing: Administer this compound upon the onset of septic shock, typically characterized by a significant drop in mean arterial pressure.
-
Dosage and Route:
-
Bolus Injection: Administer a bolus intravenous (IV) injection of this compound. A dose of 0.05 mg/kg has been used in rat models.
-
Continuous Infusion: Alternatively, a continuous IV infusion can be initiated.
-
-
-
Monitoring: Continuously monitor hemodynamic parameters such as mean arterial pressure (MAP), heart rate, and cardiac output (CO). Collect blood samples at predetermined time points to measure renal function markers (creatinine, BUN) and inflammatory cytokines.
Endotoxemia in Sheep
The ovine endotoxemia model is useful for studying the cardiovascular and pulmonary responses to sepsis in a larger animal model that more closely resembles human physiology in some aspects.
Workflow for Endotoxemia-Induced Sepsis and Terlipressin Administration:
Caption: Ovine Endotoxemia Workflow.
Detailed Methodology:
-
Surgical Instrumentation: Surgically instrument adult merino ewes for chronic study with catheters for pressure monitoring and blood sampling, and flow probes around major arteries (e.g., pulmonary, coronary, mesenteric, renal).[9]
-
Induction of Endotoxemia:
-
After a recovery period and baseline measurements, induce endotoxemia by a continuous intravenous infusion of lipopolysaccharide (LPS) from E. coli or Salmonella typhosa.[9][10] A typical infusion rate is 10 ng/kg/min.[10]
-
Continue the infusion until the animals develop a hyperdynamic septic state, characterized by hypotension, increased heart rate, and increased cardiac output.[9] This typically occurs within 8-10 hours.[9]
-
-
This compound Administration:
-
Timing: Initiate this compound administration after the establishment of hyperdynamic septic shock.
-
Dosage and Route:
-
-
Monitoring: Continuously measure hemodynamic parameters including MAP, CO, heart rate, and regional blood flow.[9] Collect blood and urine samples to assess renal function (creatinine clearance, urine output) and metabolic parameters (lactate).[9]
Quantitative Data Summary
The following tables summarize the effects of this compound on key physiological parameters in animal models of septic shock.
Table 1: Hemodynamic Effects of this compound in Ovine Endotoxemic Shock
| Parameter | Baseline (Sepsis) | Post-Terlipressin (1 mg bolus) | Reference |
| Mean Arterial Pressure (mmHg) | 74 | 89 | [9] |
| Cardiac Output (L/min) | 5.7 | 3.9 | [9] |
| Systemic Vascular Resistance Index | Significantly Decreased | Significantly Increased | [10] |
| Coronary Blood Flow (mL/min) | 43 | 32 | [9] |
| Mesenteric Blood Flow (mL/min) | 944 | 625 | [9] |
Table 2: Renal Function Effects of this compound in Ovine Endotoxemic Shock
| Parameter | Baseline (Sepsis) | Post-Terlipressin (1 mg bolus) | Reference |
| Creatinine Clearance (mL/min) | 31 | 85 | [9] |
| Urine Output (mL/hr) | 24 | 307 | [9] |
| Blood Lactate (mmol/L) | 2.1 | 4.0 | [9] |
Conclusion
This compound has demonstrated efficacy in reversing hypotension and improving some markers of organ function in animal models of septic shock. However, it is also associated with a decrease in cardiac output and regional blood flow, which necessitates careful consideration of dosing and administration strategies. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers investigating the therapeutic potential of this compound in the complex setting of septic shock. Further studies are warranted to optimize its use and to fully elucidate its impact on microcirculatory perfusion and overall outcomes.
References
- 1. What are the approved indications for Terlipressin? [synapse.patsnap.com]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sepsis Induced by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using the Cecal Ligation and Puncture Model of Sepsis to Induce Rats to Multiple Organ Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. The effects of terlipressin on regional hemodynamics and kidney function in experimental hyperdynamic sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hemodynamic effects of terlipressin (a synthetic analog of vasopressin) in healthy and endotoxemic sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Terlipressin Acetate on Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terlipressin Acetate, a synthetic analogue of vasopressin, is a potent vasoconstrictor used clinically for the treatment of hepatorenal syndrome and bleeding esophageal varices.[1] Its mechanism of action primarily involves the activation of vasopressin V1 and V2 receptors, leading to systemic and splanchnic vasoconstriction.[2][3] Endothelial cells, which line the interior surface of blood vessels, play a crucial role in regulating vascular tone, permeability, and angiogenesis. Understanding the direct effects of this compound on these cells is critical for elucidating its full pharmacological profile and identifying potential new therapeutic applications or adverse effects.
These application notes provide a comprehensive guide for researchers to study the effects of this compound on endothelial cells using established in vitro cell culture techniques. Detailed protocols for key experiments are provided, along with guidance on data presentation and visualization of relevant signaling pathways.
Key Experimental Assays
A battery of in vitro assays can be employed to characterize the multifaceted effects of this compound on endothelial cell function. These include assessing cell viability and proliferation, evaluating cell migration and invasion, examining the potential for tube formation (a hallmark of angiogenesis), and dissecting the underlying molecular signaling pathways.
Data Presentation: Summary of Potential Quantitative Data
The following tables provide a structured framework for presenting quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on Endothelial Cell Viability and Proliferation
| Treatment Group | Concentration (nM) | Cell Viability (%) (mean ± SD) | Proliferation Index (fold change vs. control) (mean ± SD) |
| Vehicle Control | 0 | 100 ± 5.2 | 1.0 ± 0.1 |
| This compound | 1 | 98.7 ± 4.8 | 0.95 ± 0.12 |
| This compound | 10 | 95.2 ± 6.1 | 0.88 ± 0.09 |
| This compound | 100 | 89.5 ± 5.5 | 0.75 ± 0.11 |
| This compound | 1000 | 75.3 ± 7.3 | 0.62 ± 0.08 |
Table 2: Effect of this compound on Endothelial Cell Migration
| Treatment Group | Concentration (nM) | Wound Closure (%) at 24h (mean ± SD) | Migrated Cells per HPF (Transwell Assay) (mean ± SD) |
| Vehicle Control | 0 | 95.8 ± 3.1 | 150 ± 15 |
| This compound | 1 | 85.4 ± 4.5 | 125 ± 12 |
| This compound | 10 | 70.1 ± 5.2 | 98 ± 10 |
| This compound | 100 | 55.9 ± 6.8 | 65 ± 8 |
| This compound | 1000 | 30.2 ± 7.5 | 32 ± 5 |
Table 3: Effect of this compound on Endothelial Cell Tube Formation
| Treatment Group | Concentration (nM) | Total Tube Length (μm) (mean ± SD) | Number of Branch Points (mean ± SD) |
| Vehicle Control | 0 | 5500 ± 450 | 85 ± 9 |
| This compound | 1 | 4800 ± 380 | 72 ± 7 |
| This compound | 10 | 3500 ± 310 | 55 ± 6 |
| This compound | 100 | 2100 ± 250 | 38 ± 5 |
| This compound | 1000 | 950 ± 120 | 15 ± 3 |
Table 4: Effect of this compound on Signaling Pathway Activation (Western Blot Densitometry)
| Treatment Group | Concentration (nM) | p-ERK/total ERK (fold change vs. control) (mean ± SD) | p-p38/total p38 (fold change vs. control) (mean ± SD) | p-Akt/total Akt (fold change vs. control) (mean ± SD) |
| Vehicle Control | 0 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| This compound | 100 | 1.8 ± 0.2 | 2.5 ± 0.3 | 0.7 ± 0.08 |
Experimental Protocols
Endothelial Cell Culture
Primary Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant cell type for these studies.[4] Alternatively, immortalized endothelial cell lines can be utilized.
-
Cell Culture Medium: Endothelial Cell Growth Medium supplemented with growth factors such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[5]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6] The medium should be changed every 2-3 days.
-
Subculturing: When cells reach 70-90% confluency, they are detached using a gentle enzyme solution like Accutase or Trypsin/EDTA and re-plated at a suitable density.[6]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed endothelial cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control for 24-48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Cell Proliferation Assay (BrdU Assay)
This assay measures DNA synthesis, providing a direct assessment of cell proliferation.
-
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat with this compound for the desired duration.
-
Add BrdU labeling solution and incubate for 2-4 hours to allow incorporation into newly synthesized DNA.
-
Fix the cells and detect incorporated BrdU using an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).
-
Add the substrate and measure the colorimetric or fluorescent signal.
-
Express proliferation as a fold change relative to the control.
-
Scratch (Wound Healing) Assay for Cell Migration
This assay assesses the ability of a cell monolayer to migrate and close a "wound" or scratch.[7]
-
Procedure:
-
Grow endothelial cells to a confluent monolayer in a 6-well or 24-well plate.[8]
-
Create a scratch in the monolayer using a sterile pipette tip.[8]
-
Wash with PBS to remove detached cells and add fresh medium containing different concentrations of this compound.
-
Capture images of the scratch at 0 hours and at various time points (e.g., 6, 12, 24 hours) using a microscope.
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
-
Transwell Migration Assay
This assay provides a quantitative measure of chemotactic cell migration towards a stimulus.[9]
-
Procedure:
-
Place cell culture inserts (e.g., 8 µm pore size) into a 24-well plate.
-
Add medium containing a chemoattractant (e.g., VEGF) to the lower chamber.
-
Seed endothelial cells in serum-free medium in the upper chamber of the insert, along with different concentrations of this compound.
-
Incubate for 4-24 hours to allow cells to migrate through the porous membrane.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Crystal Violet or DAPI).
-
Count the number of migrated cells in several high-power fields (HPF) under a microscope.
-
Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[10][11]
-
Procedure:
-
Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.[6]
-
Harvest endothelial cells and resuspend them in a medium containing various concentrations of this compound.
-
Seed the cells onto the solidified matrix.[6]
-
Incubate for 4-18 hours to allow the formation of tube-like structures.[12]
-
Visualize and capture images of the tube network using a microscope.
-
Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).[11]
-
Western Blot Analysis for Signaling Pathways
This technique is used to detect and quantify specific proteins involved in signaling cascades. The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is a crucial regulator of many cellular processes in endothelial cells.[13][14]
-
Procedure:
-
Treat endothelial cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Determine the protein concentration of the lysates using a BCA assay.[13]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]
-
Block the membrane with 5% non-fat milk or BSA in TBST.[13]
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-ERK, ERK, p-p38, p38, p-Akt, Akt).[15]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometric analysis to quantify the protein expression levels, normalizing phosphorylated proteins to their total protein counterparts and to a loading control like GAPDH or β-actin.[13]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathways of this compound in endothelial cells.
Caption: General experimental workflow for studying this compound's effects.
References
- 1. A Review of Terlipressin in Hepatorenal Syndrome: Targeting Endothelial Dysfunction and Subsequent Cardiovascular Adverse Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Endothelial cell culture: protocol to obtain and cultivate human umbilical endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Primary Human Endothelial Cells and Growth Media [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cell Migration Assay - Creative Biolabs [creative-biolabs.com]
- 8. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transwell Migration Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. MAP Kinase Pathways in Brain Endothelial Cells and Crosstalk with Pericytes and Astrocytes Mediate Contrast-Induced Blood–Brain Barrier Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Terlipressin Acetate in Isolated Perfused Liver Preparations
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Terlipressin (B549273) acetate, a synthetic analogue of vasopressin, is a potent vasoactive agent primarily used in the management of complications associated with advanced liver disease, such as variceal bleeding and hepatorenal syndrome.[1][2] Its mechanism of action is rooted in its conversion to the active form, lysine (B10760008) vasopressin, which preferentially binds to vasopressin V1 receptors.[2][3] These receptors are predominantly located on vascular smooth muscle cells, and their activation leads to vasoconstriction, particularly within the splanchnic circulation.[2][4] This selective vasoconstriction reduces portal venous pressure and blood flow.[5][6][7]
The isolated perfused liver model offers a controlled ex vivo environment to investigate the direct effects of pharmacological agents on hepatic hemodynamics and metabolism, devoid of systemic neuro-hormonal influences.[1] The application of Terlipressin Acetate in this model allows for a detailed examination of its direct effects on the hepatic vasculature and parenchymal cells.
Key applications for studying this compound in an isolated perfused liver preparation include:
-
Investigating direct effects on hepatic hemodynamics: This model allows for the precise measurement of changes in portal vein pressure, hepatic artery flow, and intrahepatic resistance in response to terlipressin administration.
-
Elucidating mechanisms of action: Researchers can study the signaling pathways activated by terlipressin in hepatocytes and sinusoidal endothelial cells.
-
Evaluating metabolic effects: The impact of terlipressin on hepatic glucose metabolism, bile production, and other metabolic functions can be assessed.
-
Pharmacokinetic and pharmacodynamic studies: The model can be used to determine the hepatic uptake, metabolism, and clearance of terlipressin.
Experimental Protocols
Protocol 1: Isolated Perfused Rat Liver Preparation
This protocol outlines the procedure for isolating and perfusing a rat liver for the subsequent administration of this compound.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthesia (e.g., pentobarbital (B6593769) sodium)
-
Heparin
-
Krebs-Henseleit bicarbonate (KHB) buffer
-
Perfusion pump
-
Oxygenator (95% O2, 5% CO2)
-
Water bath (37°C)
-
Surgical instruments
-
Cannulas for portal vein and inferior vena cava
-
Pressure transducer
-
Flowmeter
-
This compound solution
Procedure:
-
Animal Preparation: Anesthetize the rat and administer heparin to prevent coagulation.
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the abdominal organs.
-
Carefully dissect the portal vein and place a ligature around it.
-
Cannulate the portal vein and immediately start perfusion with warm, oxygenated KHB buffer at a low flow rate.
-
Cannulate the thoracic inferior vena cava for the outflow.
-
Carefully excise the liver from the abdominal cavity.
-
-
Perfusion Setup:
-
Transfer the isolated liver to a perfusion chamber.
-
Connect the portal vein cannula to the perfusion system.
-
Maintain a constant perfusion flow rate of approximately 3 mL/min/g of liver weight.
-
Maintain the perfusate temperature at 37°C.
-
Continuously oxygenate the perfusate with 95% O2 and 5% CO2.
-
-
Stabilization Period: Allow the liver to stabilize for a period of 20-30 minutes, monitoring portal pressure, flow rate, and bile production.
-
Terlipressin Administration:
-
Introduce this compound into the perfusate at the desired concentration.
-
Monitor and record hemodynamic parameters (portal pressure, flow rate) and collect perfusate and bile samples for analysis.
-
Protocol 2: Assessment of Hemodynamic and Metabolic Parameters
This protocol describes the methods for measuring key parameters to evaluate the effects of this compound.
Hemodynamic Parameters:
-
Portal Vein Pressure: Continuously monitor using a pressure transducer connected to the portal vein cannula.
-
Perfusate Flow Rate: Maintain a constant flow rate using a calibrated perfusion pump and monitor with a flowmeter.
Metabolic Parameters:
-
Bile Production: Collect bile via a cannula inserted into the bile duct and measure the volume over time.
-
Lactate (B86563) Dehydrogenase (LDH) and Alanine Aminotransferase (ALT) Release: Measure the activity of these enzymes in the perfusate as indicators of hepatocellular injury.
-
Oxygen Consumption: Calculate as the difference between the oxygen concentration in the inflow and outflow perfusate multiplied by the flow rate.
-
Glucose Metabolism: Measure glucose and lactate concentrations in the perfusate.
Data Presentation
The following tables summarize quantitative data from in vivo studies on the effects of terlipressin and vasopressin on hepatic hemodynamics. This data can serve as a reference for expected outcomes in an isolated perfused liver model.
Table 1: Effects of Terlipressin on Hepatic Hemodynamics in a Porcine Model of 90% Hepatectomy
| Time Point | Parameter | Control Group (n=?) | Terlipressin Group (n=?) | P-value |
| 30 min post-hepatectomy | Portal Pressure (mmHg) | 7.7 ± 2.1 | 6.2 ± 0.9 | 0.052 |
| 1 hr post-hepatectomy | Portal Pressure (mmHg) | 7.7 | 5.8 | 0.035 |
Data adapted from a study on a porcine model subjected to 90% hepatectomy.[5] Values are presented as mean ± standard error of the mean.
Table 2: Hemodynamic Effects of Vasopressin in Patients with Liver Cirrhosis and Portal Hypertension
| Parameter | Baseline | Vasopressin (0.4 U/min I.V.) | % Change |
| Portal Pressure (mmHg) | 19 ± 1 | 12 ± 1 | -36% |
| Hepatic Blood Flow (L/min) | 1.33 ± 0.2 | 0.87 ± 0.1 | -35% |
Data from a study in patients with liver cirrhosis and portal hypertension.[6][8] Values are presented as mean ± SEM.
Table 3: Effects of Terlipressin on Portal Vein Pressure in Patients Post-Hepatectomy
| Parameter | Before Terlipressin | After Terlipressin | P-value |
| Mean Portal Vein Pressure (mmHg) | 15.8 ± 2.6 | 14.3 ± 2.9 | < .001 |
Data from a study in patients with portal vein pressure >12 mmHg after hepatectomy.[9] Values are presented as mean ± standard deviation.
Mandatory Visualization
References
- 1. Hepatic clearance and drug metabolism using isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are the approved indications for Terlipressin? [synapse.patsnap.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. researchgate.net [researchgate.net]
- 5. Portal modulation effects of terlipressin on liver regeneration and survival in a porcine model subjected to 90% hepatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hemodynamic effects of vasopressin, alone and in combination with nitroprusside, in patients with liver cirrhosis and portal hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Practice guidance for the use of terlipressin for liver cirrhosis–related complications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hemodynamic effects of vasopressin, alone and in combination with nitroprusside, in patients with liver cirrhosis and portal hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A prospective study of the effect of terlipressin on portal vein pressure and clinical outcomes after hepatectomy: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Terlipressin Acetate in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terlipressin (B549273) acetate (B1210297) is a synthetic analogue of vasopressin, functioning as a prodrug that is enzymatically converted to its active metabolite, lysine-vasopressin (LVP).[1][2] It exhibits a higher selectivity for vasopressin V1 receptors compared to V2 receptors, making it a potent vasoconstrictor, particularly in the splanchnic circulation.[1][3][4] This property leads to a reduction in portal pressure and an increase in systemic vascular resistance.[3][5] In clinical practice, terlipressin is utilized in the management of conditions such as hepatorenal syndrome and bleeding esophageal varices.[1][6]
These application notes provide a comprehensive guide for the use of terlipressin acetate in preclinical rodent models, focusing on appropriate dosing calculations, detailed experimental protocols for relevant disease models, and an overview of its mechanism of action.
Dosing Calculations and Administration
Allometric Scaling for Dose Conversion
Extrapolating an effective and safe starting dose from human clinical data to rodent models is a critical first step in preclinical research. A common and recommended method is allometric scaling based on body surface area (BSA), which is considered more accurate than simple weight-based conversions.[7][8]
The formula for converting a human equivalent dose (HED) to an animal equivalent dose (AED) is as follows:
AED (mg/kg) = HED (mg/kg) x (Human Km / Animal Km) [9]
Where Km is a conversion factor calculated as Body Weight (kg) / Body Surface Area (m²).
Table 1: Km Factors for Dose Conversion [7][10][11]
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor |
| Human | 60 | 1.62 | 37 |
| Rat | 0.15 | 0.025 | 6 |
| Mouse | 0.02 | 0.007 | 3 |
To convert a human dose to a rodent dose, you can use the following multipliers:
-
Human to Rat: Multiply the human dose (in mg/kg) by 6.2.[7][8]
-
Human to Mouse: Multiply the human dose (in mg/kg) by 12.3.[7][11]
Preparation and Administration of this compound Solution
This compound is typically supplied as a lyophilized powder.[12][13] For administration in rodent studies, it should be reconstituted under sterile conditions.
Protocol for Reconstitution:
-
Obtain the vial of this compound (e.g., 0.85 mg of terlipressin).[12]
-
Aseptically add 5 mL of sterile 0.9% Sodium Chloride Injection to the vial.[12]
-
Gently swirl the vial to dissolve the powder completely, avoiding vigorous shaking to prevent foaming.
-
The resulting solution will have a concentration of 0.17 mg/mL of terlipressin.[12]
-
Visually inspect the solution for particulate matter and discoloration before administration.[4]
-
The reconstituted solution can be stored at 2-8°C for up to 48 hours if not used immediately.[12]
Routes of Administration:
The most common route of administration for terlipressin in rodent studies is intravenous (IV) injection, typically via the tail vein. Intraperitoneal (IP) injection is also a viable alternative. The chosen route should be consistent within a study.
Quantitative Data on Dosing in Rodent Models
The following tables summarize reported doses of terlipressin used in various rat and mouse models.
Table 2: Terlipressin Dosing in Rat Models
| Animal Model | Terlipressin Dose | Route of Administration | Key Findings |
| Portal Vein Stenosis | 0.05 mg/kg | IV | Decreased portal pressure by 34% and portal tributary blood flow by 46% when co-administered with propranolol.[14] |
| Portal Vein Ligation | 0.017 mg/kg/min for 3 min | IV Infusion | Reduced portal venous pressure by 15.0 ± 1.0% and increased mean arterial pressure by 57.3 ± 8.1%.[14] |
| Bile Duct Ligation | 0.041 mg/kg | IV | Reduced mean portal venous pressure by 9.38 ± 3.88%.[14] |
| Bile Duct Ligation | 0.017 mg/kg/min for 3 min | IV Infusion | Decreased portal venous pressure by 13.8 ± 1.7% and increased mean arterial pressure by 57.1 ± 2.2%.[14] |
| Lipopolysaccharide (LPS)-induced Septic Shock (in cirrhotic rats) | 0.05 mg/kg | IV | Administered one hour after LPS challenge.[14] |
| Contrast-Induced Nephropathy | Not specified, but administered prior to contrast media | IV | Inhibited the development of CIN, decreased serum creatinine, and reduced tubular necrosis. |
Table 3: Terlipressin Dosing in Mouse Models
| Animal Model | Terlipressin Dose | Route of Administration | Key Findings |
| Ischemia-Reperfusion Injury | Not specified | Not specified | Ameliorated hepatocyte injury after warm ischemia-reperfusion. |
Note: Specific dosing information for terlipressin in mouse models is less commonly reported in the reviewed literature. Researchers may need to perform dose-ranging studies to determine the optimal dose for their specific mouse model and experimental endpoints.
Experimental Protocols
Portal Hypertension Model: Partial Portal Vein Ligation (PPVL) in Mice
This model induces pre-hepatic portal hypertension without the confounding factors of liver cirrhosis.[15][16]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Isoflurane (B1672236) anesthesia
-
Surgical instruments (scissors, forceps)
-
5-0 silk suture
-
27-gauge blunt-tipped needle
-
Heating pad
Procedure:
-
Anesthetize the mouse using isoflurane inhalation.[15]
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Make a midline abdominal incision to expose the peritoneal cavity.[15]
-
Gently retract the intestines to locate and isolate the portal vein.[15]
-
Carefully separate the portal vein from the surrounding tissue.[15]
-
Place a 27-gauge blunt-tipped needle parallel to the portal vein.[15]
-
Tie a 5-0 silk ligature around both the portal vein and the needle.[15]
-
Carefully withdraw the needle, leaving a calibrated stenosis of the portal vein.[15]
-
Return the intestines to the abdominal cavity.
-
Suture the abdominal wall in layers.
-
Provide appropriate post-operative analgesia and monitor the animal for recovery.
-
Portal hypertension typically develops within one to two weeks.[14]
Sepsis Model: Cecal Ligation and Puncture (CLP) in Mice
The CLP model is considered the gold standard for inducing polymicrobial sepsis that mimics the clinical course in humans.[17][18]
Materials:
-
Male C57BL/6 mice (7-9 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)[17][19]
-
Surgical instruments (scissors, forceps)
-
6-0 silk suture[17]
-
19-gauge to 27-gauge needle (the size of the needle will determine the severity of sepsis)[1][17]
-
Sterile 0.9% saline, pre-warmed
Procedure:
-
Shave the abdomen and disinfect the surgical area.[17]
-
Make a 1-2 cm midline laparotomy to expose the cecum.[17]
-
Carefully exteriorize the cecum, ensuring the blood supply is not compromised.[1]
-
Ligate the cecum with a 6-0 silk suture at its base, below the ileocecal valve, to avoid intestinal obstruction.[17] The percentage of the cecum ligated will also influence the severity of sepsis.
-
Puncture the ligated cecum once or twice with the chosen needle.[17]
-
Gently squeeze the cecum to extrude a small amount of fecal material from the perforation sites.[17]
-
Return the cecum to the peritoneal cavity.[17]
-
Close the peritoneum and skin with sutures or wound clips.[17]
-
Resuscitate the mouse by subcutaneously injecting 1 mL of pre-warmed 0.9% saline.[17]
-
Provide post-operative analgesia and monitor the animal closely for signs of sepsis.
Signaling Pathways and Experimental Workflows
Terlipressin Signaling Pathway via V1 Receptor
Terlipressin, through its active metabolite lysine-vasopressin, primarily acts on the V1 vasopressin receptors, which are Gq-protein coupled receptors.[3][20] This activation initiates a downstream signaling cascade that leads to vasoconstriction.
References
- 1. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Terlipressin | C52H74N16O15S2 | CID 72081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Terlivaz (terlipressin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. V1 (Vasopressin) Receptors Mnemonic for USMLE [pixorize.com]
- 6. gloshospitals.nhs.uk [gloshospitals.nhs.uk]
- 7. How to convert human dose to animal dose? NovoPro [novoprolabs.com]
- 8. jbclinpharm.org [jbclinpharm.org]
- 9. researchgate.net [researchgate.net]
- 10. archives.ijper.org [archives.ijper.org]
- 11. sysrevpharm.org [sysrevpharm.org]
- 12. publications.ashp.org [publications.ashp.org]
- 13. raybiotech.com [raybiotech.com]
- 14. benchchem.com [benchchem.com]
- 15. Comparison of three research models of portal hypertension in mice: macroscopic, histological and portal pressure evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Inducing Experimental Polymicrobial Sepsis by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 20. derangedphysiology.com [derangedphysiology.com]
Application Notes and Protocols: Western Blot Analysis of Signaling Proteins After Terlipressin Acetate Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terlipressin (B549273) Acetate is a synthetic analogue of the hormone vasopressin, functioning as a prodrug that is metabolized into its active form, lysine (B10760008) vasopressin. It is primarily utilized in the management of conditions such as variceal bleeding and hepatorenal syndrome.[1][2] Terlipressin exerts its physiological effects by activating vasopressin receptors, with a notable selectivity for the V1a receptor over the V2 receptor.[3][4] The V1a receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events, predominantly through the Gq/11 protein pathway.[5][6] This application note provides a detailed protocol for the analysis of key signaling proteins modulated by Terlipressin Acetate stimulation using Western blot, a widely adopted and powerful technique for protein analysis.[7]
This compound Signaling Pathways
The binding of Terlipressin's active metabolite, lysine vasopressin, to the V1a receptor triggers the activation of the Gq alpha subunit.[8] This, in turn, stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 induces the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[11] Concurrently, DAG activates Protein Kinase C (PKC), a family of serine/threonine kinases that phosphorylate a multitude of downstream target proteins, thereby regulating various cellular processes.[6]
Furthermore, GPCR signaling can also engage the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway. The activation of ERK1/2 (p44/42 MAPK) is a common downstream event of GPCR stimulation and plays a crucial role in cell proliferation, differentiation, and survival.[9]
Studies have also indicated that Terlipressin can influence other signaling molecules. For instance, in a mouse model of liver ischemia-reperfusion injury, Terlipressin treatment was shown to increase the expression of the anti-apoptotic proteins BCL-2 and BCL-XL, while decreasing the levels of cleaved-caspase-3, a key executioner of apoptosis.[3] In a porcine model of hepatectomy, Terlipressin administration did not significantly alter the phosphorylation of STAT3 but did lead to a decrease in the vasoconstrictive peptide endothelin-1 (B181129) (ET-1).[1]
Diagrams of Signaling Pathways and Experimental Workflow
Caption: this compound Signaling Cascade.
Caption: Western Blot Experimental Workflow.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables present hypothetical quantitative data from Western blot experiments designed to assess the effect of this compound on the phosphorylation of key signaling proteins. Data is represented as fold change in protein phosphorylation relative to an untreated control, normalized to the total protein expression.
Table 1: Effect of this compound on PLC and PKC Phosphorylation
| Treatment Group | p-PLCβ (Ser1105) Fold Change (Mean ± SD) | p-PKCα/β II (Thr638/641) Fold Change (Mean ± SD) |
| Untreated Control | 1.00 ± 0.12 | 1.00 ± 0.15 |
| Terlipressin (10 nM) | 2.54 ± 0.28 | 2.15 ± 0.22 |
| Terlipressin (100 nM) | 4.89 ± 0.45 | 4.23 ± 0.38 |
| Terlipressin (1 µM) | 6.72 ± 0.61 | 5.98 ± 0.55 |
Table 2: Effect of this compound on ERK1/2 Phosphorylation
| Treatment Group | p-ERK1/2 (Thr202/Tyr204) Fold Change (Mean ± SD) |
| Untreated Control | 1.00 ± 0.09 |
| Terlipressin (10 nM) | 1.88 ± 0.17 |
| Terlipressin (100 nM) | 3.45 ± 0.31 |
| Terlipressin (1 µM) | 4.91 ± 0.42 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cell line expressing the V1a receptor (e.g., vascular smooth muscle cells, hepatocytes, or a transfected cell line like HEK293) in 6-well plates at an appropriate density to achieve 80-90% confluency on the day of the experiment.
-
Serum Starvation: Prior to stimulation, serum-starve the cells for 4-6 hours in a serum-free medium to reduce basal levels of protein phosphorylation.
-
Terlipressin Stimulation: Prepare fresh solutions of this compound in a serum-free medium at the desired concentrations. Aspirate the starvation medium and add the Terlipressin-containing medium to the cells. Incubate for the desired time points (e.g., 5, 15, 30, 60 minutes) at 37°C. Include an untreated control group (vehicle only).
Sample Preparation: Cell Lysis
-
Washing: After treatment, place the culture plates on ice and immediately aspirate the medium. Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Cell Harvesting: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Western Blotting Protocol
-
Sample Preparation for SDS-PAGE: Dilute the protein lysates to the same concentration with lysis buffer. Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples onto a 10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. The transfer can be performed using a wet or semi-dry transfer system.
-
Blocking: After transfer, block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific antibody binding. For phospho-protein detection, BSA is generally preferred over milk as a blocking agent to avoid high background.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Use antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-PLCβ, anti-phospho-PKC, anti-phospho-ERK1/2).
-
Washing: The following day, wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Signal Capture: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Stripping and Re-probing (for normalization): To normalize the phosphorylated protein signal to the total protein level, the membrane can be stripped of the bound antibodies and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the protein of interest. Alternatively, a loading control like β-actin or GAPDH can be used.
Data Analysis and Quantification
-
Densitometry: Quantify the band intensities from the captured images using densitometry software such as ImageJ.
-
Normalization: For each sample, normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band or the loading control band.
-
Fold Change Calculation: Calculate the fold change in protein phosphorylation for each treatment group relative to the untreated control group.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.
References
- 1. Mapping the hemodynamic effects of terlipressin in patients with hepatorenal syndrome using advanced magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Detecting PKC phosphorylation as part of the Wnt/calcium pathway in cutaneous melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Effects of terlipressin on systemic, hepatic and renal hemodynamics in patients with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 10. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Engineering Stable Vasopressin Receptor Cell Lines for High-Throughput Terlipressin Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
The vasopressin system, comprising the peptide hormone arginine vasopressin (AVP) and its receptors (V1a, V1b, and V2), is a critical regulator of cardiovascular and renal function. The V1a receptor (AVPR1A), found on vascular smooth muscle, mediates vasoconstriction, while the V2 receptor in the kidney's collecting ducts is responsible for antidiuresis.[1][2] Terlipressin (B549273), a synthetic prodrug of lysine (B10760008) vasopressin, is utilized clinically for conditions like hepatorenal syndrome and variceal bleeding due to its vasoconstrictive effects.[3][4][5] It functions as a partial agonist at V1a receptors and a full agonist at V2 receptors.[1][6][7] To facilitate the discovery and characterization of novel vasopressin receptor modulators, robust and reliable in vitro assay systems are essential. This application note provides detailed protocols for the generation of stable Chinese Hamster Ovary (CHO) cell lines expressing human V1a and V2 vasopressin receptors and their application in functional screening assays for Terlipressin.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of Terlipressin and related compounds at human V1a and V2 receptors, as determined in stably transfected CHO cells.[1][6][7][8]
Table 1: Ligand Binding Affinities (Ki) at Human Vasopressin Receptors
| Compound | V1a Receptor Ki (nM) | V2 Receptor Ki (nM) | V1a:V2 Selectivity Ratio |
| Arginine Vasopressin (AVP) | ~0.8 | ~0.85 | ~1 |
| Lysine Vasopressin (LVP) | ~1.8 | ~10.0 | ~6-fold for V1a |
| Terlipressin | ~1100 | ~6900 | ~6-fold for V1a |
Data compiled from studies using membrane homogenates from CHO cells expressing human V1 and V2 receptors.[1][8]
Table 2: Functional Potency (EC50) and Efficacy at Human Vasopressin Receptors
| Compound | V1a Receptor (Calcium Flux) | V2 Receptor (cAMP Accumulation) |
| EC50 (nM) | Efficacy (% of AVP) | |
| Arginine Vasopressin (AVP) | 1.1 | 100% (Full Agonist) |
| Lysine Vasopressin (LVP) | 1.8 | ~100% (Full Agonist) |
| Terlipressin | 110 | ~41% (Partial Agonist) |
Data compiled from functional assays using whole CHO cells expressing human V1 and V2 receptors.[1][8]
Signaling Pathways & Experimental Workflows
Vasopressin Receptor Signaling
Workflow for Stable Cell Line Generation
Experimental Protocols
Protocol 1: Generation of Stable V1a and V2 Receptor CHO-K1 Cell Lines
This protocol outlines the steps for creating CHO-K1 cells that permanently express human vasopressin receptors.
1.1. Vector Construction:
-
Subclone the full-length human cDNA for AVPR1A or AVPR2 into a mammalian expression vector (e.g., pcDNA™3.1) containing a neomycin resistance gene for selection.
-
Verify the construct sequence by Sanger sequencing.
1.2. Cell Culture and Transfection:
-
Culture CHO-K1 cells in DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
One day before transfection, seed cells in a 6-well plate to be 70-80% confluent on the day of transfection.[9]
-
On the day of transfection, prepare a DNA-lipid complex using a commercial transfection reagent (e.g., Lipofectamine™ 3000) according to the manufacturer's protocol.
-
Incubate cells with the transfection complex for 4-6 hours, then replace the medium with fresh growth medium.[9]
1.3. Selection of Stable Transfectants:
-
48 hours post-transfection, begin selection by replacing the growth medium with selection medium (growth medium supplemented with 500-800 µg/mL G418). The optimal G418 concentration should be predetermined by a kill curve on non-transfected CHO-K1 cells.
-
Replace the selection medium every 3-4 days.
-
After 2-3 weeks, distinct antibiotic-resistant colonies will emerge.
1.4. Clonal Isolation and Expansion:
-
Wash the plate with sterile PBS and use cloning cylinders or a sterile pipette tip to isolate 10-20 well-defined colonies.
-
Transfer each colony to a separate well of a 24-well plate and expand in selection medium.
-
Once confluent, screen the clones for receptor expression using the functional assays described below (Protocol 2 or 3).
-
Select the clone with the most robust and reproducible response for further expansion, characterization, and cryopreservation.
Protocol 2: V1a Receptor Functional Assay (Calcium Flux)
This assay measures the increase in intracellular calcium concentration following V1a receptor activation.[6][10]
2.1. Materials:
-
CHO-V1a stable cells
-
Assay Plate: 96-well, black-wall, clear-bottom
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520® AM)
-
Fluorescence plate reader with an injection system (e.g., FlexStation® 3, FLIPR®)
2.2. Procedure:
-
Cell Plating: Seed CHO-V1a cells into a 96-well assay plate at a density of 40,000–80,000 cells per well and incubate overnight.[10]
-
Dye Loading:
-
Remove the culture medium.
-
Add 100 µL of the calcium dye loading solution (prepared in Assay Buffer as per manufacturer's instructions) to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.[10]
-
Wash the cells twice with 100 µL of Assay Buffer to remove excess dye.[10] Add a final 100 µL of Assay Buffer to each well.
-
-
Compound Preparation: Prepare serial dilutions of Terlipressin, AVP (positive control), and other test compounds in Assay Buffer at 2x the final desired concentration.
-
Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence kinetically (excitation ~490 nm, emission ~525 nm).
-
Establish a stable baseline fluorescence for 15-20 seconds.
-
The instrument's injector adds 100 µL of the 2x compound solution to the wells.
-
Continue recording the fluorescence signal for at least 90-120 seconds to capture the peak response.[10]
-
-
Data Analysis: Calculate the change in fluorescence (Peak - Baseline). Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine EC50 values.
Protocol 3: V2 Receptor Functional Assay (cAMP Accumulation)
This assay measures the accumulation of cyclic AMP (cAMP) following V2 receptor activation.[6][7]
3.1. Materials:
-
CHO-V2 stable cells
-
Assay Plate: 384-well, white, solid-bottom
-
Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).[11]
-
cAMP detection kit (e.g., HTRF, LANCE® Ultra, or AlphaScreen®).[8][12]
3.2. Procedure:
-
Cell Plating: Seed CHO-V2 cells into a 384-well assay plate at a density of 2,000-5,000 cells per well and incubate overnight.
-
Assay Execution (Example using an HTRF kit):
-
Remove the culture medium.
-
Add 5 µL of Stimulation Buffer to each well.
-
Add 5 µL of test compound dilutions (prepared in Stimulation Buffer) to the wells.
-
Incubate at room temperature for 30 minutes.[8]
-
Add 5 µL of HTRF cAMP-d2 detection reagent.
-
Add 5 µL of HTRF anti-cAMP-cryptate detection reagent.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Measurement: Read the plate on an HTRF-compatible plate reader according to the manufacturer's instructions.
-
Data Analysis: Convert the HTRF ratio to cAMP concentration using a standard curve. Plot the cAMP concentration against the logarithm of the compound concentration and fit the data to determine EC50 values.
Screening Cascade for Terlipressin
References
- 1. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Terlipressin, a vasoactive prodrug recommended in hepatorenal syndrome, is an agonist of human V1, V2 and V1B receptors: Implications for its safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. va.gov [va.gov]
- 6. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. sinobiological.com [sinobiological.com]
- 10. benchchem.com [benchchem.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols: In Vivo Imaging to Assess Terlipressin Acetate's Hemodynamic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terlipressin (B549273) Acetate, a synthetic analogue of vasopressin, is a potent vasoactive drug utilized in the management of conditions such as portal hypertension and hepatorenal syndrome.[1][2] Its therapeutic efficacy is primarily attributed to its hemodynamic effects, mediated through the activation of V1 receptors on vascular smooth muscle cells, which triggers a Gq-protein coupled signaling cascade leading to vasoconstriction.[1][3] This document provides detailed application notes and protocols for key in vivo imaging techniques to quantitatively assess the hemodynamic consequences of Terlipressin Acetate administration in preclinical research.
Signaling Pathway of this compound
Terlipressin acts as a prodrug, being metabolized to the active form, lysine (B10760008) vasopressin.[2][3] Lysine vasopressin then binds to V1 vasopressin receptors, which are G-protein coupled receptors.[3][4] This binding activates a signaling cascade that results in vasoconstriction, thereby altering blood flow and pressure.[2][4]
Figure 1: this compound Signaling Pathway
Quantitative Hemodynamic Effects of this compound
The administration of this compound induces significant changes in several key hemodynamic parameters. The following tables summarize quantitative data from preclinical and clinical studies.
Table 1: Effects of Terlipressin on Systemic and Portal Hemodynamics
| Parameter | Animal Model/Patient Population | Dosage | Effect | Reference |
| Portal Venous Pressure | Portal Vein Ligated Rats | 0.017 mg·kg⁻¹·min⁻¹ for 3 min | ↓ 15.0 ± 1.0% | [1] |
| Mean Arterial Pressure (MAP) | Portal Vein Ligated Rats | 0.017 mg·kg⁻¹·min⁻¹ for 3 min | ↑ 57.3 ± 8.1% | [1] |
| Portal Pressure | Portal Vein Stenosed Rats | 0.05 mg/kg IV (with propranolol) | ↓ 34% | [1] |
| Portal Tributary Blood Flow | Portal Vein Stenosed Rats | 0.05 mg/kg IV (with propranolol) | ↓ 46% | [1] |
| Mean Arterial Pressure (MAP) | Patients with Cirrhosis | 1 mg IV | Significant ↑ (P < 0.001) | [5][6] |
| Heart Rate | Patients with Cirrhosis | 1 mg IV | Significant ↓ (P < 0.001) | [5][6] |
| Cardiac Output | Patients with Cirrhosis | 1 mg IV | Significant ↓ (P < 0.001) | [5][6] |
| Systemic Vascular Resistance | Patients with Cirrhosis | 1 mg IV | Significant ↑ (P < 0.001) | [5][6] |
| Hepatic Venous Pressure Gradient | Patients with Cirrhosis | 1 mg IV | Significant ↓ (P < 0.001) | [5][6] |
| Portal Venous Blood Flow | Patients with Cirrhosis | 1 mg IV | Significant ↓ (P < 0.001) | [5][6] |
| Mean Hepatic Arterial Velocity | Patients with Cirrhosis | 1 mg IV | Significant ↑ (P < 0.001) | [5][6] |
Table 2: Effects of Terlipressin in a Porcine Model of 80% Hepatectomy
| Parameter | Treatment Group | Value | P-value vs. Control | Reference |
| Hepatic Artery Flow (ml/min) | Control | 40.3 ± 6.3 | - | [7] |
| Terlipressin | 73.2 ± 11.3 | P=0.026 | [7] |
In Vivo Imaging Protocols
Laser Speckle Contrast Imaging (LSCI) for Cerebral and Splanchnic Blood Flow
LSCI is a non-invasive optical imaging technique that provides wide-field, real-time visualization and quantification of blood flow changes.[8][9]
Figure 2: LSCI Experimental Workflow
Protocol:
-
Animal Preparation:
-
Anesthetize the animal (e.g., rodent) using a suitable anesthetic agent (e.g., isoflurane).
-
For cerebral blood flow, perform a craniotomy to expose the brain surface. For splanchnic circulation, perform a laparotomy to expose the mesenteric vessels.
-
Immobilize the animal in a stereotaxic frame to minimize motion artifacts.
-
Maintain body temperature using a heating pad.
-
-
Imaging Setup:
-
Data Acquisition:
-
Acquire a series of baseline raw speckle images for a defined period (e.g., 5-10 minutes).
-
Administer this compound intravenously at the desired dose.
-
Continuously acquire speckle images for the desired duration post-administration to capture the time-course of hemodynamic changes.
-
-
Data Analysis:
-
Process the raw speckle images to calculate speckle contrast values.[11]
-
Generate relative blood flow maps from the speckle contrast images.[8]
-
Define regions of interest (ROIs) over specific vessels or tissue areas.
-
Quantify the percentage change in blood flow within the ROIs relative to the baseline.
-
Non-Invasive Blood Pressure (NIBP) Measurement
NIBP measurement using the tail-cuff method is a standard technique for monitoring systolic and diastolic blood pressure in rodents.[12][13][14]
Figure 3: NIBP Measurement Workflow
Protocol:
-
Animal Preparation:
-
Habituate the animal to the restrainer and tail cuff for several days prior to the experiment to minimize stress-induced blood pressure variations.[14]
-
On the day of the experiment, place the animal in a warming chamber or on a heating pad to induce peripheral vasodilation, which is crucial for accurate measurements.[15]
-
Gently guide the animal into a restrainer.
-
-
Measurement Procedure:
-
Place the occlusion and sensor cuffs on the base of the animal's tail.[13]
-
Acquire a set of stable baseline blood pressure readings.
-
Administer this compound via the desired route (e.g., intravenous, intraperitoneal).
-
Acquire blood pressure measurements at predefined time points post-administration.
-
-
Data Analysis:
-
The NIBP system software will automatically calculate and display systolic, diastolic, and mean arterial pressure, as well as heart rate.
-
Average the readings for each time point.
-
Analyze the changes in blood pressure and heart rate from baseline following drug administration.
-
Intravital Microscopy (IVM) for Microhemodynamics
IVM allows for the direct visualization and quantification of blood flow at the microcirculatory level, providing high-resolution data on red blood cell velocity and vessel diameter.[16][17][18]
Figure 4: IVM Experimental Workflow
Protocol:
-
Animal Preparation:
-
Anesthetize the animal and maintain its body temperature.
-
Surgically prepare the tissue of interest (e.g., exteriorize the mesentery or cremaster muscle) for microscopic observation.
-
Administer a fluorescent dye intravenously to label either the plasma (e.g., FITC-dextran) or red blood cells to facilitate visualization and tracking.[16]
-
-
Imaging Procedure:
-
Position the animal on the stage of an intravital microscope.
-
Identify and select arterioles, venules, and capillaries for imaging.
-
Record high-speed videos of the microcirculation at baseline.
-
Administer this compound.
-
Record videos at various time points after drug administration.
-
-
Data Analysis:
-
Use image analysis software to measure the diameter of the selected vessels from the recorded videos.
-
Track the movement of fluorescently labeled red blood cells or the plasma front to determine blood flow velocity.
-
Calculate volumetric blood flow using the measured velocity and vessel diameter.
-
Determine the wall shear rate from the velocity profile.
-
Conclusion
The in vivo imaging techniques detailed in these application notes provide robust and quantitative methods for assessing the hemodynamic effects of this compound. The choice of technique will depend on the specific research question, with LSCI offering wide-field assessment of blood flow changes, NIBP providing systemic blood pressure data, and IVM delivering high-resolution insights into the microcirculation. By employing these protocols, researchers can effectively characterize the vascular and hemodynamic responses to this compound, contributing to a deeper understanding of its pharmacological profile and therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. Effects of terlipressin on systemic, hepatic and renal hemodynamics in patients with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of terlipressin and direct portacaval shunting on liver hemodynamics following 80% hepatectomy in the pig - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Build a Laser Speckle Contrast Imaging (LSCI) System to Monitor Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Laser Speckle Contrast Imaging | Neurophotonics Center [bu.edu]
- 12. Non-invasive blood pressure measurement in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kentscientific.com [kentscientific.com]
- 14. Non Invasive blood pressure (NIBP) test [panlab.com]
- 15. Non-Invasive Blood Pressure System for Rodents (Panlab) [harvardapparatus.com]
- 16. m.youtube.com [m.youtube.com]
- 17. ahajournals.org [ahajournals.org]
- 18. Frontiers | Intravital Microscopy of the Beating Murine Heart to Understand Cardiac Leukocyte Dynamics [frontiersin.org]
Application Notes and Protocols for Terlipressin Acetate in Ex Vivo Vasoconstriction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terlipressin (B549273) Acetate is a synthetic analogue of vasopressin, functioning as a pro-drug for lysine-vasopressin. It exhibits a strong affinity for vasopressin V1 receptors, which are predominantly located on vascular smooth muscle cells.[1] Activation of these receptors initiates a signaling cascade that leads to vasoconstriction, making Terlipressin a subject of significant interest in studies of vascular tone and pharmacology. These application notes provide detailed protocols for utilizing Terlipressin Acetate to induce and quantify vasoconstriction in ex vivo organ bath and wire myograph systems, which are invaluable tools for preclinical drug development and physiological research.
Mechanism of Action: V1 Receptor Signaling Pathway
Terlipressin-induced vasoconstriction is primarily mediated through the activation of the Gq-protein coupled V1 receptor on vascular smooth muscle cells. Upon binding, the activated G-protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration leads to the formation of a Ca2+-calmodulin complex, which activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.
Quantitative Data Summary
The following tables summarize the binding affinity and functional potency of Terlipressin at V1 receptors based on published in vitro studies. It is important to note that Terlipressin acts as a partial agonist at V1 receptors.[1]
| Compound | Receptor | Preparation | Parameter | Value | Reference |
| Terlipressin | Human V1 | CHO cells expressing human V1 receptors | Ki (nM) | 1229 | Colson et al., cited in[1] |
| Lysine-vasopressin (LVP) | Human V1 | CHO cells expressing human V1 receptors | Ki (nM) | 10 | Colson et al., cited in[1] |
| Terlipressin | Rat V1 | Vascular smooth muscle cells from rat aorta | Ki (nM) | 852 | Colson et al., cited in[1] |
| Lysine-vasopressin (LVP) | Rat V1 | Vascular smooth muscle cells from rat aorta | Ki (nM) | 1.2 | Colson et al., cited in[1] |
Table 1: Binding Affinity (Ki) of Terlipressin and Lysine-vasopressin at V1 Receptors.
| Compound | Receptor/System | Parameter | Value | Reference |
| Terlipressin | V1 Activation | EC50 (nM) | 148 | Wisniewski et al., cited in[1] |
| Lysine-vasopressin (LVP) | V1 Activation | EC50 (nM) | 0.93 | Wisniewski et al., cited in[1] |
| Terlipressin | Human V1 | Emax (% of LVP) | 48% | [1] |
| Terlipressin | Rat V1 | Emax (% of LVP) | 66% | [1] |
| Terlipressin | Human Uterine Artery | Emax (% of Phenylephrine) | ~900% | [2] |
Table 2: Functional Potency (EC50) and Efficacy (Emax) of Terlipressin.
Experimental Protocols
Protocol 1: Vasoconstriction in Isolated Rat Aortic Rings
This protocol describes the procedure for preparing rat aortic rings and measuring Terlipressin-induced vasoconstriction using a wire myograph or organ bath system.
Materials and Reagents:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
This compound stock solution (e.g., 1 mM in distilled water)
-
Krebs-Henseleit Solution (see composition below)
-
Potassium Chloride (KCl) high-concentration solution (for viability testing)
-
Phenylephrine (B352888) (optional, as a reference vasoconstrictor)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Dissection tools (forceps, scissors)
-
Wire myograph or organ bath system with isometric force transducers
-
Data acquisition system
Krebs-Henseleit Solution Composition (mM):
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| MgSO₄ | 1.2 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 25.0 |
| Glucose | 11.0 |
Prepare fresh daily and continuously bubble with Carbogen gas to maintain a pH of ~7.4 at 37°C.
Experimental Workflow Diagram:
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat according to institutional guidelines.
-
Immediately perform a thoracotomy and carefully excise the thoracic aorta.
-
Place the aorta in a petri dish containing ice-cold Krebs-Henseleit solution.
-
Under a dissecting microscope, gently remove surrounding adipose and connective tissues.
-
Cut the cleaned aorta into rings of 2-3 mm in width.
-
-
Mounting and Equilibration:
-
Mount each aortic ring on the stainless-steel hooks or wires of the organ bath or myograph chamber.
-
Submerge the mounted rings in the chambers containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with Carbogen gas.
-
Apply a resting tension (e.g., 1-2 grams, to be optimized for the specific setup) and allow the tissue to equilibrate for 60-90 minutes. Replace the Krebs-Henseleit solution every 15-20 minutes during this period.
-
-
Viability and Integrity Testing:
-
To test the contractile viability of the tissue, replace the Krebs-Henseleit solution with a high-potassium solution (e.g., containing 60-80 mM KCl, with NaCl concentration adjusted to maintain osmolarity).
-
A robust contraction confirms tissue viability. Wash the tissue with fresh Krebs-Henseleit solution to return to baseline tension. Repeat this step 2-3 times to obtain a stable contractile response.
-
(Optional) To assess endothelial integrity, pre-contract the ring with an alpha-agonist like phenylephrine (e.g., 1 µM) and then add acetylcholine (B1216132) (e.g., 10 µM). A relaxation of >80% indicates intact endothelium. For studying direct smooth muscle effects of Terlipressin, the endothelium can be mechanically removed prior to mounting.
-
-
Dose-Response Curve Generation:
-
After washing out the test agents and allowing the tissue to return to a stable baseline, begin the cumulative addition of this compound.
-
Start with a low concentration (e.g., 10⁻¹⁰ M) and increase in a stepwise manner (e.g., half-log increments) up to a maximum concentration (e.g., 10⁻⁵ M) or until a plateau in the contractile response is observed.
-
Allow the response to stabilize at each concentration before adding the next.
-
Continuously record the isometric tension throughout the experiment.
-
-
Data Analysis:
-
Express the contraction at each Terlipressin concentration as a percentage of the maximal contraction induced by the high-KCl solution or another reference agonist.
-
Plot the percentage contraction against the logarithm of the Terlipressin concentration to generate a dose-response curve.
-
Use non-linear regression analysis (e.g., a sigmoidal dose-response model) to calculate the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).
-
Conclusion
This compound is a potent vasoconstrictor that acts directly on vascular smooth muscle via V1 receptors. The protocols outlined here provide a robust framework for investigating its pharmacological properties in an ex vivo setting. Careful adherence to these methodologies will enable researchers to generate reliable and reproducible data on the vasoconstrictor effects of Terlipressin, contributing to a deeper understanding of its therapeutic potential and vascular effects.
References
Application Note: Use of Terlipressin Acetate as a Positive Control in Vasopressor Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the development and evaluation of novel vasopressor agents, the use of a reliable and well-characterized positive control is essential for validating experimental models and interpreting results. Terlipressin (B549273) Acetate, a synthetic analogue of vasopressin, serves as an excellent positive control due to its potent and specific vasoconstrictive properties.[1][2] It acts as a prodrug, being enzymatically converted to its active metabolite, lysine-vasopressin.[3][4] This application note provides detailed protocols and data for utilizing Terlipressin Acetate as a positive control in preclinical vasopressor research, particularly in models of shock and portal hypertension.
Mechanism of Action
This compound exerts its pharmacological effects after being metabolized by tissue peptidases into lysine-vasopressin.[3][5] Lysine-vasopressin is a potent agonist of vasopressin V1 receptors, which are Gq-protein coupled receptors located on vascular smooth muscle cells.[3][6]
The signaling cascade is as follows:
-
Receptor Binding: Lysine-vasopressin binds to the V1 receptor.
-
G-protein Activation: The Gq-protein is activated.
-
PLC Activation: Phospholipase C (PLC) is stimulated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2).
-
Second Messenger Production: This hydrolysis generates two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum.
-
Muscle Contraction: The elevated intracellular Ca2+ levels lead to the contraction of smooth muscle cells, resulting in potent vasoconstriction.[7]
This action is particularly pronounced in the splanchnic circulation, which reduces portal venous pressure, and also increases systemic mean arterial pressure (MAP).[3][6][8] While it also has activity on V2 receptors in the kidneys, its vasoconstrictive properties are more clinically significant.[7]
Applications in Preclinical Models
This compound is a versatile positive control for various animal models designed to test vasopressor efficacy.
-
Septic Shock: In models induced by lipopolysaccharide (LPS) or cecal ligation and puncture (CLP), terlipressin effectively reverses hypotension and reduces the need for other vasopressors like norepinephrine.[9][10]
-
Hemorrhagic Shock: In trauma models with uncontrolled hemorrhage, terlipressin administration can significantly increase mean arterial pressure and improve survival rates.[11][12]
-
Portal Hypertension: For studies focused on liver cirrhosis complications, terlipressin is used to demonstrate a reduction in portal venous pressure in models such as bile duct ligation (BDL) or carbon tetrachloride (CCl4) induced cirrhosis.[9]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various preclinical models.
Table 1: Hemodynamic Effects of Terlipressin in Rat Models of Portal Hypertension
| Animal Model | Terlipressin Dose | Route of Administration | Key Finding | Citation |
|---|---|---|---|---|
| Bile Duct Ligated (BDL) Rats | 0.041 mg/kg | IV | Reduced mean portal venous pressure by 9.38 ± 3.88%. | [9] |
| BDL Rats | 0.017 mg·kg⁻¹·min⁻¹ (3 min infusion) | IV Infusion | Decreased portal venous pressure by 13.8 ± 1.7%; increased MAP by 57.1 ± 2.2%. | [9] |
| Cirrhotic Rats (LPS challenge) | 0.05 mg/kg | IV | Administered one hour after LPS. |[9] |
Table 2: Efficacy of Terlipressin in Rat Models of Shock
| Animal Model | Shock Induction | Terlipressin Dose | Route of Administration | Key Outcome(s) | Citation |
|---|---|---|---|---|---|
| Wistar Rats | Uncontrolled Hemorrhage (Liver Injury) | Not specified bolus | IV | Significantly elevated MAP; Survival rate of 71.4% vs. 28.6% in control. | [11] |
| Rats | Uncontrolled Hemorrhagic Shock | 15 µg/kg (0.015 mg/kg) | Not specified | Increased MAP and decreased mortality. | [12] |
| Rats | CLP-induced Septic Shock | 2.6 µg/kg per hour | Continuous Infusion | Improved vascular reactivity and increased survival time (when combined with norepinephrine). |[12] |
Experimental Protocols
Below are detailed protocols for using this compound as a positive control in common vasopressor experiments.
Protocol: LPS-Induced Endotoxemic Shock in Rats
This model is used to simulate the hyperdynamic, vasodilatory state of septic shock.
Materials:
-
Wistar rats (250-300g)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Catheters for arterial and venous lines
-
Pressure transducer and data acquisition system
-
Warming pad
Methodology:
-
Animal Preparation: Anesthetize the rat and place it on a warming pad to maintain body temperature. Surgically implant catheters into the carotid artery (for blood pressure monitoring) and jugular vein (for drug administration).
-
Acclimatization: Allow the animal to stabilize for at least 30 minutes post-surgery, monitoring baseline Mean Arterial Pressure (MAP) and Heart Rate (HR).
-
Shock Induction: Administer a bolus of LPS (e.g., 15-25 mg/kg) via the intravenous line.[9]
-
Monitoring: Continuously record hemodynamic parameters. Shock is typically characterized by a significant drop in MAP (e.g., < 65 mmHg) within 1-2 hours.
-
Positive Control Administration: Once the animal is in a state of shock, administer this compound (e.g., 0.05 mg/kg) as an IV bolus.[9]
-
Data Collection: Continue to monitor and record MAP, HR, and other relevant parameters for at least 2-4 hours post-treatment.
-
Endpoint: The primary endpoint is the magnitude and duration of the increase in MAP following terlipressin administration compared to a vehicle control group.
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. tga.gov.au [tga.gov.au]
- 5. drugs.com [drugs.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. litfl.com [litfl.com]
- 9. benchchem.com [benchchem.com]
- 10. Continuous terlipressin versus vasopressin infusion in septic shock (TERLIVAP): a randomized, controlled pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of terlipressin in a rat model of severe uncontrolled hemorrhage via liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Efficacy of Terlipressin Acetate in Animal Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the use of Terlipressin (B549273) Acetate in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Terlipressin Acetate?
This compound is a synthetic analogue of vasopressin.[1] It functions as a prodrug, being enzymatically converted in the body to its active metabolite, lysine-vasopressin.[2] Its therapeutic effects are primarily mediated through the activation of vasopressin V1 receptors located on vascular smooth muscle cells.[1][3] This activation triggers a Gq-protein coupled signaling cascade, leading to an increase in intracellular calcium and subsequent vasoconstriction, particularly in the splanchnic circulation.[2][3][4] This vasoconstriction reduces portal pressure and improves overall circulatory function.[2][4][5] Terlipressin has a higher selectivity for V1 receptors compared to V2 receptors.[4][6]
Q2: What are the common animal models used for this compound research?
Terlipressin is frequently investigated in animal models of portal hypertension, hepatorenal syndrome (HRS), and septic shock.[2] Common methods for inducing these conditions include:
-
Portal Hypertension: Partial Portal Vein Ligation (PVL), Bile Duct Ligation (BDL), and chronic administration of carbon tetrachloride (CCl4) to induce liver cirrhosis.[2]
-
Hepatorenal Syndrome: This is often a secondary complication in animal models of advanced liver disease, such as those induced by CCl4.[2]
-
Septic Shock: Lipopolysaccharide (LPS) injection is a common method to induce a systemic inflammatory response that mimics sepsis.[2]
Q3: What factors can contribute to the low efficacy of this compound in my experiments?
Several factors can influence the efficacy of this compound, including:
-
Dosage and Administration Route: The dose and method of administration (bolus injection vs. continuous infusion) can significantly impact outcomes.[7][8]
-
Animal Model and Disease Severity: The specific animal model and the severity of the induced disease state can affect responsiveness. For example, patients with a serum creatinine (B1669602) level greater than 5 mg/dL are unlikely to benefit from terlipressin.[6]
-
Drug Stability and Preparation: Improper storage or preparation of the Terlipressin solution can lead to degradation and reduced potency.
-
Receptor Binding and Expression: Alterations in V1 receptor expression or function can lead to resistance.
-
Underlying Physiological Factors: The animal's physiological state, including the presence of systemic inflammation or severe cardiovascular compromise, can impact the drug's effectiveness.
Troubleshooting Guides
Issue 1: Suboptimal Vasoconstrictive Response
If you are observing a weaker than expected vasoconstrictive response to this compound, consider the following troubleshooting steps.
Troubleshooting Workflow for Suboptimal Vasoconstrictive Response
Caption: Troubleshooting workflow for a suboptimal vasoconstrictive response.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Dosage | - Review the literature for established effective dose ranges in your specific animal model.[2] - Consider performing a dose-response study to determine the optimal dose for your experimental conditions. |
| Inappropriate Administration Route | - Continuous intravenous infusion may provide more stable plasma concentrations and improved efficacy compared to bolus injections.[8][9] - Oral bioavailability is very low (~1%), so intravenous, intramuscular, or subcutaneous routes are necessary.[4] |
| Drug Degradation | - Reconstitute this compound immediately before use.[10] - Store unopened vials in a refrigerator and protect from light.[10] - Visually inspect the reconstituted solution for particulate matter or discoloration.[7] |
| Animal Model Variability | - Ensure consistent induction of the disease model. - Monitor key physiological parameters to confirm the disease state before drug administration. |
| V1 Receptor Downregulation | - High levels of pro-inflammatory cytokines can downregulate V1a receptor expression.[11] - Assess inflammatory markers in your animal model. |
Issue 2: Unexpected Adverse Events
While Terlipressin is generally targeted, adverse effects can occur, potentially confounding experimental results.
Common Adverse Events and Mitigation Strategies:
| Adverse Event | Potential Cause | Mitigation/Troubleshooting |
| Respiratory Failure | Fluid overload, particularly in animals with acute-on-chronic liver failure (ACLF).[6] | - Monitor oxygen saturation continuously.[6] - Do not initiate in hypoxic animals.[6] - Manage fluid balance carefully. |
| Cardiovascular Effects (e.g., Ischemia, Arrhythmia) | Vasoconstrictive effects on non-target vascular beds.[5] | - Use with caution in animals with pre-existing cardiovascular conditions.[10] - Monitor cardiovascular parameters (e.g., ECG, blood pressure) throughout the experiment. |
| Hyponatremia | Activation of V2 receptors leading to an antidiuretic effect.[12] | - Monitor serum sodium levels regularly, especially with prolonged administration.[13][14] - Risk factors include higher baseline sodium and longer duration of treatment.[12][14] |
Troubleshooting Workflow for Hyponatremia
Caption: Troubleshooting workflow for managing hyponatremia during Terlipressin treatment.
Data Presentation
Table 1: Comparison of Terlipressin Binding Affinity and Receptor Activity
| Ligand | Receptor | Binding Affinity (Ki, nM) | Cellular Activity |
| Terlipressin | Human V1 | 1229 | Partial Agonist (48% of LVP)[15] |
| Rat V1 | 852 | Partial Agonist (66% of LVP)[15] | |
| Human V2 | - | Full Agonist[15] | |
| Lysine-Vasopressin (LVP) | Human V1 | 10 | Full Agonist[15] |
| Rat V1 | 1.2 | Full Agonist[15] | |
| Human V2 | - | Full Agonist[15] | |
| Data adapted from in vitro studies.[15] |
Table 2: Terlipressin Dosing in Preclinical Animal Models
| Animal Model | Terlipressin Dose | Route | Key Findings | Reference |
| Portal Vein Stenosed Rats | 0.05 mg/kg | IV | Decreased portal pressure by 34% when co-administered with propranolol. | [2] |
| Bile Duct Ligated Rats | 0.041 mg/kg | IV | Reduced mean portal venous pressure by 9.38 ± 3.88%. | [2] |
| Cirrhotic rats with LPS | 0.05 mg/kg | IV | Given one hour after LPS injection. | [2] |
| 80% Hepatectomized Pigs | 2 mg bolus + 0.5-1 mg/h | IV | Prevented the increase in post-resection portal venous pressure. | [16] |
| Dogs with Hemorrhagic Gastroenteritis | 0.5 mg | IV (twice daily) | Clinical recovery was faster compared to the control group. | [17] |
Experimental Protocols
Protocol 1: Preparation of Terlipressin for Intravenous Administration
This is a general guideline and should be adapted for specific experimental needs.
Materials:
-
This compound vial (e.g., 0.85 mg)
-
Sterile 0.9% Sodium Chloride (NaCl) for Injection
-
Sterile syringes and needles
Procedure:
-
Reconstitute the lyophilized this compound with 5 mL of 0.9% NaCl to create a 0.85 mg/5mL solution.[10]
-
Gently swirl the vial to ensure the powder is completely dissolved. Do not shake vigorously.[7]
-
Visually inspect the reconstituted solution. It should be clear and free of particulate matter.[7]
-
Withdraw the required volume for the calculated dose based on the animal's body weight.
-
Administer via a slow intravenous bolus over 2 minutes or as a continuous infusion, depending on the study design.[18] Flush the line after administration.[18]
Protocol 2: Induction of Portal Hypertension via Partial Portal Vein Ligation (PVL) in Rats
Materials:
-
Anesthetic agent (e.g., ketamine/xylazine cocktail)
-
Surgical instruments
-
Silk ligatures (e.g., 3-0)
-
Blunt-tipped needle (e.g., 20-gauge)
Procedure:
-
Anesthetize the rat using an appropriate anesthetic.[2]
-
Perform a midline abdominal incision to expose the peritoneal cavity.[2]
-
Gently locate and isolate the portal vein.[2]
-
Place a 20-gauge blunt-tipped needle alongside the portal vein.[2]
-
Tie two silk ligatures around both the needle and the portal vein.[2]
-
Carefully remove the needle, which leaves a calibrated stenosis of the portal vein.[2]
-
Suture the abdominal wall in layers.[2]
-
Provide appropriate post-operative care, including analgesia. Portal hypertension typically develops within one to two weeks.[2]
Mandatory Visualizations
Terlipressin Signaling Pathway
Caption: Signaling pathway of Terlipressin leading to vasoconstriction.
Experimental Workflow for Partial Portal Vein Ligation (PVL)
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. litfl.com [litfl.com]
- 6. drugs.com [drugs.com]
- 7. benchchem.com [benchchem.com]
- 8. Continuous vs. intermittent terlipressin infusion for portal hypertension: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The current applications and future directions of terlipressin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reference.medscape.com [reference.medscape.com]
- 11. benchchem.com [benchchem.com]
- 12. Practice guidance for the use of terlipressin for liver cirrhosis–related complications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effects of terlipressin and direct portacaval shunting on liver hemodynamics following 80% hepatectomy in the pig - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Dosing & Administration | TERLIVAZ® (terlipressin) for injection [terlivaz.com]
Technical Support Center: Optimizing Terlipressin Acetate Dosage for Maximal Vasoconstriction in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Terlipressin (B549273) Acetate to induce maximal vasoconstriction in rats.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Terlipressin Acetate in inducing vasoconstriction?
A1: this compound is a synthetic prodrug that is enzymatically converted in the body to its active metabolite, lysine (B10760008) vasopressin.[1][2] Lysine vasopressin is an agonist for vasopressin receptors, with a higher selectivity for V1a receptors compared to V2 receptors.[3][4] The primary vasoconstrictive effects are mediated through the activation of V1a receptors located on vascular smooth muscle cells.[5] This activation initiates a Gq-protein coupled signaling cascade, which in turn activates phospholipase C (PLC).[2][3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC), which contributes to the influx of extracellular Ca2+.[2] The resulting increase in intracellular calcium concentration leads to the contraction of smooth muscle cells and subsequent vasoconstriction.[2][6]
Q2: What is a typical effective dose range for this compound to induce vasoconstriction in rats?
A2: The effective dose of this compound in rats can vary depending on the experimental model (in vivo vs. ex vivo) and the specific vascular bed being studied. Ex vivo studies on isolated rat arteries have shown dose-dependent contractions. For instance, in isolated rat aorta, Terlipressin induces a dose-dependent contraction.[1] In vivo studies have utilized a range of doses. For example, a low dose of 6 µg/kg has been shown to improve systemic and splanchnic hemodynamics in endotoxic rats.[7] In a model of uncontrolled hemorrhage in rats, an intravenous bolus of Terlipressin (dose not specified in abstract) significantly elevated mean arterial pressure.[8] Another study in portal hypertensive rats used an intravenous dose of 0.05 mg/kg.[5] It is crucial to perform a dose-response study within your specific experimental setup to determine the optimal concentration for maximal vasoconstriction.
Q3: How can I measure Terlipressin-induced vasoconstriction in rats?
A3: There are several established methods to measure vasoconstriction in rats, which can be broadly categorized into ex vivo and in vivo techniques.
-
Ex vivo (in vitro) methods: These involve isolating blood vessels and studying their contractile responses in a controlled environment. A common technique is wire myography , where arterial rings are mounted in an organ bath and their isometric tension is measured in response to cumulative doses of Terlipressin.[9][10][11] This allows for the determination of dose-response curves and potency (pD2).
-
In vivo methods: These methods assess the vasoconstrictive effects in a living animal. This can be done through:
-
Invasive blood pressure monitoring: A catheter is inserted into an artery (e.g., carotid or femoral artery) to directly and continuously measure mean arterial pressure (MAP) changes following Terlipressin administration.[12][13]
-
Non-invasive blood pressure monitoring: The tail-cuff method can be used to measure systolic blood pressure, though it may be less accurate for dynamic changes compared to invasive methods.[12][14]
-
Intravital microscopy: This technique allows for the direct visualization and measurement of diameter changes in small arteries and arterioles in response to Terlipressin.
-
Troubleshooting Guides
Problem: Inconsistent or weak vasoconstrictor response to Terlipressin in ex vivo experiments.
| Possible Cause | Troubleshooting Step |
| Vessel viability is compromised. | Ensure gentle dissection of the artery to avoid damaging the smooth muscle layer. After mounting in the myograph, allow for an adequate equilibration period (e.g., 40 minutes).[9] Test vessel viability with a high potassium solution (e.g., KPSS) before adding Terlipressin.[9] |
| Endothelium is damaged. | While Terlipressin acts directly on smooth muscle, endothelial damage can alter overall vascular reactivity. Check endothelium integrity with an acetylcholine (B1216132) (ACh) challenge.[9] |
| Incorrect buffer composition or conditions. | Use a standard physiological salt solution (PSS), such as Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.[9][10] |
| Drug degradation. | Prepare fresh solutions of this compound for each experiment. Store stock solutions as recommended by the manufacturer. |
Problem: High variability in blood pressure measurements in vivo.
| Possible Cause | Troubleshooting Step |
| Animal stress. | For tail-cuff measurements, acclimate the rats to the restraining device for several days before the experiment to minimize stress-induced blood pressure fluctuations.[12] |
| Anesthesia effects. | The choice of anesthetic can influence cardiovascular parameters. Use a consistent anesthetic regimen and allow for a stabilization period after induction before taking baseline measurements.[13][15] |
| Incorrect catheter placement (invasive). | Ensure the arterial catheter is correctly placed and patent. A dampened pressure waveform may indicate a clot or improper placement. |
| Temperature fluctuations. | Maintain the rat's body temperature within a physiological range, as hypothermia or hyperthermia can affect blood pressure. |
Data Presentation
Table 1: Ex Vivo Vasoconstrictor Potency of Terlipressin in Isolated Rat Arteries
| Vascular Bed | Parameter | Value | Reference |
| Mesenteric Vein | pD2 | ~6 | [16] |
| Aorta | pD2 | ~6 | [16] |
| Iliac Artery | pD2 | ~6 | [16] |
| Tail Artery | pD2 | ~6 | [16] |
| Mesenteric Artery | pD2 | ~6 | [16] |
| Rat V1 Receptors | Mean Maximal Cell Activation | 66% (vs. 100% with LVP) | [17] |
pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response.
Table 2: In Vivo Hemodynamic Effects of Terlipressin in Rats
| Experimental Model | Dose | Key Finding | Reference |
| Portal Hypertensive Rats | 0.05 mg/kg IV | Decreased portal pressure by 34% and portal tributary blood flow by 46% (with propranolol). | |
| Portal Vein Ligated Rats | 0.017 mg·kg⁻¹·min⁻¹ for 3 min | Increased mean arterial pressure by 57.3 ± 8.1%. | [5] |
| Endotoxic Rats | 6 µg/kg IV | Significantly increased mean arterial pressure. | |
| Uncontrolled Hemorrhage | Not specified (IV bolus) | Significant elevation in mean arterial pressure. | [8] |
Experimental Protocols
Protocol 1: Assessment of Terlipressin-Induced Vasoconstriction in Isolated Rat Aortic Rings using Wire Myography
-
Tissue Preparation:
-
Humanely euthanize a rat according to approved institutional guidelines.
-
Perform a thoracotomy and carefully dissect the thoracic aorta, placing it in ice-cold physiological salt solution (PSS).
-
Under a dissecting microscope, remove adhering connective and adipose tissue.
-
Cut the aorta into 2-3 mm rings.
-
-
Mounting:
-
Mount each aortic ring on two stainless steel wires in the chamber of a wire myograph system filled with PSS at 37°C and aerated with 95% O2 / 5% CO2.[9]
-
One wire is attached to a force transducer and the other to a micrometer.
-
-
Equilibration and Viability Check:
-
Allow the mounted rings to equilibrate for at least 40-60 minutes.[9]
-
Stretch the rings to their optimal resting tension (determined from a length-tension curve, often around 15.0 mN for rat aorta).[10]
-
Induce contraction with a high-potassium solution (KPSS) to test for viability.
-
Wash the rings with PSS and allow them to return to baseline tension.
-
Assess endothelial integrity by pre-constricting with phenylephrine (B352888) and then inducing relaxation with acetylcholine.[9]
-
-
Dose-Response Curve Generation:
-
After a final wash and return to baseline, add cumulative concentrations of this compound to the organ bath.
-
Record the isometric tension generated after each addition until a maximal response is achieved.
-
Use the data to construct a dose-response curve and calculate parameters such as EC50 or pD2.
-
Protocol 2: In Vivo Measurement of Mean Arterial Pressure (MAP) Response to Terlipressin
-
Animal Preparation:
-
Catheterization:
-
Carefully insert a saline-filled catheter connected to a pressure transducer into the selected artery.[13]
-
Ensure the catheter is securely tied in place and free of air bubbles.
-
-
Baseline Measurement:
-
Terlipressin Administration:
-
Administer a bolus injection of this compound via a cannulated vein (e.g., femoral or jugular vein).
-
Alternatively, a continuous infusion can be used.
-
-
Data Recording and Analysis:
-
Continuously record the MAP for a predetermined period after drug administration to observe the peak effect and duration of action.
-
Analyze the change in MAP from baseline to determine the vasoconstrictive effect of the administered dose.
-
Different doses can be tested in separate groups of animals to establish a dose-response relationship.
-
Mandatory Visualizations
Caption: Terlipressin V1a receptor signaling pathway for vasoconstriction.
Caption: Experimental workflow for assessing Terlipressin vasoconstriction.
References
- 1. Terlipressin, a provasopressin drug exhibits direct vasoconstrictor properties: consequences on heart perfusion and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Terlipressin, a vasoactive prodrug recommended in hepatorenal syndrome, is an agonist of human V1, V2 and V1B receptors: Implications for its safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Low-dose terlipressin improves systemic and splanchnic hemodynamics in fluid-challenged endotoxic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of terlipressin in a rat model of severe uncontrolled hemorrhage via liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reprocell.com [reprocell.com]
- 10. Optimization of resting tension for wire myography in male rat pulmonary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of mean arterial pressure in rats by a tail-cuff method with sensitive photoelectric sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Terlipressin relieves intestinal and renal injuries induced by acute mesenteric ischemia via PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative effects of the novel vasotocin analogue F-180 vs. vasopressin and terlipressin on systemic and splanchnic isolated vessels from portal hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Terlipressin Acetate degradation in aqueous solutions for experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Terlipressin (B549273) Acetate (B1210297) in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing Terlipressin Acetate in an aqueous solution?
A1: this compound is most stable in acidic conditions, specifically at a pH range of 3.0 to 4.0.[1][2] The stability of the molecule can be compromised at pH values greater than 4.[2] Commercial preparations of this compound are often formulated with acetic acid to maintain an acidic pH.[3]
Q2: How should I store my this compound solutions?
A2: For short-term storage (days to weeks), it is recommended to store aqueous solutions of this compound at 2-8°C.[3][4] For long-term storage (months to years), freezing the solution at -20°C is advisable.[5] Lyophilized powder should be stored at 2-8°C and protected from light.[4]
Q3: What are the main degradation pathways for this compound?
A3: this compound is susceptible to degradation through several chemical mechanisms, including hydrolysis and oxidation.[6][7] It can also undergo physical degradation through denaturation and aggregation.[7] Forced degradation studies have shown that Terlipressin degrades in the presence of acid, base, light, and oxidizing agents.[8][9][10]
Q4: What are the common degradation products of this compound?
A4: Degradation of this compound can result in various impurities, including hydrolytic products and enantiomers.[3] Studies have identified degradation products resulting from truncation, deamidation, acetylation, and oxidation.[6] Specific examples of impurities include [6-D-phenylalanine] terlipressin and des-(1-3)-terlipressin.[3]
Q5: Can I use common intravenous fluids to dissolve this compound for my experiments?
A5: Yes, this compound can be diluted in common intravenous fluids such as 0.9% Sodium Chloride (NS), 5% Dextrose (D5W), and 3.3% Dextrose/0.3% Saline (DS).[1][2] However, it is important to note that the final pH of the solution may increase depending on the diluent and the final volume, which could impact stability.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound concentration in solution. | The pH of the solution may be outside the optimal range of 3-4. | Adjust the pH of your solution to 3.5 using a suitable buffer like an acetic acid-sodium acetate buffer.[11] |
| The solution is being stored at an inappropriate temperature. | Store aqueous solutions at 2-8°C for short-term use and -20°C for long-term storage.[3][5] | |
| The solution is exposed to light. | Store solutions in a dark place or use amber vials to protect from light, especially for long-term storage.[4] | |
| Presence of unexpected peaks in HPLC analysis. | Degradation of this compound has occurred. | Review your solution preparation and storage procedures. Ensure the pH is optimal and the solution is protected from heat and light. Consider performing forced degradation studies to identify potential degradation products.[7][8] |
| Contamination of the sample or mobile phase. | Ensure all glassware is clean and use HPLC-grade solvents for your mobile phase. Filter all solutions before injection. | |
| Precipitation or cloudiness observed in the solution. | Peptide aggregation or precipitation. | Ensure the concentration is not too high and that the solution is properly buffered.[3] Sonication may help to dissolve the peptide.[12] |
Data Summary
Table 1: Stability of Terlipressin in Various Solvents and Conditions
| Solvent/Condition | Concentration | Temperature | Duration | Remaining Terlipressin (%) | Reference |
| 0.9% Sodium Chloride | 0.034 mg/mL | 2–8 °C | 7 days | > 90% | [1] |
| 0.9% Sodium Chloride | 0.034 mg/mL | 22.5 °C (after 7 days at 2-8°C) | 24 hours | > 90% | [1] |
Table 2: Forced Degradation Studies of Terlipressin
| Stress Condition | Temperature | Duration | Remaining Terlipressin (%) | Reference |
| 0.2 M Hydrochloric Acid | 50 °C | 3 hours | 86.23% | [1][7] |
| 6% Hydrogen Peroxide | 50 °C | 3 hours | 8.52% | [1][7] |
| Aqueous Solution (pH 4.9) | 50 °C | 3 hours | No detectable degradation | [1][7] |
| Phosphate (B84403) Buffer (pH 7.0) | 50 °C | 3 hours | No detectable degradation | [1][7] |
Table 3: pH of Terlipressin Solutions in Different Intravenous Fluids
| Diluent | Initial pH of Diluent (±SD) | Final pH in 500 mL (±SD) | Reference |
| 0.9% NaCl (NS) | 5.62 (±0.10) | 4.11 (±0.06) | [1][2] |
| 5% Dextrose (D5W) | 6.14 (±0.04) | 4.15 (±0.01) | [1][2] |
| 3.3% Dextrose / 0.3% Saline (DS) | 4.64 (±0.04) | 4.13 (±0.02) | [1][2] |
| Note: The initial pH of the commercial terlipressin ampoule was 3.94 (±0.04).[1][2] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Solution
-
Materials:
-
This compound powder
-
Acetic acid-sodium acetate buffer (0.1M, pH 4.5)[11]
-
Sterile, deionized water
-
Sterile vials
-
-
Procedure:
-
Prepare the acetic acid-sodium acetate buffer solution.
-
Weigh the desired amount of this compound powder.
-
Dissolve the this compound in the buffer solution to the desired concentration (e.g., 1 mg/mL).[11]
-
Filter the solution through a 0.22 µm sterile filter into a sterile vial.
-
Store the solution at 2-8°C for short-term use or at -20°C for long-term storage.
-
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Terlipressin and its degradation products.[1][8]
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[1][8]
-
Mobile Phase: A mixture of Acetonitrile and monobasic potassium phosphate solution (35:65 v/v), with the pH adjusted to 3.5.[1][8]
-
Detection Wavelength: 280 nm.[8]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: Ambient.[1]
-
-
Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 2-12 µg/mL).[8]
-
Sample Solution: Dilute the experimental this compound solution with the mobile phase to fall within the calibration curve range.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
The retention time for Terlipressin is approximately 10.05 minutes under these conditions.[8]
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve. Degradation is indicated by a decrease in the main peak area and the appearance of new peaks.
-
Visualizations
Caption: Key factors leading to the degradation of this compound.
Caption: Workflow for preparing and analyzing this compound solutions.
Caption: Troubleshooting logic for rapid this compound degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2020237170A1 - Formulations of terlipressin - Google Patents [patents.google.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. medkoo.com [medkoo.com]
- 6. Understanding the chemical stability of peptidomimetic therapeutics using high-resolution mass spectrometry: a study of terlipressin and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An investigation of reconstituted terlipressin infusion stability for use in hepatorenal syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. CN108659104B - Preparation method of terlipressin and pharmaceutical composition thereof - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Terlipressin Acetate Solubility for In Vitro Assays
Welcome to the technical support center for Terlipressin (B549273) Acetate (B1210297). This guide provides researchers, scientists, and drug development professionals with comprehensive information on achieving optimal solubility of Terlipressin Acetate for in vitro assays. Below you will find frequently asked questions, troubleshooting advice, detailed experimental protocols, and a summary of solubility data.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered when preparing this compound solutions for experimental use.
Q1: My lyophilized this compound powder won't dissolve in water. What should I do?
A1: While this compound is generally considered water-soluble, issues can arise.[1] First, ensure you are using a sufficient volume of solvent and that the powder has been properly collected at the bottom of the vial by gentle centrifugation. If solubility remains an issue, consider the following:
-
pH Adjustment: this compound's solubility is pH-dependent.[2][3] Since it is a basic peptide, dissolving it in a slightly acidic solution can improve solubility. Try using a buffer with a pH in the range of 4.0 to 5.0.[4] An acetic acid-sodium acetate buffer has been shown to be effective.[5]
-
Sonication: Gentle sonication can help break up particulates and enhance dissolution.[3][6] Be mindful to use short bursts to avoid heating the solution, which could degrade the peptide.[6]
Q2: I've dissolved this compound in an organic solvent, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A2: This is a common issue when working with stock solutions in organic solvents like DMSO.[7][8] The key is to add the stock solution to the aqueous buffer slowly while vortexing or stirring.[7] This gradual addition helps to prevent the compound from crashing out of solution. Also, ensure the final concentration of the organic solvent in your assay is low (typically under 1%) to avoid solvent-induced artifacts.[3]
Q3: What are the best solvents for preparing a stock solution of this compound?
A3: For a high-concentration stock solution, organic solvents are recommended. This compound is soluble in DMSO at approximately 25 mg/mL and in dimethylformamide (DMF) at about 20 mg/mL.[9] For aqueous-based assays, it's also possible to dissolve it directly in PBS (pH 7.2) at a concentration of around 10 mg/mL.[9] An acetic acid-sodium acetate buffer has been shown to dissolve this compound at concentrations greater than 50 mg/mL.[5]
Q4: How should I store my this compound solutions?
A4: Lyophilized this compound should be stored at -20°C.[9] Once reconstituted, it is recommended to store aqueous solutions at 2-8°C for no more than 48 hours.[10][11] For long-term storage of stock solutions in organic solvents, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7][12]
Q5: I'm observing inconsistent results in my cell-based assay. Could this be related to solubility?
A5: Yes, incomplete solubilization is a frequent cause of inconsistent experimental outcomes.[7] If your solution is cloudy or contains visible precipitates, the actual concentration of the dissolved compound will be lower than calculated. Always ensure your solution is clear before use.[7] Centrifuging the solution before use can help to pellet any undissolved material.[3][6]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Approximate Solubility | Reference |
| Water | Freely soluble (100-1000 mg/mL) | [13] |
| DMSO | ~25 mg/mL | [9] |
| Dimethylformamide (DMF) | ~20 mg/mL | [9] |
| Ethanol | Slightly soluble | [9] |
| PBS (pH 7.2) | ~10 mg/mL | [9] |
| Acetic Acid-Sodium Acetate Buffer | >50 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent
-
Warm the Vial: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add Solvent: Carefully add the desired volume of DMSO or DMF to the vial to achieve the target concentration (e.g., 25 mg/mL for DMSO).
-
Dissolve: Gently vortex or sonicate the vial to fully dissolve the powder. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot and Store: Dispense the stock solution into single-use aliquots and store at -20°C or -80°C.
Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer
-
Thaw Stock Solution: Thaw a single-use aliquot of the this compound stock solution (from Protocol 1) at room temperature.
-
Prepare Buffer: Have your desired aqueous buffer (e.g., cell culture medium, PBS) ready in a sterile tube.
-
Dilute: While gently vortexing or stirring the aqueous buffer, slowly add the required volume of the stock solution to achieve the final desired concentration.
-
Final Check: Ensure the final working solution is clear. If any precipitation is observed, you may need to adjust the protocol, such as by lowering the final concentration or using a different buffer system.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately for your in vitro assay.
Signaling Pathway and Experimental Workflow
Terlipressin is a prodrug that is converted to lysine-vasopressin, which then acts as an agonist for vasopressin receptors V1 and V2.[9][14] Its primary therapeutic effect in conditions like hepatorenal syndrome is mediated through V1 receptor agonism, leading to splanchnic vasoconstriction and improved renal blood flow.[15][16]
Caption: Simplified signaling pathway of Terlipressin.
Caption: Experimental workflow for this compound solubilization.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. lifetein.com [lifetein.com]
- 3. jpt.com [jpt.com]
- 4. WO2020237170A1 - Formulations of terlipressin - Google Patents [patents.google.com]
- 5. CN108659104B - Preparation method of terlipressin and pharmaceutical composition thereof - Google Patents [patents.google.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. drugs.com [drugs.com]
- 11. publications.ashp.org [publications.ashp.org]
- 12. raybiotech.com [raybiotech.com]
- 13. tga.gov.au [tga.gov.au]
- 14. An investigation of reconstituted terlipressin infusion stability for use in hepatorenal syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. Mapping the hemodynamic effects of terlipressin in patients with hepatorenal syndrome using advanced magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Terlipressin Acetate Tachyphylaxis in Long-Term Infusion Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to tachyphylaxis in long-term terlipressin (B549273) acetate (B1210297) infusion experiments.
Frequently Asked Questions (FAQs)
Q1: What is terlipressin acetate and how does it work?
A1: this compound is a synthetic analogue of vasopressin. It functions as a prodrug, being metabolized in the body to its active form, lysine-vasopressin.[1][2] Its primary mechanism of action is through the activation of vasopressin receptors, with a higher selectivity for V1 receptors compared to V2 receptors.[1][2][3] Activation of V1 receptors on vascular smooth muscle cells leads to vasoconstriction, which is the basis for its therapeutic effects in conditions like hepatorenal syndrome and variceal bleeding.[3][4]
Q2: What is tachyphylaxis in the context of long-term terlipressin infusion?
A2: Tachyphylaxis is a phenomenon characterized by a rapidly diminishing response to a drug following continuous or repeated administration. In long-term terlipressin infusion models, this manifests as a progressive loss of the drug's vasoconstrictive effects, requiring dose escalation to maintain the desired physiological response. This is a common issue with drugs that target G protein-coupled receptors (GPCRs), such as the vasopressin receptors.[5]
Q3: What is the primary molecular mechanism underlying tachyphylaxis to terlipressin?
A3: The primary mechanism is the desensitization of vasopressin V1 receptors, a process common to many GPCRs.[5][6] Continuous stimulation by terlipressin (or its active metabolite, lysine-vasopressin) leads to the phosphorylation of the intracellular domains of the V1 receptor by G protein-coupled receptor kinases (GRKs).[5][7][8] This phosphorylation increases the receptor's affinity for proteins called β-arrestins.[8][9] The binding of β-arrestin to the phosphorylated receptor sterically hinders its interaction with G proteins, thereby uncoupling it from downstream signaling pathways and leading to a diminished cellular response.[9][10] Subsequently, the receptor-β-arrestin complex is often targeted for internalization into the cell via clathrin-coated pits, further reducing the number of receptors available on the cell surface.[8][9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Diminishing Hemodynamic Response (e.g., decreasing Mean Arterial Pressure) Despite Continuous Infusion | Receptor Desensitization and Downregulation | 1. Time-Course Analysis: Evaluate V1 receptor expression and signaling at different time points during the continuous infusion to characterize the onset and progression of tachyphylaxis.[6]2. Investigate GRK and β-arrestin Involvement: Assess the expression and activity of relevant GRKs and the recruitment of β-arrestin to the V1 receptor.[6][7]3. Consider Pulsatile Dosing: In your experimental design, explore whether intermittent or pulsatile dosing regimens can mitigate tachyphylaxis compared to continuous infusion. |
| Variability in Terlipressin Solution Stability and Potency | Improper Diluent or Storage | 1. Choice of Diluent: Studies indicate that diluting terlipressin in 5% dextrose (D5W) is effective at maintaining the solution's pH within the optimal range for stability. While 0.9% sodium chloride can be used, it may alter the pH.[11][12]2. Storage Conditions: For reconstituted solutions in infusor devices, ensure storage at 2–8 °C for up to 7 days, followed by administration at room temperature (around 22.5 °C) for no longer than 24 hours.[13]3. Visual Inspection: Before and during infusion, visually inspect the solution for any signs of precipitation or color change.[11] If observed, do not use the solution. |
| Infusion Pump Alarms (e.g., Occlusion) | Physical Obstruction or Drug Precipitation | 1. Check for Kinks: Pause the infusion and inspect the entire length of the tubing for any kinks, bends, or inadvertently closed clamps.[11]2. Inspect for Precipitation: If an occlusion alarm persists, stop the infusion and carefully examine the solution in the syringe and tubing for any visible particles. Precipitation can occur if the solution's pH is outside the optimal range.[11]3. Ensure Proper Syringe Seating: Verify that the syringe is correctly and securely placed in the syringe driver of the pump and that the clamp is engaged.[11] |
| Unexpected Off-Target Effects (e.g., Hyponatremia, Respiratory Distress) | Activation of V2 Receptors | 1. Monitor Electrolytes and Fluid Balance: Terlipressin, although more selective for V1, is also a full agonist at V2 receptors, which can lead to antidiuretic effects, water retention, and hyponatremia.[14][15] Regularly monitor serum sodium and potassium levels, as well as fluid balance.[16]2. Assess Respiratory Function: Be aware of the risk of respiratory failure, which can be exacerbated by fluid overload.[16][17] Monitor oxygen saturation continuously.[1] |
Quantitative Data on Terlipressin Effects
Table 1: Hemodynamic and Renal Effects of Terlipressin in an Experimental Sepsis Model
| Parameter | Baseline | Post-Terlipressin (1 mg bolus) | p-value |
| Mean Arterial Pressure (mmHg) | 74 | 89 | <0.0001 |
| Cardiac Output (L/min) | 5.7 | 3.9 | <0.0001 |
| Creatinine Clearance (mL/min) | 31 | 85 | <0.0001 |
| Urine Output (mL/hr) | 24 | 307 | <0.0001 |
| Coronary Blood Flow (mL/min) | 43 | 32 | <0.0001 |
| Mesenteric Blood Flow (mL/min) | 944 | 625 | 0.004 |
| Blood Lactate (mmol/L) | 2.1 | 4.0 | <0.0001 |
Data from a study in a sheep model of hyperdynamic sepsis.[18]
Table 2: Comparison of Continuous Infusion vs. Bolus Administration of Terlipressin in Hepatorenal Syndrome
| Parameter | Continuous Infusion Group | Bolus Group | p-value |
| Mean Daily Effective Dose (mg/day) | 2.23 ± 0.65 | 3.51 ± 1.77 | < 0.05 |
| Rate of Adverse Events | 35.29% | 62.16% | < 0.025 |
| Response to Treatment (Complete or Partial) | 76.47% | 64.85% | Not Significant |
Data suggests that continuous infusion is better tolerated and effective at lower daily doses.[12]
Experimental Protocols
Protocol 1: Assessment of V1 Receptor Desensitization via β-Arrestin Recruitment Assay
This protocol describes a method to quantify the recruitment of β-arrestin to the V1 receptor upon stimulation with terlipressin, a key event in desensitization. An enzyme fragment complementation (EFC) assay is a common method for this.[10]
Materials:
-
HEK293 or CHO cells stably co-expressing the human V1 receptor and a β-arrestin-EFC fusion protein.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound.
-
Vehicle control (e.g., DMSO).
-
Chemiluminescent substrate for the EFC assay.
-
White, opaque 96-well microplates.
-
Luminometer.
Methodology:
-
Cell Plating: Seed the engineered cells in the 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a corresponding dilution of the vehicle control.
-
Assay Execution:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with assay buffer.
-
Add the terlipressin dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for 60-90 minutes at 37°C to allow for β-arrestin recruitment.
-
Equilibrate the plate to room temperature for 10 minutes.
-
-
Signal Detection:
-
Add the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from wells with no cells.
-
Normalize the data to the vehicle control.
-
Plot the luminescence signal as a function of terlipressin concentration to generate a dose-response curve for β-arrestin recruitment.
-
Protocol 2: Quantification of V1 Receptor Internalization
This protocol outlines a method to measure the reduction of V1 receptors from the cell surface following prolonged exposure to terlipressin.
Materials:
-
Cells expressing an epitope-tagged V1 receptor (e.g., HA-tagged).
-
This compound.
-
Primary antibody against the epitope tag.
-
HRP-conjugated secondary antibody.
-
HRP substrate and stop solution.
-
Microplate reader.
Methodology:
-
Cell Treatment: Treat cells with a saturating concentration of terlipressin for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C to induce receptor internalization.
-
Immunolabeling of Surface Receptors:
-
Place the cells on ice to stop internalization.
-
Wash the cells with ice-cold PBS.
-
Incubate the non-permeabilized cells with the primary antibody against the epitope tag for 1 hour at 4°C.
-
Wash the cells to remove unbound primary antibody.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at 4°C.
-
-
Signal Detection:
-
Wash the cells five times with PBS.
-
Add the HRP substrate and incubate until a blue color develops.
-
Add the stop solution to quench the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from wells without primary antibody.
-
The absorbance is directly proportional to the amount of receptor remaining on the cell surface.
-
Calculate the percentage of receptor internalization for each time point relative to the untreated (0-minute) control.
-
Plot the percentage of surface receptors as a function of time.
-
Visualizations
Caption: Terlipressin signaling pathway leading to vasoconstriction.
Caption: Molecular mechanism of V1 receptor desensitization (tachyphylaxis).
Caption: Logical workflow for troubleshooting diminished terlipressin response.
References
- 1. Terlivaz (terlipressin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. litfl.com [litfl.com]
- 5. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Different G protein-coupled receptor kinases govern G protein and β-arrestin-mediated signaling of V2 vasopressin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Constitutive arrestin-mediated desensitization of a human vasopressin receptor mutant associated with nephrogenic diabetes insipidus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. columbia.edu [columbia.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Terlipressin, a vasoactive prodrug recommended in hepatorenal syndrome, is an agonist of human V1, V2 and V1B receptors: Implications for its safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Terlipressin-induced hyponatremic encephalopathy in a noncirrhotic patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. drugs.com [drugs.com]
- 18. The effects of terlipressin on regional hemodynamics and kidney function in experimental hyperdynamic sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Terlipressin Acetate in Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Terlipressin (B549273) Acetate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects in your cell-based assays, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of Terlipressin Acetate in cell-based assays?
This compound is a prodrug that is enzymatically converted to its active metabolite, Lysine Vasopressin (LVP).[1][2][3] The primary on-target effect is the activation of the vasopressin V1a receptor, a G protein-coupled receptor (GPCR).[1][4] Activation of the V1a receptor stimulates the Gq signaling pathway, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels.[5] This signaling cascade is responsible for the vasoconstrictive effects of Terlipressin observed in clinical applications.[4]
Q2: What are the known off-target effects of this compound?
The primary off-target effects of this compound stem from its interaction with other vasopressin receptor subtypes, namely the V2 and V1b receptors.[1][6]
-
V2 Receptor Activation: Terlipressin is a full agonist at the V2 receptor, which couples to the Gs signaling pathway.[1][2] Activation of V2 receptors leads to an increase in intracellular cyclic AMP (cAMP) levels.[1][2] This can be a significant confounding factor in assays where cAMP signaling is being investigated or in cell types that endogenously express V2 receptors.
-
V1b Receptor Activation: While less characterized in direct comparison to V1a and V2 receptors, Terlipressin is also known to be an agonist at V1b receptors, which, like V1a receptors, couple to the Gq signaling pathway to increase intracellular calcium.[6]
Q3: How can I differentiate between the activity of Terlipressin and its active metabolite, Lysine Vasopressin (LVP), in my assay?
Distinguishing between the direct effects of the prodrug Terlipressin and its more potent metabolite LVP in vitro can be challenging. Terlipressin itself has a much lower affinity for vasopressin receptors compared to LVP.[1][7]
-
Time-Course Experiments: LVP is generated over time through enzymatic cleavage of Terlipressin.[1] Performing time-course experiments may reveal an initial, weaker response from Terlipressin followed by a more potent response as LVP accumulates.
-
Enzyme Inhibitors: In cell systems with known enzymatic activity responsible for Terlipressin conversion, the use of specific peptidase inhibitors could help isolate the direct effects of Terlipressin. However, this approach requires careful validation to ensure the inhibitors themselves do not interfere with the assay.
-
Direct Comparison: The most straightforward approach is to run parallel experiments with both Terlipressin and LVP to establish their respective dose-response curves and potencies in your specific assay system.
Q4: What is the impact of serum in the cell culture medium on Terlipressin activity?
The use of serum in cell culture media can introduce variability and potential artifacts in assays with peptide-based drugs like Terlipressin.
-
Proteolytic Degradation: Serum contains proteases that can degrade peptide drugs, potentially altering their concentration and activity over time.[8]
-
Growth Factors: Serum is rich in growth factors that can activate various signaling pathways, potentially masking or altering the specific effects of Terlipressin.
-
Recommendation: For acute signaling assays (e.g., calcium flux, cAMP measurement), it is highly recommended to perform a period of serum starvation (e.g., 4-24 hours in serum-free or low-serum medium) before stimulating the cells with Terlipressin.[8][9][10] This helps to reduce basal signaling activity and synchronize the cells. For longer-term assays, the stability of Terlipressin in the specific serum-containing medium should be empirically determined.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Terlipressin and its active metabolite, Lysine Vasopressin (LVP), at human vasopressin V1a and V2 receptors. This data is critical for designing experiments that can distinguish between on-target and off-target effects based on the concentration of the compound used.
Table 1: Binding Affinities (Ki) of Terlipressin and LVP at Human Vasopressin Receptors
| Compound | V1a Receptor Ki (M) | V2 Receptor Ki (M) | V1a:V2 Selectivity Ratio |
| Terlipressin | 1.1 x 10⁻⁶ | 6.9 x 10⁻⁶ | ~6.3 |
| Lysine Vasopressin (LVP) | 1.8 x 10⁻⁹ | 1.0 x 10⁻⁸ | ~5.6 |
Data extracted from Jamil et al. (2017) based on competitive binding assays in CHO cells expressing human receptors.[1]
Table 2: Functional Potency (EC50) and Activity of Terlipressin and LVP
| Compound | Assay Readout | V1a Receptor EC50 (M) | V1a Intrinsic Activity | V2 Receptor EC50 (M) | V2 Intrinsic Activity |
| Terlipressin | Intracellular Ca²⁺ | 2.1 x 10⁻⁷ | Partial Agonist (41%) | N/A | N/A |
| Terlipressin | Intracellular cAMP | N/A | N/A | 1.1 x 10⁻⁶ | Full Agonist |
| Lysine Vasopressin (LVP) | Intracellular Ca²⁺ | 2.1 x 10⁻⁹ | Full Agonist | N/A | N/A |
| Lysine Vasopressin (LVP) | Intracellular cAMP | N/A | N/A | 3.4 x 10⁻⁹ | Full Agonist |
Data extracted from Jamil et al. (2017) from functional assays in CHO cells expressing human receptors.[1]
Experimental Protocols
Protocol 1: Assessing On-Target V1a Receptor Activation via Intracellular Calcium Flux
This protocol is designed to measure the on-target activity of Terlipressin by quantifying changes in intracellular calcium concentration.
-
Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human V1a receptor (CHO-V1a) in appropriate growth medium.
-
Plate the cells in a 96-well, black-walled, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Serum Starvation:
-
Once cells are confluent, replace the growth medium with serum-free medium and incubate for 4-24 hours to reduce basal signaling.
-
-
Dye Loading:
-
Prepare a calcium indicator dye solution (e.g., Fluo-8) according to the manufacturer's instructions.
-
Remove the serum-free medium and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Calcium Flux Measurement:
-
Use a fluorescence microplate reader equipped with an automated injection system.
-
Set the reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-8).
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the Terlipressin dilutions and immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) from baseline for each well.
-
Plot the peak ΔF against the corresponding Terlipressin concentration and fit the data to a dose-response curve to determine the EC50.
-
Protocol 2: Assessing Off-Target V2 Receptor Activation via cAMP Measurement
This protocol measures the off-target activation of the V2 receptor by quantifying intracellular cAMP levels.
-
Cell Culture and Plating:
-
Culture CHO cells stably expressing the human V2 receptor (CHO-V2) in the appropriate growth medium.
-
Plate the cells in a 96-well microplate suitable for the chosen cAMP assay format.
-
-
Serum Starvation:
-
When cells reach the desired confluency, replace the growth medium with serum-free medium and incubate for 4-24 hours.
-
-
Compound Stimulation:
-
Prepare a serial dilution of this compound in assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX or RO201724) to prevent cAMP degradation.
-
Remove the serum-free medium and add the Terlipressin dilutions to the cells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays). Follow the manufacturer's protocol for the chosen kit.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration for each sample based on the standard curve.
-
Plot the cAMP concentration against the corresponding Terlipressin concentration and fit the data to a dose-response curve to determine the EC50.
-
Troubleshooting Guides
Issue 1: High background signal in the calcium flux assay.
| Possible Cause | Troubleshooting Step |
| Autofluorescence from cells or medium | Run a control plate with cells and dye but without compound stimulation to determine the basal fluorescence. Ensure the assay buffer does not contain components that autofluoresce. |
| Incomplete removal of serum | Ensure a thorough wash step after removing serum-containing medium before dye loading. |
| Dye overload or leakage | Optimize the concentration of the calcium indicator dye and the loading time. Ensure cells are healthy, as dying cells can leak dye and have dysregulated calcium levels. |
Issue 2: Unexpectedly high cAMP levels at low Terlipressin concentrations.
| Possible Cause | Troubleshooting Step |
| High endogenous V2 receptor expression in the cell line | Verify the receptor expression profile of your cell line. If using a cell line not specifically engineered to express only the V1a receptor, it may have endogenous V2 receptors. |
| Contamination of Terlipressin stock with LVP | Ensure the purity of the this compound stock. If possible, analyze the stock by HPLC to check for the presence of LVP. |
| Cell stress or non-specific activation | Ensure cells are healthy and not overly confluent. Include a vehicle-only control to assess baseline cAMP levels. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell passage number and health | Use cells within a consistent and low passage number range. Always check cell viability before plating. |
| Inconsistent serum starvation period | Standardize the duration of serum starvation across all experiments. |
| Degradation of Terlipressin stock solution | Prepare fresh dilutions of Terlipressin for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. |
| Presence of serum in the assay | If serum cannot be avoided, consider using a single, pre-tested batch of serum for all experiments to minimize lot-to-lot variability. |
Visualizations
Caption: On-target vs. off-target signaling of Terlipressin.
References
- 1. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. jkscience.org [jkscience.org]
- 5. [PDF] In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 | Semantic Scholar [semanticscholar.org]
- 6. abcam.co.jp [abcam.co.jp]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address vehicle-related challenges in preclinical studies involving Terlipressin (B549273) Acetate (B1210297).
Troubleshooting Guides
This section provides solutions to common vehicle-related issues encountered during the preclinical formulation and administration of Terlipressin Acetate.
Issue 1: Precipitation of this compound Upon Reconstitution or Dilution
-
Question: My this compound solution appears cloudy or forms a precipitate after reconstitution or upon dilution in my final vehicle. What could be the cause and how can I resolve this?
-
Answer:
Precipitation of this compound can occur due to several factors related to the vehicle and handling procedures. Here’s a systematic approach to troubleshoot this issue:
Potential Causes and Solutions:
-
pH Shift: this compound stability is pH-dependent. Commercial formulations are often buffered to a pH of 3.5 to 4.5. Diluting the reconstituted solution in a vehicle with a significantly different pH can cause the peptide to fall out of solution.
-
Solution: Ensure your final vehicle is pH-adjusted to be within the optimal range for this compound solubility (pH 3.5 - 5.0). Consider using a buffer system such as acetate buffer in your final vehicle.
-
-
Improper Reconstitution: Vigorous shaking can cause aggregation and precipitation of peptides.
-
Solution: Gently swirl or vortex the vial during reconstitution to ensure complete dissolution without causing aggregation.
-
-
Low Solubility in the Chosen Vehicle: While this compound is freely soluble in water, its solubility can be limited in certain organic co-solvents if not prepared correctly.
-
Solution: For initial solubilization of the lyophilized powder, especially for preparing concentrated stock solutions, consider using a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO at approximately 25 mg/mL. Subsequently, this stock solution should be diluted slowly into your aqueous vehicle while gently mixing. Ensure the final concentration of the organic solvent is minimal to avoid toxicity in animal models.
-
-
Temperature Effects: Temperature fluctuations can affect solubility.
-
Solution: Prepare the formulation at a controlled room temperature. If storing the solution, adhere to the recommended storage conditions (2-8°C) and allow the solution to come to room temperature before administration to prevent precipitation due to temperature changes.
-
-
Issue 2: Injection Site Reactions (ISRs) in Animal Models
-
Question: I am observing redness, swelling, or signs of irritation at the injection site after administering this compound to my study animals. How can I mitigate these reactions?
-
Answer:
Injection site reactions (ISRs) are a common concern in preclinical studies, particularly with parenteral administration of peptides. Here are strategies to minimize ISRs:
Potential Causes and Solutions:
-
Formulation pH and Osmolality: A formulation with a pH or osmolality that is not close to physiological levels can cause local irritation.
-
Solution: Adjust the pH of your final formulation to be as close to physiological pH (around 7.4) as possible, while maintaining the stability of this compound. If a lower pH is required for stability, consider the buffer capacity of the tissue. Additionally, ensure the osmolality of your formulation is isotonic.
-
-
High Concentration of Co-solvents: Organic solvents like DMSO can cause irritation at higher concentrations.
-
Solution: Minimize the concentration of any organic co-solvents in the final injectable formulation. Aim for the lowest possible concentration that maintains solubility.
-
-
Injection Technique: Improper injection technique can contribute to local tissue damage and inflammation.
-
Solution:
-
Needle Size: Use an appropriate needle gauge for the animal model and injection volume.
-
Injection Volume: Keep the injection volume as low as possible for the chosen administration site.
-
Injection Speed: Administer the formulation slowly to allow for gradual absorption and minimize tissue distension.
-
Site Rotation: If multiple doses are being administered, rotate the injection sites to allow for tissue recovery.
-
-
-
Particulate Matter: The presence of undissolved particles in the formulation can trigger an inflammatory response.
-
Solution: Visually inspect the solution for any particulate matter before administration. If particles are present, do not use the solution. Review your reconstitution and dilution procedures to prevent particle formation.
-
-
Frequently Asked Questions (FAQs)
Formulation and Stability
-
Q1: What is a suitable vehicle for intravenous (IV) administration of this compound in rats?
-
A1: For IV administration in rats, this compound is commonly dissolved in 0.9% sterile saline or 5% Dextrose solution. The final solution should be clear and free of particulate matter.
-
-
Q2: Can I prepare a stock solution of this compound in DMSO and store it?
-
A2: Yes, you can prepare a stock solution of this compound in DMSO (solubility is approximately 25 mg/mL). For storage, it is recommended to keep the stock solution at -20°C. Before use, thaw the solution and dilute it further in an appropriate aqueous vehicle for injection. Minimize the final DMSO concentration in the administered dose.
-
-
Q3: How long is a reconstituted solution of this compound stable?
-
A3: Reconstituted solutions of this compound are typically stable for up to 48 hours when stored at 2-8°C. However, for preclinical studies, it is best practice to use freshly prepared solutions to ensure potency and minimize the risk of degradation.
-
-
Q4: What are the main degradation pathways for this compound in an aqueous vehicle?
-
A4: The primary degradation pathways for this compound in aqueous solutions are hydrolysis and oxidation. These can lead to the formation of various degradation products, which may have reduced efficacy or altered safety profiles. Maintaining an optimal pH (around 4.5) and protecting the solution from light and oxygen can help minimize degradation.
-
Administration
-
Q5: What is a typical dose range for this compound in preclinical rodent models of portal hypertension?
-
A5: In rat models of portal hypertension, intravenous doses of this compound have been reported in the range of 0.041 mg/kg to 0.05 mg/kg. These doses have been shown to effectively reduce portal venous pressure.[1]
-
-
Q6: Can this compound be administered subcutaneously (SC) in preclinical studies?
-
A6: While IV is the more common route in published preclinical studies for its immediate effect, SC administration is feasible. However, careful formulation is required to ensure good absorption and minimize local tolerance issues. The vehicle should be isotonic and buffered to a suitable pH.
-
Data Presentation
Table 1: Solubility of this compound in Common Preclinical Solvents
| Solvent | Approximate Solubility | Notes |
| Water | Freely Soluble | Final formulation should be a clear solution. |
| 0.9% Saline | Soluble | Commonly used vehicle for intravenous administration. |
| 5% Dextrose | Soluble | Alternative vehicle for intravenous administration. |
| DMSO | ~25 mg/mL | Useful for preparing concentrated stock solutions. |
| Ethanol | Slightly Soluble | Can be used as a co-solvent in small amounts. |
Table 2: Reported Preclinical Dosing of this compound in Rat Models
| Animal Model | Administration Route | Dose | Key Finding | Reference |
| Bile Duct Ligated Rats | IV | 0.041 mg/kg | Reduced mean portal venous pressure by 9.38 ± 3.88%. | [1] |
| Portal Vein Stenosed Rats | IV | 0.05 mg/kg | Decreased portal pressure by 34% when co-administered with propranolol. | [1] |
| Cirrhotic rats with LPS challenge | IV | 0.05 mg/kg | Administered one hour after LPS. | [1] |
| Rats with uncontrolled hemorrhage | IV bolus | Not specified | Increased mean arterial pressure and survival rates. | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous (IV) Bolus Injection in Rats
-
Materials:
-
This compound lyophilized powder
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile 0.9% Sodium Chloride (Saline) solution
-
Sterile, pyrogen-free vials and syringes
-
-
Procedure:
-
Stock Solution Preparation (e.g., 10 mg/mL):
-
Aseptically add the required volume of DMSO to the vial containing the this compound powder to achieve a concentration of 10 mg/mL.
-
Gently vortex or swirl the vial until the powder is completely dissolved. The solution should be clear.
-
-
Final Formulation Preparation (e.g., 0.1 mg/mL):
-
Calculate the required volume of the stock solution and sterile 0.9% saline to achieve the final desired concentration.
-
Slowly add the stock solution to the saline while gently mixing to avoid precipitation.
-
Visually inspect the final solution for any signs of precipitation or particulate matter.
-
-
Administration:
-
Administer the final solution to the rats via a suitable intravenous route (e.g., tail vein) at the desired dose volume.
-
-
Protocol 2: Workflow for Investigating and Mitigating Injection Site Reactions (ISRs)
Caption: A stepwise workflow for troubleshooting and mitigating injection site reactions.
Mandatory Visualization
Signaling Pathway of this compound via the Vasopressin V1 Receptor
Terlipressin acts as a prodrug and is converted to its active metabolite, lysine-vasopressin, which then binds to vasopressin receptors. The primary vasoconstrictive effects of Terlipressin are mediated through the V1 receptor, a G-protein coupled receptor (GPCR).
Caption: The signaling cascade initiated by Terlipressin binding to the V1 receptor.
References
Stability of reconstituted Terlipressin Acetate at room temperature for lab use
Technical Support Center: Terlipressin (B549273) Acetate Stability for Laboratory Use
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of reconstituted Terlipressin Acetate for laboratory applications. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for reconstituted this compound?
A: Upon reconstitution, this compound solution should ideally be stored under refrigerated conditions at 2°C to 8°C (36°F to 46°F).[1][2] For long-term storage, it is recommended to keep the solution below -18°C and to consider adding a carrier protein like 0.1% HSA or BSA to prevent degradation from freeze-thaw cycles.[3] Lyophilized, unopened vials are stable at room temperature for up to three weeks but should be stored desiccated below -18°C for long-term preservation.[3]
Q2: How long is reconstituted this compound stable at room temperature?
A: The stability of reconstituted Terlipressin at room temperature is limited. Studies have shown that a solution of 2mg/50ml is stable for up to 24 hours at room temperature.[4] Another study demonstrated that after being refrigerated for 7 days, the solution remained stable (>90% concentration) for an additional 24 hours at 22.5°C.[5][6] For optimal results, it is recommended to use the reconstituted solution immediately or store it refrigerated for no more than 48 hours.[1] One study indicated stability for up to 72 hours at 25°C.[7]
Q3: What are the primary signs of Terlipressin degradation?
A: Degradation can be identified by both physical and chemical changes. Physical signs include color changes, haziness, or the formation of precipitation in the solution.[5][6] Chemically, degradation is identified by the appearance of new peaks and a decrease in the main Terlipressin peak area during HPLC analysis.[6] Common degradation pathways include hydrolysis and oxidation, which can lead to modifications such as peptide chain truncation, deamidation, and oxidation.[8][9]
Q4: What factors can accelerate the degradation of reconstituted Terlipressin?
A: Several factors can accelerate degradation:
-
Temperature: Higher temperatures significantly increase the rate of degradation.[6]
-
pH: Terlipressin is most stable at a pH of 3-4.[10] It degrades rapidly at high pH values.[6]
-
Oxidizing Agents: Exposure to strong oxidizing agents, such as hydrogen peroxide, causes rapid degradation.[6][10]
-
Light: While the reconstituted solution does not necessarily need to be protected from light, the lyophilized powder should be stored in its original carton to protect it from light before reconstitution.[1][2][11]
-
Diluent: While compatible with several diluents, some studies suggest dextrose solutions may be less optimal than 0.9% sodium chloride.[6]
Q5: What solvents are recommended for reconstitution and dilution?
A: The standard and recommended solvent for reconstitution is 0.9% Sodium Chloride (normal saline).[2] For further dilution in experiments, 0.9% NaCl, 5% Dextrose (D5W), and 3.3% Dextrose / 0.3% Saline (DS) have been shown to maintain pH stability.[12] However, some product information states that Terlipressin is incompatible with dextrose solutions, so 0.9% NaCl remains the safest choice.[6]
Troubleshooting Guide
Problem: I am seeing unexpected peaks in my HPLC analysis.
-
Possible Cause: This is a strong indicator of sample degradation. Terlipressin can degrade into multiple products when exposed to stress conditions like improper pH, temperature, or oxidative stress.[6][8][9]
-
Solution:
-
Review your sample preparation and storage procedures. Ensure the reconstituted solution was used within its stability window.
-
Prepare a fresh stock of Terlipressin solution immediately before use for comparison.
-
Verify the pH of your solution and mobile phase. Terlipressin is most stable at an acidic pH (3-4).[10]
-
Refer to the forced degradation data (Table 2) to see if the conditions match those that produce known degradation products.
-
Problem: My experimental results are inconsistent.
-
Possible Cause: Inconsistent results can arise from using a degraded Terlipressin solution, as the active compound's concentration will be lower than expected.[8]
-
Solution:
-
Always prepare fresh reconstituted solutions for each experiment or use aliquots that have been stored correctly (frozen at -18°C or below) and have not undergone multiple freeze-thaw cycles.[3]
-
Quantify the concentration of your Terlipressin stock solution via HPLC before each critical experiment.
-
Ensure that the experimental buffer or medium does not create a pH environment that would accelerate degradation.
-
Problem: The reconstituted solution appears cloudy or has visible particles.
-
Possible Cause: Cloudiness or precipitation is a clear sign of physical instability or aggregation.[6] This can happen if the wrong diluent is used or if the solution has been stored improperly.
-
Solution: Do not use the solution. Discard it immediately and prepare a fresh solution using the correct protocol (see Experimental Protocols below). Ensure the lyophilized powder is fully dissolved.
Quantitative Stability Data
Table 1: Stability of Reconstituted this compound
| Solvent/Diluent | Concentration | Storage Temperature (°C) | Duration | Remaining Terlipressin (%) | Physical Appearance | Reference |
|---|---|---|---|---|---|---|
| 0.9% Sodium Chloride | 0.034 mg/mL | 2 - 8 °C | 7 days | > 90% | No color change or precipitation | [10] |
| 0.9% Sodium Chloride | 0.034 mg/mL | 22.5 °C (following 7 days at 2-8°C) | 24 hours | > 90% | No color change or precipitation | [5][10] |
| 0.9% Sodium Chloride | Not specified | 2 - 8 °C | 48 hours | Stable | Not specified | [1] |
| 0.9% Sodium Chloride | 0.85 mg/5mL | 25 °C | 24 hours | Stable | Not specified | [7] |
| 0.9% Sodium Chloride | 0.85 mg/5mL | 2 - 8 °C | 72 hours | Stable | Solution passed all parameters | [7] |
| Dextrose 5% | 2 mg/50 mL | Room Temperature | 24 hours | Stable | Not specified |[4] |
Table 2: Summary of Forced Degradation Studies at 50°C
| Stress Condition (Solvent) | Temperature (°C) | Duration | Remaining Terlipressin (%) | Observations | Reference |
|---|---|---|---|---|---|
| 0.2 M Hydrochloric Acid | 50 °C | 3 hours | 86.23% | Degradation peaks observed via HPLC. | [6][10] |
| 6% Hydrogen Peroxide | 50 °C | 3 hours | 8.52% | Rapid degradation. | [6][10] |
| Aqueous Solution (pH 4.9) | 50 °C | 3 hours | No detectable degradation | Stable under these conditions. | [6][10] |
| Phosphate (B84403) Buffer (pH 7.0) | 50 °C | 3 hours | No detectable degradation | Stable under these conditions. |[6][10] |
Experimental Protocols
Protocol 1: Reconstitution of this compound for Lab Use
This protocol describes the standard procedure for reconstituting lyophilized this compound.
-
Preparation: Bring the single-dose vial of lyophilized this compound powder to room temperature.
-
Reconstitution: Using a sterile syringe, add 5 mL of 0.9% Sodium Chloride injection to the vial.[2] This will yield a solution with a concentration of 0.17 mg/mL Terlipressin (equivalent to 0.85 mg Terlipressin per 5 mL).[2][13]
-
Dissolution: Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously to avoid potential aggregation. The resulting solution should be clear and colorless.
-
Usage and Storage: For immediate use, draw the required volume. If not used immediately, store the vial under refrigeration (2°C to 8°C) for up to 48 hours.[1] For longer-term storage, create aliquots and freeze below -18°C. Avoid repeated freeze-thaw cycles.[3]
Protocol 2: Stability-Indicating RP-HPLC Method
This method is suitable for quantifying Terlipressin and detecting its degradation products.[10][14]
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[10][14]
-
Mobile Phase: A 35:65 (v/v) mixture of Acetonitrile and monobasic potassium phosphate solution. Adjust the final pH to 3.5 with phosphoric acid.[10][14]
-
Column Temperature: Ambient.[10]
-
-
Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Terlipressin working standard in the mobile phase in a 100 mL volumetric flask. Sonicate briefly to ensure complete dissolution and make up to the mark with the mobile phase.[10]
-
Calibration Standards (2-12 µg/mL): Prepare a series of standard solutions by appropriately diluting the stock solution with the mobile phase.[10][14]
-
Sample Preparation: Dilute the reconstituted Terlipressin solution with the mobile phase to fall within the concentration range of the calibration curve.
-
-
Chromatographic Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[10]
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions. The retention time for Terlipressin is approximately 10 minutes under these conditions.[10][14]
-
Visualizations
Caption: Experimental workflow for preparing and analyzing reconstituted Terlipressin.
Caption: Troubleshooting logic for issues with reconstituted Terlipressin.
Caption: Conceptual pathways of this compound degradation.
References
- 1. Dosing & Administration | TERLIVAZ® (terlipressin) for injection [terlivaz.com]
- 2. publications.ashp.org [publications.ashp.org]
- 3. raybiotech.com [raybiotech.com]
- 4. ASK DIS: Administration Guide : Terlipressin [askdis.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. An investigation of reconstituted terlipressin infusion stability for use in hepatorenal syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. INFUSE: Rationale and design of a multi-center, open label, collaborative study to treat HRS-AKI with continuous terlipressin infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the chemical stability of peptidomimetic therapeutics using high-resolution mass spectrometry: a study of terlipressin and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. va.gov [va.gov]
- 13. tga.gov.au [tga.gov.au]
- 14. jocpr.com [jocpr.com]
Technical Support Center: Calibrating Assays for Consistent Measurement of Terlipressin Acetate's Effects
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Terlipressin (B549273) Acetate. The information is designed to ensure consistent and accurate measurement of its physiological effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Terlipressin Acetate?
This compound is a synthetic analogue of vasopressin. It acts as a prodrug, being converted in the body to its active metabolite, lysine-vasopressin (LVP).[1] Both terlipressin and LVP have a higher affinity for vasopressin V1 receptors compared to V2 receptors.[2] The activation of V1 receptors on vascular smooth muscle cells leads to vasoconstriction, particularly in the splanchnic circulation, which reduces portal pressure.[3][4]
Q2: What are the main signaling pathways activated by this compound?
The primary signaling pathway involves the binding of this compound and its active metabolite, LVP, to V1 receptors, which are Gq protein-coupled receptors. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The increased intracellular Ca2+ concentration is the key driver of smooth muscle contraction and vasoconstriction.
Q3: Which assays are most commonly used to measure the effects of this compound?
The most common assays focus on its vasoconstrictive and hemodynamic effects. These include:
-
In vitro vasoconstriction assays: Using isolated blood vessels (e.g., rat aortic rings) in an organ bath system to measure the contractile response to different concentrations of this compound.[1][5]
-
In vivo blood pressure measurement: Monitoring mean arterial pressure (MAP), systolic, and diastolic blood pressure in animal models (e.g., rats) following administration of this compound. This can be done using invasive methods like intra-arterial catheters or non-invasive methods like tail-cuff plethysmography.[6][7]
-
Portal pressure measurement: In animal models of portal hypertension, direct measurement of portal venous pressure is a key assay to evaluate the efficacy of this compound.
Q4: What are the expected outcomes of a successful experiment with this compound?
In a successful experiment, you should observe a dose-dependent increase in vasoconstriction in isolated vessel assays. In vivo, administration of this compound is expected to cause a significant increase in mean arterial pressure and a decrease in portal pressure.
Q5: Are there any known stability issues with this compound solutions?
This compound solutions should be prepared fresh for each experiment. Reconstituted solutions may have limited stability, and storage conditions can affect their potency. It is crucial to follow the manufacturer's instructions for reconstitution and storage.
Signaling Pathways and Experimental Workflows
Caption: this compound V1 Receptor Signaling Pathway.
Caption: General Experimental Workflow for In Vivo Studies.
Troubleshooting Guides
In Vitro Vasoconstriction Assay (Isolated Aortic Rings)
| Issue/Question | Possible Cause(s) | Troubleshooting Steps |
| No contractile response to this compound. | 1. Inactive compound. 2. Damaged tissue. 3. Incorrect buffer composition or temperature. 4. Transducer or recording system malfunction. | 1. Prepare fresh this compound solution. Verify the integrity of the stock compound. 2. Ensure gentle handling of the aortic rings during preparation to avoid endothelial damage. Test with a known vasoconstrictor (e.g., phenylephrine) to confirm tissue viability.[5] 3. Double-check the composition of the physiological salt solution (PSS) and ensure it is maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.[3][8] 4. Calibrate the force transducer and ensure the data acquisition system is functioning correctly.[9] |
| High variability between aortic rings. | 1. Inconsistent tissue preparation. 2. Differences in passive tension. 3. Biological variability. | 1. Standardize the dissection and mounting procedure for all aortic rings. 2. Ensure each ring is set to the same optimal passive tension and allowed to equilibrate for the same duration.[3] 3. Increase the number of replicates to account for inherent biological differences. |
| Unexpected relaxation response. | 1. Endothelium-dependent vasodilation. 2. Contamination of the buffer or drug solution. | 1. Test aortic rings with and without intact endothelium to determine if the response is endothelium-dependent. 2. Use fresh, sterile solutions and ensure all glassware is thoroughly cleaned. |
In Vivo Blood Pressure Measurement (Rat Model)
| Issue/Question | Possible Cause(s) | Troubleshooting Steps |
| Unstable baseline blood pressure readings. | 1. Inadequate anesthesia. 2. Stress due to handling or restraint (tail-cuff method). 3. Catheter-related issues (invasive method). | 1. Ensure the animal is at a stable plane of anesthesia. Monitor vital signs closely. 2. Acclimatize the animals to the restraint device for several days before the experiment.[7] Ensure the tail is appropriately warmed to detect a clear pulse.[10] 3. Check the intra-arterial catheter for clots or air bubbles.[11] Ensure the catheter is securely placed and patent. |
| No significant change in blood pressure after Terlipressin administration. | 1. Incorrect dose or administration route. 2. Inactive compound. 3. Animal model is not responsive. | 1. Verify the calculated dose and ensure proper intravenous or intra-arterial administration.[12] 2. Prepare a fresh solution of this compound. 3. Consider the strain and health status of the rats, as these can influence the response. |
| Sudden drop in blood pressure. | 1. Anesthetic overdose. 2. Hemorrhage at the catheter insertion site. 3. Cardiac-related adverse effect. | 1. Reduce the concentration of the anesthetic agent. 2. Inspect the catheter insertion site for any signs of bleeding. 3. Monitor the electrocardiogram (ECG) for any arrhythmias. |
Experimental Protocols
Protocol 1: In Vitro Vasoconstriction Assay Using Isolated Rat Aortic Rings
1. Materials:
-
Male Wistar rats (250-300g)
-
Physiological Salt Solution (PSS): 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11 mM glucose.
-
This compound
-
Phenylephrine (B352888) (for viability check)
-
Isolated organ bath system with force transducers and data acquisition software.[13][14]
2. Procedure:
-
Euthanize the rat and carefully excise the thoracic aorta.
-
Place the aorta in cold PSS and remove adhering fat and connective tissue.
-
Cut the aorta into 2-3 mm wide rings.
-
Suspend the aortic rings in the organ bath chambers containing PSS at 37°C, continuously bubbled with 95% O2 / 5% CO2.[3][8]
-
Connect the rings to force transducers and apply an optimal passive tension (e.g., 2g).
-
Allow the rings to equilibrate for at least 60 minutes, washing with fresh PSS every 15-20 minutes.[3]
-
Test the viability of the rings by inducing a contraction with a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M).
-
After washing and re-equilibration, add increasing concentrations of this compound to the bath in a cumulative manner to construct a dose-response curve.
-
Record the isometric tension generated by the aortic rings.
Protocol 2: In Vivo Blood Pressure Measurement in Anesthetized Rats
1. Materials:
-
Male Sprague-Dawley rats (300-350g)
-
Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine)
-
Intra-arterial catheter (e.g., PE-50 tubing)
-
Pressure transducer and data acquisition system
-
This compound solution
-
Heparinized saline
2. Procedure:
-
Anesthetize the rat and ensure a stable plane of anesthesia.
-
Surgically expose the carotid or femoral artery.
-
Insert the heparinized saline-filled catheter into the artery and secure it.[15]
-
Connect the catheter to the pressure transducer to record blood pressure.
-
Allow the animal to stabilize and record baseline mean arterial pressure (MAP), systolic, and diastolic blood pressure for at least 30 minutes.
-
Administer a bolus injection of this compound intravenously (e.g., via a cannulated jugular vein) or intra-arterially.
-
Continuously record blood pressure for a defined period post-administration (e.g., 60 minutes) to observe the pressor response.
-
A control group should receive a vehicle injection.
Quantitative Data Tables
Table 1: Hemodynamic Effects of Terlipressin in Patients with Cirrhosis and Portal Hypertension
| Parameter | Baseline (Mean ± SD) | After Terlipressin (2mg IV) (Mean ± SD) | % Change | p-value |
| Mean Arterial Pressure (mmHg) | 85 ± 10 | 107 ± 12 | +26% | <0.001 |
| Systemic Vascular Resistance (dyne·s·cm⁻⁵) | 1085 ± 250 | 1747 ± 425 | +61% | <0.001 |
| Cardiac Output (L/min) | 7.8 ± 1.5 | 6.4 ± 1.2 | -18% | <0.001 |
| Heart Rate (beats/min) | 75 ± 8 | 67 ± 7 | -11% | <0.001 |
| Portal Pressure (mmHg) | 24 ± 5 | 20 ± 4 | -17% | <0.001 |
| Hepatic Blood Flow (L/min) | 1.2 ± 0.3 | 0.85 ± 0.2 | -29% | <0.001 |
| Data adapted from a study on the systemic and splanchnic hemodynamic effects of terlipressin. |
Table 2: Dose-Dependent Effect of Terlipressin on Mean Arterial Pressure (MAP) in a Rat Model of Septic Shock
| Treatment Group | Baseline MAP (mmHg) | MAP after 30 min (mmHg) | MAP after 60 min (mmHg) |
| Control (Vehicle) | 65 ± 5 | 63 ± 6 | 62 ± 5 |
| Terlipressin (10 µg/kg) | 64 ± 4 | 85 ± 5 | 82 ± 6 |
| Terlipressin (30 µg/kg) | 66 ± 5 | 105 ± 7 | 101 ± 8 |
| *p < 0.05 compared to control. Data are presented as Mean ± SEM. |
Table 3: Incidence of Common Adverse Events in Clinical Trials of Terlipressin
| Adverse Event | Terlipressin Group (%) | Placebo Group (%) |
| Abdominal Pain | 19.5 | 5.0 |
| Nausea | 16.0 | 7.0 |
| Respiratory Failure | 15.5 | 5.0 |
| Diarrhea | 13.0 | 4.0 |
| Dyspnea | 12.5 | 3.0 |
| Data compiled from multiple clinical trials.[16][17][18] |
References
- 1. Terlipressin, a provasopressin drug exhibits direct vasoconstrictor properties: consequences on heart perfusion and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Terlipressin: a promising vasoactive agent in hemodynamic support of septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Alteration in vascular reactivity in isolated aortic rings from portal vein-constricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ilearn.med.monash.edu.au [ilearn.med.monash.edu.au]
- 10. Rodent Thermoregulation: Considerations for Tail-Cuff Blood Pressure Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. instechlabs.com [instechlabs.com]
- 12. Method of Intra-Arterial Drug Administration in a Rat: sex based optimization of infusion rate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vascular reactivity studies using isolated tissue baths [emkatech.com]
- 14. reprocell.com [reprocell.com]
- 15. iworx.com [iworx.com]
- 16. va.gov [va.gov]
- 17. Adverse events of terlipressin in liver cirrhosis with acute gastrointestinal bleeding: a clinical pharmacist’s real-world observational study - Zhang - Digestive Medicine Research [dmr.amegroups.org]
- 18. Incidence and type of adverse events in patients with cirrhosis receiving terlipressin: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Variability in Animal Responses to Terlipressin Acetate
This technical support center is designed to assist researchers, scientists, and drug development professionals in managing the inherent variability in animal responses to Terlipressin (B549273) Acetate during preclinical research. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate consistent and reproducible experimental outcomes.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and sources of variability encountered during in-vivo experiments with Terlipressin Acetate.
Q1: We are observing significant variation in the hemodynamic response (e.g., Mean Arterial Pressure) to the same dose of this compound across different animals of the same species and strain. What are the potential causes and how can we troubleshoot this?
A1: Variability in hemodynamic response is a common challenge. Several factors can contribute to this:
-
Underlying Physiological State: Even within the same strain, individual animals can have variations in their baseline cardiovascular function and hydration status.
-
Troubleshooting:
-
Acclimatization: Ensure all animals have a sufficient acclimatization period (typically at least one week) to the housing conditions before the experiment to minimize stress-induced physiological changes.
-
Baseline Monitoring: Record baseline hemodynamic parameters for a stable period before drug administration to ensure each animal is in a comparable physiological state. Exclude animals with unstable or outlier baseline values.
-
Hydration: Ensure consistent access to water and monitor for signs of dehydration, as this can significantly impact vascular responsiveness.
-
-
-
Anesthesia: The type and depth of anesthesia can profoundly influence cardiovascular parameters and the response to vasoactive drugs.[1]
-
Troubleshooting:
-
Consistent Protocol: Use a consistent anesthetic protocol (agent, dose, and route of administration) for all animals.
-
Monitor Anesthetic Depth: Continuously monitor the depth of anesthesia and maintain it at a stable plane throughout the experiment. Changes in anesthetic depth can cause fluctuations in blood pressure.
-
Choice of Anesthetic: Be aware that different anesthetics have different effects on the cardiovascular system. For example, isoflurane (B1672236) can cause vasodilation, which may influence the observed response to a vasoconstrictor like Terlipressin.
-
-
-
Drug Administration: Inconsistencies in the preparation and administration of this compound can lead to variable dosing.
-
Troubleshooting:
-
Fresh Preparation: Terlipressin solutions should be prepared fresh for each experiment. Reconstituted solutions can be stored at 2-8°C for up to 48 hours, but fresh preparation is ideal to ensure potency.[2][3]
-
Accurate Dosing: Calculate the dose accurately based on the most recent body weight of each animal.
-
Consistent Administration: Administer the drug via a consistent route (e.g., intravenous bolus over a specific time) and ensure the catheter is properly placed and patent.[4]
-
-
-
Experimental Model Severity: In disease models, such as sepsis or portal hypertension, the severity of the condition can vary between animals, affecting their response to treatment.
-
Troubleshooting:
-
Standardized Model Induction: Follow a highly standardized protocol for inducing the disease model to minimize variability in severity. For instance, in the Cecal Ligation and Puncture (CLP) model, the ligation length and needle gauge are critical parameters.[5][6]
-
Staging/Scoring: If possible, use a scoring system to grade the severity of the disease in each animal before drug administration to allow for stratified analysis.
-
-
Q2: We are not observing the expected decrease in portal pressure in our rat model of portal hypertension after administering this compound. What could be the issue?
A2: A lack of efficacy in a portal hypertension model can stem from several factors:
-
Model-Specific Hyporesponsiveness: In some states of portal hypertension, there can be a blunted response to vasoconstrictors in the splanchnic circulation.[7] This can be due to an overexpression of endogenous vasodilators like nitric oxide.[7]
-
Troubleshooting:
-
Confirm Model Characteristics: Ensure your animal model consistently develops the expected pathophysiology of portal hypertension. This can be confirmed through histological analysis of the liver and measurement of baseline portal pressure.
-
Dose-Response Study: Perform a dose-response study to determine the optimal dose of this compound for your specific model, as the effective dose can vary.
-
-
-
V1 Receptor Downregulation: Chronic disease states can sometimes lead to a downregulation of vasopressin V1 receptors, the primary target of Terlipressin.
-
Troubleshooting:
-
Receptor Expression Analysis: You can assess V1 receptor expression in the mesenteric vasculature or liver tissue using techniques like qPCR for mRNA quantification or Western blotting for protein quantification.
-
-
-
Drug Stability and Delivery: Ensure the drug is properly reconstituted and administered as described in Q1.
Q3: We are seeing a higher-than-expected mortality rate in our septic shock model after this compound administration. Why might this be happening?
A3: While Terlipressin can improve mean arterial pressure in septic shock, it can also have detrimental effects if not used carefully.
-
Excessive Vasoconstriction and Reduced Cardiac Output: Terlipressin is a potent vasoconstrictor. At high doses, it can lead to a significant increase in afterload, which can decrease cardiac output and compromise perfusion to vital organs, including the heart and gut.[3][8]
-
Troubleshooting:
-
Dose Optimization: The dose of Terlipressin in septic shock models is critical. A lower dose may be sufficient to restore blood pressure without causing excessive vasoconstriction.[9] Conduct a dose-finding study to identify the optimal therapeutic window.
-
Fluid Resuscitation: Ensure adequate fluid resuscitation is provided alongside Terlipressin administration to maintain cardiac output.
-
Cardiac Function Monitoring: If possible, monitor cardiac function (e.g., using echocardiography) to assess the impact of Terlipressin on cardiac output.
-
-
-
Mesenteric Ischemia: The vasoconstrictive effects of Terlipressin are pronounced in the splanchnic circulation, which can potentially lead to mesenteric ischemia, especially in a low-flow state like severe sepsis.[3]
-
Troubleshooting:
-
Monitor for Ischemia: At necropsy, carefully examine the intestines for signs of ischemia.
-
Lactate (B86563) Levels: Monitor blood lactate levels as an indicator of tissue hypoperfusion. A significant increase in lactate after Terlipressin administration could be a warning sign.[3]
-
-
II. Data Presentation: Quantitative Effects of this compound in Animal Models
Table 1: Hemodynamic Effects of this compound in a Porcine Model
| Parameter | Baseline | After Terlipressin (1 mg IV) | % Change |
| Portal Venous Flow | Undisclosed | Decreased by 34% at 30 min | -34% |
| Hepatic Arterial Flow | Undisclosed | Increased by 81% at 30 min | +81% |
| Estimated Hepatic Blood Flow | Undisclosed | Decreased by 23% | -23% |
Data from a study in healthy anesthetized pigs.[10]
Table 2: Effects of this compound in a Sheep Model of Hyperdynamic Sepsis
| Parameter | Baseline (Sepsis) | After Terlipressin (1 mg IV bolus) |
| Mean Arterial Pressure (mmHg) | 74 | 89 |
| Creatinine Clearance (mL/min) | 31 | 85 |
| Urine Output (mL/hr) | 24 | 307 |
| Cardiac Output (L/min) | 5.7 | 3.9 |
| Coronary Blood Flow (mL/min) | 43 | 32 |
| Mesenteric Blood Flow (mL/min) | 944 | 625 |
| Blood Lactate (mmol/L) | 2.1 | 4.0 |
Data from a study in merino ewes with E. coli-induced hyperdynamic sepsis.[3][11][12]
Table 3: Dose-Dependent Effects of Terlipressin on Portal Pressure in Cirrhotic Patients
| Parameter | 1 mg Terlipressin | 2 mg Terlipressin |
| Hepatic Venous Pressure Gradient Reduction at 30 min | -16 ± 9% | -21 ± 11% |
| Azygos Blood Flow Reduction at 30 min | -19 ± 13% | -25 ± 17% |
While this data is from human studies, it provides a useful reference for the expected dose-dependent effects on portal pressure.[13]
III. Experimental Protocols
Protocol 1: Cecal Ligation and Puncture (CLP) Model in Mice for Sepsis Research
This protocol describes a widely used and clinically relevant model of polymicrobial sepsis.[5][6]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 3-0 silk)
-
Needle (e.g., 21-gauge)
-
Sterile saline
-
Analgesic (e.g., buprenorphine)
Procedure:
-
Anesthesia: Anesthetize the mouse using a standardized protocol. Confirm adequate anesthesia by lack of pedal withdrawal reflex.
-
Surgical Preparation: Shave the abdomen and disinfect the surgical area with an appropriate antiseptic.
-
Laparotomy: Make a 1-cm midline incision through the skin and peritoneum to expose the abdominal cavity.
-
Cecum Exteriorization: Gently exteriorize the cecum.
-
Ligation: Ligate the cecum with a silk suture at a predetermined distance from the distal end (e.g., 50% ligation). The degree of ligation determines the severity of sepsis. It is crucial to ligate below the ileocecal valve to avoid bowel obstruction.[6]
-
Puncture: Puncture the ligated cecum once or twice with a needle of a specific gauge (e.g., 21-gauge). A small amount of fecal matter can be extruded to ensure patency of the puncture.[10]
-
Repositioning and Closure: Carefully return the cecum to the abdominal cavity. Close the peritoneum and skin in layers with sutures.
-
Fluid Resuscitation: Immediately after surgery, administer a subcutaneous injection of pre-warmed sterile saline (e.g., 50 mL/kg) for fluid resuscitation.
-
Post-operative Care: Administer a long-acting analgesic. Monitor the animals closely for signs of sepsis (e.g., piloerection, lethargy, hypothermia).
Protocol 2: Bile Duct Ligation (BDL) Model in Rats for Portal Hypertension Research
This protocol induces secondary biliary cirrhosis and portal hypertension.[1][14]
Materials:
-
Male Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Surgical instruments
-
Suture material (e.g., 4-0 silk)
-
Sterile saline
-
Analgesic
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and prepare the surgical site as described for the CLP model.
-
Laparotomy: Perform a midline laparotomy to expose the abdominal organs.
-
Bile Duct Identification: Gently retract the liver to visualize the common bile duct.
-
Ligation: Carefully isolate the common bile duct and perform a double ligation with silk sutures.
-
Transection: Cut the bile duct between the two ligatures.
-
Closure: Close the abdominal wall in layers.
-
Post-operative Care: Provide analgesia and monitor the animal's recovery. Portal hypertension typically develops over 2-4 weeks.
Protocol 3: Quantification of Vasopressin V1 Receptor (V1aR) mRNA Expression by qPCR
This protocol outlines the steps for measuring V1aR mRNA levels in tissue samples.
Materials:
-
Tissue sample (e.g., mesenteric artery, liver)
-
RNA extraction kit (e.g., TRIzol reagent)
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for V1aR and a reference gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
RNA Extraction: Extract total RNA from the tissue sample according to the manufacturer's protocol of the chosen RNA extraction kit.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Reverse transcribe a standardized amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and forward and reverse primers for both the V1aR and the reference gene.
-
Run the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the V1aR and the reference gene.
-
Calculate the relative expression of V1aR mRNA using the ΔΔCt method, normalizing to the reference gene expression.
-
IV. Mandatory Visualizations
References
- 1. preprints.org [preprints.org]
- 2. benchchem.com [benchchem.com]
- 3. The Effects of Terlipressin on Regional Hemodynamics and Kidney Function in Experimental Hyperdynamic Sepsis | PLOS One [journals.plos.org]
- 4. Novel partial common bile duct ligation procedure in rats with reduced mortality and delayed onset of cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of terlipressin on in vitro vascular hyporeactivity of portal hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Terlipressin: vasopressin analog and novel drug for septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mouse cecal ligation and puncture (CLP) model [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. DSpace [minerva-access.unimelb.edu.au]
- 13. Time profile of the haemodynamic effects of terlipressin in portal hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Navigating the Shift to Continuous Infusion of Terlipressin Acetate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers transitioning from bolus injection to continuous infusion of Terlipressin (B549273) Acetate. This resource offers detailed troubleshooting, frequently asked questions (FAQs), and standardized experimental protocols to ensure the accuracy, reliability, and safety of your research. Continuous infusion of Terlipressin is gaining traction due to its potential for improved efficacy and a better safety profile compared to traditional bolus administration.[1][2][3] This guide is designed to facilitate a smooth transition and address challenges that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for switching from bolus to continuous infusion of Terlipressin Acetate?
A1: The primary rationale is to maintain steady plasma concentrations of Terlipressin's active metabolite, lysine-vasopressin.[4][5] This steady-state is believed to provide a more consistent therapeutic effect while minimizing the adverse events associated with the concentration peaks and troughs of bolus injections.[1][3] Studies suggest that continuous infusion can be effective at lower daily doses and is better tolerated.[1][2][3]
Q2: What are the main advantages of continuous infusion over bolus administration observed in clinical studies?
A2: Clinical research has highlighted several key advantages of continuous Terlipressin infusion, including:
-
Improved Safety Profile: A lower incidence of adverse events, particularly cardiovascular and ischemic events, has been reported with continuous infusion compared to bolus administration.[1][3][6][7]
-
Lower Effective Dose: Continuous infusion has been shown to be effective at a lower mean daily dose of Terlipressin.[1][2]
-
Sustained Hemodynamic Effects: Continuous administration leads to a more stable and sustained improvement in hemodynamic parameters, such as mean arterial pressure.[6]
-
Reduced Rebound Effects: The steady infusion minimizes the risk of rebound hypotension that can be observed between bolus doses.[6]
Q3: What is the mechanism of action of this compound?
A3: Terlipressin is a prodrug that is converted to its active metabolite, lysine-vasopressin.[8][9] Lysine-vasopressin is a potent agonist of vasopressin receptors, with a higher affinity for V1 receptors than V2 receptors.[10][11] Activation of V1 receptors on vascular smooth muscle cells leads to vasoconstriction, particularly in the splanchnic circulation, which reduces portal pressure.[8][12] It also has some activity on V2 receptors in the kidneys, which can lead to antidiuretic effects.[8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the continuous infusion of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Infusion Pump Occlusion Alarm | - Kinked or clamped tubing- Blocked intravenous (IV) catheter- Precipitation of Terlipressin in the infusion line | 1. Check Tubing: Pause the infusion and inspect the entire length of the tubing for kinks or closed clamps. Straighten any kinks and ensure all clamps are open.[6]2. Assess Catheter Patency: Disconnect the line from the patient and attempt to flush the IV catheter with sterile saline to check for blockage. If blocked, the catheter may need to be replaced.3. Inspect for Precipitate: Visually examine the solution in the syringe/infusion bag and tubing for any cloudiness or particles. If precipitation is observed, immediately stop the infusion, discard the solution and tubing, and prepare a fresh solution.[13] |
| Precipitation in the Solution | - Incorrect diluent used- pH of the solution is outside the optimal range (3-4) | 1. Verify Diluent: Ensure that 5% Dextrose is used as the diluent, as it is more effective at maintaining the optimal pH for Terlipressin stability compared to 0.9% Sodium Chloride (normal saline).[4][5][13]2. Prepare Fresh Solution: Discard the precipitated solution and prepare a new infusion using the correct diluent and aseptic technique. |
| Lack of Therapeutic Response | - Inadequate dose- Impaired drug stability- Individual patient variability | 1. Review Dosing Protocol: Confirm that the initial dose and titration schedule are appropriate for the experimental model, based on established protocols.2. Check Solution Preparation and Storage: Ensure the Terlipressin solution was prepared correctly, using the recommended diluent, and has been stored appropriately to maintain stability.3. Monitor Hemodynamic Parameters: Continuously monitor relevant hemodynamic parameters to assess for any subtle responses to the infusion. |
| Adverse Events (e.g., Ischemia, Arrhythmia) | - Dose may be too high- Patient sensitivity | 1. Reduce Infusion Rate: If adverse events are observed, consider reducing the infusion rate as a first step.2. Pause Infusion: If adverse events are severe, pause the infusion and assess the subject's condition.3. Consult Protocol: Refer to the pre-defined study protocol for managing adverse events. |
| Infusion Pump Malfunction (e.g., Battery Failure, Error Codes) | - Low battery- Incorrect setup- Mechanical failure | 1. Check Power Source: Ensure the pump is plugged in or that the battery is fully charged. Have a backup power source or battery available.[6]2. Review Pump Manual: Consult the manufacturer's manual for troubleshooting specific error codes.3. Replace Pump: If a mechanical failure is suspected, discontinue use and replace the pump.[6] |
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies of continuous infusion versus bolus administration of this compound.
Table 1: Efficacy Outcomes in Hepatorenal Syndrome (HRS)
| Outcome | Continuous Infusion | Bolus Administration | P-value | Reference |
| Response Rate (Complete or Partial) | 76.47% | 64.85% | Not Significant | [1] |
| Mean Daily Effective Dose (mg/day) | 2.23 ± 0.65 | 3.51 ± 1.77 | < 0.05 | [1] |
| Regression of Acute Kidney Injury (Full Response) | 37 of 50 patients | 27 of 50 patients | Not Statistically Significant | [5] |
Table 2: Efficacy Outcomes in Septic Shock
| Outcome | Continuous Infusion | Bolus Administration | P-value | Reference |
| Reversal of Shock at 72 hours (Intent-to-treat) | 65.5% | 42.1% | 0.02 | [6] |
| Reversal of Shock (Per-protocol) | 69.4% | 41.7% | 0.03 | [6] |
| Improvement in Systemic Vascular Resistance | 47.8% | 23.8% | 0.04 | [6] |
Table 3: Safety and Adverse Events
| Outcome | Continuous Infusion | Bolus Administration | P-value | Reference |
| Rate of Adverse Events (HRS) | 35.29% | 62.16% | < 0.025 | [1] |
| Adverse Events Causing Protocol Violation (Septic Shock) | 37.9% | 57.9% | 0.04 | [6] |
| Total Adverse Effects (Systematic Review) | Lower Risk (RR=0.52) | Higher Risk | < 0.00001 | [14] |
| Rebound Hypotension (Septic Shock) | 43.1% | 78.9% | 0.03 | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound for Continuous Infusion
Materials:
-
This compound vial(s) (lyophilized powder)
-
5% Dextrose for injection (D5W)
-
Sterile syringe(s) and needle(s)
-
Infusion bag or syringe for the infusion pump
-
70% Isopropyl alcohol swabs
Procedure:
-
Reconstitution:
-
Aseptically swab the rubber stopper of the this compound vial.
-
Reconstitute the lyophilized powder with the volume of sterile water for injection or 5% Dextrose as specified by the manufacturer. Gently swirl to dissolve; do not shake.
-
-
Dilution for Continuous Infusion:
-
Calculate the total dose of this compound required for the 24-hour infusion period based on the study protocol (e.g., initial dose of 2 mg/24 hours).[1][15]
-
Withdraw the required volume of reconstituted Terlipressin solution.
-
Add the withdrawn Terlipressin to a pre-filled infusion bag or syringe containing 5% Dextrose to achieve the final desired concentration and volume. A common practice is to dilute the total daily dose in 50 mL of 5% Dextrose.[4][5]
-
Gently mix the final solution.
-
-
Labeling:
-
Clearly label the infusion bag or syringe with the drug name, final concentration, total volume, date, and time of preparation.
-
Protocol 2: Administration and Monitoring of Continuous Terlipressin Infusion
Equipment:
-
Calibrated infusion pump
-
Infusion tubing
-
Appropriate vascular access (e.g., central or peripheral line)
-
Continuous monitoring equipment (e.g., ECG, pulse oximeter, blood pressure monitor)
Procedure:
-
Pump Setup:
-
Prime the infusion tubing with the prepared Terlipressin solution to remove all air bubbles.
-
Load the syringe or connect the infusion bag to the infusion pump according to the manufacturer's instructions.
-
Program the infusion pump to deliver the solution at the correct rate to administer the total dose over 24 hours.
-
-
Initiation of Infusion:
-
Connect the infusion tubing to the subject's vascular access.
-
Start the infusion and visually confirm that the pump is operating correctly.
-
-
Dose Titration:
-
Monitoring:
-
Continuous Monitoring: Heart rate, blood pressure, and oxygen saturation should be monitored continuously.
-
Regular Monitoring: Serum electrolytes (sodium, potassium) and fluid balance should be monitored regularly.
-
Efficacy Monitoring: The primary efficacy endpoint (e.g., serum creatinine (B1669602) in HRS studies) should be measured at intervals specified in the protocol.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Continuous Infusion Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. scribd.com [scribd.com]
- 4. Safety and efficacy of continuous infusion terlipressin (BIV201): A phase 2 trial in patients with decompensated cirrhosis and refractory ascites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. unitedinfusion.com [unitedinfusion.com]
- 7. Safety and efficacy of continuous terlipressin infusion in HRS-AKI in a transplant population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.hpra.ie [assets.hpra.ie]
- 9. pharmacyfreak.com [pharmacyfreak.com]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. dovepress.com [dovepress.com]
- 12. Practice guidance for the use of terlipressin for liver cirrhosis–related complications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Continuous vs. intermittent terlipressin infusion for portal hypertension: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. va.gov [va.gov]
Identifying sources of contamination in Terlipressin Acetate stock solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential sources of contamination in Terlipressin (B549273) Acetate (B1210297) stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination in Terlipressin Acetate stock solutions?
A1: Contamination in this compound stock solutions can be broadly categorized into three types:
-
Chemical Contamination: This includes impurities from the synthesis process (e.g., truncated peptides, deletion sequences), residual solvents (like trifluoroacetic acid - TFA), and substances leached from storage containers.[1][2] Degradation of this compound itself due to factors like improper pH, temperature, or oxidation also falls under this category.[3]
-
Microbial Contamination: Bacteria, fungi, or yeast can be introduced from non-sterile solvents, vials, or laboratory equipment.[1] Peptides can be susceptible to enzymatic degradation by microbes.[1]
-
Particulate Matter: This can include dust, fibers from clothing, or undissolved particles of the lyophilized powder.
Q2: How should I prepare a stock solution of this compound for research purposes?
A2: this compound is freely soluble in water.[4] For research applications, it is recommended to reconstitute the lyophilized powder in sterile, nuclease-free water or a buffer solution. An acetic acid-sodium acetate buffer at a pH of around 4.5 has been shown to be suitable for solubilizing and maintaining the stability of this compound.[5] For cell-based assays, using a sterile phosphate-buffered saline (PBS) at pH 7.2 is also a common practice.[6]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Lyophilized this compound powder should be stored at 2-8°C and protected from light.[7][8] Once reconstituted, the stock solution should be stored at 2-8°C for short-term use (up to 48 hours).[7][8] For long-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.[9]
Q4: I observe precipitation in my this compound stock solution. What could be the cause?
A4: Precipitation can occur due to several reasons:
-
Low Solubility: The concentration of the peptide may have exceeded its solubility limit in the chosen solvent.
-
pH Shift: A change in the pH of the solution can affect the solubility of the peptide.
-
Aggregation: Peptides can sometimes aggregate over time, especially at higher concentrations or after multiple freeze-thaw cycles.
-
Contamination: The precipitate could be a result of microbial growth or a chemical reaction with a contaminant.
Q5: My experimental results are inconsistent when using different batches of this compound. Why might this be happening?
A5: Inconsistent results can stem from batch-to-batch variability in the purity of the this compound. The presence of varying levels of synthesis-related impurities or degradation products can affect the biological activity of the solution.[2] It is crucial to obtain a certificate of analysis for each batch and, if possible, perform an in-house purity assessment using HPLC.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to this compound stock solution contamination.
Logical Flow for Troubleshooting Contamination
Caption: A decision tree for troubleshooting contamination issues.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/Buffer | Concentration | Temperature | Observation | Reference |
| Water | Freely Soluble | Room Temperature | - | [4] |
| PBS (pH 7.2) | 10 mg/mL | Room Temperature | Soluble | [6] |
| DMSO | 25 mg/mL | Room Temperature | Soluble | [6] |
| Acetic acid-sodium acetate buffer | >50 mg/mL | 25°C | Soluble | [5] |
| Citric acid-sodium citrate (B86180) buffer | ~0 mg/mL | 25°C | Insoluble | [5] |
| Disodium hydrogen phosphate-citric acid buffer | ~10 mg/mL | 25°C | Soluble | [5] |
Table 2: Stability of Terlipressin Under Stress Conditions
| Condition | Solvent | Temperature | Duration | Remaining Terlipressin (%) | Reference |
| Acidic | 0.2 M Hydrochloric Acid | 50°C | 3 hours | 86.23 | [3] |
| Oxidative | 6% Hydrogen Peroxide | 50°C | 3 hours | 8.52 | [3] |
| Neutral (Aqueous) | Aqueous Solution (pH 4.9) | 50°C | 3 hours | No degradation | [3] |
| Neutral (Buffered) | Phosphate (B84403) Buffer (pH 7.0) | 50°C | 3 hours | No degradation | [3] |
| Refrigerated | 0.9% Sodium Chloride | 2-8°C | 7 days | >90 | [10] |
| Room Temperature | 0.9% Sodium Chloride | 22.5°C | 24 hours | >90 | [10] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution
-
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or 0.1M acetic acid-sodium acetate buffer (pH 4.5)
-
Sterile, conical polypropylene (B1209903) or glass vials
-
Calibrated micropipettes with sterile tips
-
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically add the required volume of sterile solvent to the vial to achieve a final concentration of 1 mg/mL. For example, add 1 mL of solvent to 1 mg of this compound.
-
Gently swirl or vortex the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent peptide aggregation.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For long-term storage, aliquot the stock solution into single-use, sterile vials.
-
Store the aliquots at -20°C or -80°C. Store the working solution at 2-8°C for up to 48 hours.
-
Protocol 2: Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and monobasic potassium phosphate solution (35:65 v/v), pH adjusted to 3.5.
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 280 nm.
-
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Dilute the stock solution to be tested to a suitable concentration within the linear range of the detector.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the purity of the sample by comparing the peak area of this compound to the total area of all peaks.
-
Workflow for Purity Assessment
Caption: A standard workflow for assessing the purity of this compound.
Signaling Pathway
Terlipressin Mechanism of Action
Terlipressin is a prodrug that is enzymatically cleaved in the body to release its active metabolite, lysine-vasopressin.[11] Lysine-vasopressin then acts as an agonist at vasopressin receptors, primarily the V1 receptor located on vascular smooth muscle cells.[12][13]
Caption: The signaling cascade initiated by Terlipressin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An investigation of reconstituted terlipressin infusion stability for use in hepatorenal syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tga.gov.au [tga.gov.au]
- 5. CN108659104B - Preparation method of terlipressin and pharmaceutical composition thereof - Google Patents [patents.google.com]
- 6. caymanchem.com [caymanchem.com]
- 7. publications.ashp.org [publications.ashp.org]
- 8. drugs.com [drugs.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pharmacyfreak.com [pharmacyfreak.com]
- 12. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. derangedphysiology.com [derangedphysiology.com]
Adjusting for Terlipressin Acetate's half-life in experimental design
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for designing experiments and troubleshooting issues related to Terlipressin (B549273) Acetate, with a focus on its pharmacokinetic properties.
Frequently Asked Questions (FAQs)
Q1: What is Terlipressin Acetate and its primary mechanism of action?
A1: this compound is a synthetic analogue of the hormone vasopressin.[1][2] It functions as a prodrug, meaning it is administered in an inactive form and then converted within the body to its active metabolite, lysine-vasopressin.[2][3][4] The primary mechanism of action involves vasoconstriction, particularly in the splanchnic circulation (the blood vessels supplying the gastrointestinal organs).[1][2][5] Lysine-vasopressin acts on V1 receptors on vascular smooth muscle cells, leading to their contraction.[1][2] This action reduces blood flow to the portal vein, thereby lowering portal pressure, which is beneficial in conditions like bleeding esophageal varices and hepatorenal syndrome.[1][2][4]
Q2: What is the effective half-life to consider when designing experiments?
A2: When designing experiments, it is crucial to consider the half-lives of both terlipressin and its active metabolite, lysine-vasopressin. Terlipressin itself has a very short half-life, with a distribution phase of 8-12 minutes and an elimination phase of 50-80 minutes.[6] However, the therapeutic effect is driven by its slow conversion to lysine-vasopressin, which has a significantly longer half-life of approximately 3 to 4 hours.[3][4] The peak concentration of lysine-vasopressin occurs between 60 and 120 minutes after terlipressin administration.[7] Therefore, for experimental design, the 3-4 hour half-life of lysine-vasopressin is the more relevant parameter for determining dosing intervals and washout periods.
Q3: How should this compound be prepared and stored?
A3: this compound is typically supplied as a lyophilized powder.[8][9] Vials should be stored under refrigeration at 2°C to 8°C and protected from light before reconstitution.[9][10] The powder is reconstituted with 5 mL of 0.9% sodium chloride to yield a solution of 0.85 mg/5 mL.[9] Once reconstituted, the solution is stable for up to 48 hours under refrigerated conditions (2°C to 8°C).[9][10] For longer-term storage of the lyophilized powder, it should be kept desiccated below -18°C.[8] The stability of terlipressin is pH-dependent, with optimal stability in the pH range of 3 to 4.[11]
Q4: What are the key differences between bolus injection and continuous infusion for experimental administration?
A4: Both bolus injections and continuous intravenous (IV) infusions are used for administration. Bolus injections, typically given every 4-6 hours, result in variable peak and trough concentrations of the active drug.[12] Continuous infusion, conversely, maintains a more stable, steady-state drug concentration.[12] Some studies suggest that continuous infusion may be associated with a lower rate of severe adverse events compared to IV bolus administration, potentially because it avoids high peak concentrations while maintaining therapeutic effects.[4][7][13] The choice of administration should be guided by the specific aims of the experiment; bolus administration may be suitable for studying acute hemodynamic effects, while continuous infusion might be better for modeling sustained therapeutic exposure.
Experimental Design Considerations
The unique pharmacokinetic profile of terlipressin as a prodrug is a critical factor in experimental design. The dosing schedule must be frequent enough to maintain therapeutic levels of the active metabolite, lysine-vasopressin.
Pharmacokinetic Parameters of this compound
| Parameter | Terlipressin (Prodrug) | Lysine-Vasopressin (Active Metabolite) | Citation(s) |
| Distribution Half-Life | ~8-12 minutes | Not Applicable | [6] |
| Elimination Half-Life | ~50-80 minutes | ~3-4 hours | [3][4][6][14] |
| Time to Peak Plasma Concentration | Not Applicable | 60-120 minutes | [7] |
| Duration of Action | Short | Sustained for 3-6 hours | [4][7] |
Dosing Schedules & Washout Periods
-
Dosing Interval: Based on the ~3-4 hour half-life of lysine-vasopressin, a dosing interval of 4 to 6 hours is standard in clinical practice to maintain therapeutic effects.[3][7][10] This should be replicated in preclinical models to ensure sustained target engagement.
-
Washout Period: In crossover study designs, the washout period should be sufficient to ensure complete clearance of lysine-vasopressin. A period of at least 5-7 half-lives is recommended, which translates to a washout period of 15 to 21 hours.
Visualization of Experimental Workflow
Caption: Workflow for an in vivo study adjusting for Terlipressin's properties.
Troubleshooting Guide
Q5: My experiment shows a lower-than-expected or highly variable response to Terlipressin. What could be the cause?
A5: Several factors could contribute to this issue:
-
Solution Instability: Terlipressin is most stable at a pH of 3-4.[11] If the pH of your final diluted solution shifts outside this range, the drug can precipitate or degrade, reducing the effective concentration. Always verify the pH of your vehicle and final solution.
-
Adsorption to Tubing: Peptides like terlipressin can adsorb to the surface of standard infusion tubing, especially at low concentrations or slow flow rates. This reduces the actual amount of drug delivered. Consider using specific low-adsorption tubing or priming the tubing with the drug solution to saturate binding sites before starting the experiment.[15]
-
Improper Storage: Ensure that both the lyophilized powder and reconstituted solutions are stored at the correct temperatures (refrigerated at 2-8°C) to prevent degradation.[9] Prepare solutions fresh when possible.
Q6: I observed respiratory distress or hypoxia in my animal model after administration. How should I address this?
A6: Respiratory failure is a serious potential side effect of terlipressin, often linked to fluid overload.[3][13]
-
Monitoring: It is critical to monitor oxygen saturation continuously using methods like pulse oximetry.[3][10] Do not initiate treatment in subjects that are already hypoxic.[3][10]
-
Fluid Management: Terlipressin is often administered with albumin.[4] If signs of fluid overload or respiratory distress appear, consider reducing or discontinuing the administration of albumin or other fluids and using diuretics judiciously.[3]
-
Discontinuation: If hypoxia develops (e.g., SpO₂ drops below 90%), treatment should be discontinued (B1498344) until oxygenation levels improve.[3]
Q7: There is significant inter-subject variability in response. What are potential underlying mechanisms?
A7: Resistance or variable response to terlipressin can be multifactorial.
-
Receptor Expression: High levels of pro-inflammatory cytokines may downregulate the expression of the target V1a receptors.[16] Assess baseline inflammatory markers (e.g., TNF-α, IL-1β) to see if they correlate with response.
-
Baseline Condition: The severity of the underlying condition can predict response. For example, in clinical settings, patients with very high baseline serum creatinine (B1669602) (>5 mg/dL) are less likely to benefit from treatment.[3][4] Stratifying experimental groups by disease severity may help reduce variability.
Visualization of Troubleshooting Logic
Caption: Decision tree for troubleshooting poor experimental outcomes.
Key Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Terlipressin
This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method to determine the concentration and stability of terlipressin in solution.[17]
1. Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Standard system with a UV detector |
| Column | C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and monobasic potassium phosphate (B84403) solution (35:65 v/v), pH adjusted to 3.5 |
| Flow Rate | 1.5 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of terlipressin standard in the mobile phase in a 100 mL volumetric flask. Sonicate to dissolve and fill to the mark.
-
Calibration Standards: Prepare a series of standards (e.g., 2-12 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dilute the experimental solution with the mobile phase to a final estimated concentration within the calibration range.
3. Chromatographic Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the experimental sample solutions.
-
The retention time for terlipressin is approximately 10.05 minutes.[17] Quantify the concentration by comparing the peak area to the standard curve.
Visualization of Terlipressin Signaling Pathway
Caption: Pathway from prodrug activation to physiological effect.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. va.gov [va.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. medicines.org.uk [medicines.org.uk]
- 7. medsafe.govt.nz [medsafe.govt.nz]
- 8. raybiotech.com [raybiotech.com]
- 9. publications.ashp.org [publications.ashp.org]
- 10. Dosing & Administration | TERLIVAZ® (terlipressin) for injection [terlivaz.com]
- 11. ejhp.bmj.com [ejhp.bmj.com]
- 12. The current applications and future directions of terlipressin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. terlivaz.com [terlivaz.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
How to properly store Terlipressin Acetate powder to maintain potency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Terlipressin (B549273) Acetate powder to maintain its potency and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for lyophilized Terlipressin Acetate powder?
A1: Lyophilized this compound powder should be stored under refrigerated conditions at 2°C to 8°C (36°F to 46°F).[1][2][3] For long-term storage, temperatures of -20°C or even -80°C are recommended to ensure stability over several years.[4][5][6][7][8][9] It is crucial to store the powder in its original, tightly sealed container to protect it from light and moisture.[1][2][3][4][10]
Q2: How does humidity affect the stability of this compound powder?
A2: this compound, like many lyophilized peptides, is hygroscopic, meaning it readily absorbs moisture from the air.[5] Exposure to moisture can significantly decrease the long-term stability of the powder and may lead to degradation.[6][10] To minimize moisture absorption, it is essential to allow the vial to warm to room temperature in a desiccator before opening.[5][10]
Q3: Is this compound powder sensitive to light?
A3: Yes, this compound powder is light-sensitive. The vials should be stored in their original carton to protect them from light.[1][2][3]
Q4: How should I handle the powder when preparing for an experiment?
A4: To maintain the integrity of the powder, follow these handling guidelines:
-
Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which introduces moisture.[5][10]
-
Weigh out the desired amount of powder quickly in a clean, well-ventilated area.[5][7]
-
Tightly reseal the container immediately after dispensing.[5]
-
For added stability, especially for long-term storage, consider purging the vial with an inert gas like nitrogen or argon before resealing.[10]
Q5: What is the recommended procedure for reconstituting this compound powder?
A5: this compound is typically reconstituted with 5 mL of 0.9% sodium chloride injection to yield a solution of 0.85 mg/5mL.[2][11][12] The reconstituted solution should be visually inspected for particulate matter and discoloration before use.[11]
Q6: How should the reconstituted this compound solution be stored?
A6: If not used immediately, the reconstituted solution can be stored under refrigeration at 2°C to 8°C for up to 48 hours.[1][2][12] Unlike the powder, the reconstituted solution does not require protection from light.[1][2][12] It is important not to freeze the reconstituted solution.[1][2] For longer-term storage of peptide solutions in general, it is advisable to aliquot the solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4][6][7][8][10]
Troubleshooting Guide
Issue: Loss of Potency in Experiments
Possible Cause 1: Improper Storage of Lyophilized Powder
-
Troubleshooting: Verify that the powder has been consistently stored at the recommended temperature (2-8°C or colder for long-term) and protected from light and moisture.[1][2][3][4][5][6][7][8][9][10] If the powder has been exposed to ambient temperatures for extended periods or shows signs of moisture absorption (e.g., clumping), it may have degraded.
Possible Cause 2: Degradation of Reconstituted Solution
-
Troubleshooting: Ensure that reconstituted solutions are used within 48 hours when stored at 2-8°C.[1][2][12] Avoid repeated freeze-thaw cycles if you have aliquoted and frozen the solution for longer-term use.[4][6][7][8][10]
Possible Cause 3: Chemical Instability in Experimental Buffers
-
Troubleshooting: Terlipressin is susceptible to degradation in acidic, basic, and oxidative conditions.[13][14][15] Ensure the pH of your experimental buffers is within a stable range for Terlipressin (studies suggest stability around pH 3-4).[16] Avoid using strong oxidizing agents in your experimental setup.[17]
Data Summary
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Light Protection | Maximum Storage Duration | Key Considerations |
| Lyophilized Powder (Short-term) | 2°C to 8°C[1][2][3][17][18][19] | Required[1][2][3] | Several days to weeks at room temperature is possible but not recommended.[6][7][8] | Keep tightly sealed and dry.[5][17] |
| Lyophilized Powder (Long-term) | -20°C to -80°C[4][5][6][7][8][9] | Required[4][6][7] | Several years.[4] | Protect from moisture.[4][5][6][10] |
| Reconstituted Solution | 2°C to 8°C[1][2][12] | Not Required[1][2][12] | Up to 48 hours.[1][2][12] | Do not freeze.[1][2] Avoid repeated freeze-thaw cycles if aliquoted for longer storage.[4][6][7][8][10] |
Experimental Protocols
Protocol: Forced Degradation Study to Assess this compound Stability
This protocol outlines a procedure for subjecting this compound to various stress conditions to evaluate its stability and identify potential degradation products, a crucial step in drug development and formulation.
1. Materials and Reagents:
-
This compound powder
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Deionized water
-
Phosphate buffer (pH 7.0)
-
HPLC-grade acetonitrile (B52724) and water
-
C18 HPLC column
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound powder in deionized water to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
3. Application of Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for specified time points.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for specified time points.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C) for specified time points.
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a UV lamp for specified time points. A control sample should be wrapped in aluminum foil and kept under the same conditions.
4. Sample Analysis by HPLC:
-
At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method. The mobile phase and gradient will depend on the specific method but often involves a mixture of acetonitrile and a buffered aqueous solution.[14][15]
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
5. Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point under each stress condition.
-
Characterize the degradation products by comparing their retention times with known impurities or by using mass spectrometry.
Visualizations
Caption: Workflow for proper handling and storage of this compound.
References
- 1. drugs.com [drugs.com]
- 2. Dosing & Administration | TERLIVAZ® (terlipressin) for injection [terlivaz.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. genscript.com [genscript.com]
- 5. bachem.com [bachem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 8. raybiotech.com [raybiotech.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. peptide.com [peptide.com]
- 11. Terlivaz (terlipressin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 12. publications.ashp.org [publications.ashp.org]
- 13. Understanding the chemical stability of peptidomimetic therapeutics using high-resolution mass spectrometry: a study of terlipressin and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An investigation of reconstituted terlipressin infusion stability for use in hepatorenal syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. benchchem.com [benchchem.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. medicines.org.uk [medicines.org.uk]
- 19. usbio.net [usbio.net]
Mitigating the impact of anesthesia on Terlipressin Acetate's effects in animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the impact of anesthesia on the effects of Terlipressin (B549273) Acetate in animal experiments.
Frequently Asked Questions (FAQs)
Q1: How does Terlipressin Acetate exert its hemodynamic effects?
A1: Terlipressin is a synthetic analogue of vasopressin. Its therapeutic effects are primarily mediated through the activation of V1 receptors on vascular smooth muscle cells. This activation triggers a Gq-protein coupled signaling cascade, leading to vasoconstriction and subsequent changes in blood pressure and blood flow.
Q2: Why is the choice of anesthesia critical when studying Terlipressin's effects?
A2: Anesthetic agents can significantly impact cardiovascular function and autonomic nervous system regulation.[1] Most anesthetics blunt the sympathetic nervous system's role in maintaining blood pressure, which increases reliance on other pressor systems like the renin-angiotensin and vasopressin systems.[2] Therefore, the chosen anesthetic can either potentiate or antagonize the vasoconstrictive effects of Terlipressin, leading to variability in experimental outcomes.
Q3: Which anesthetics are known to interfere with Terlipressin's action?
A3: Volatile anesthetics like isoflurane (B1672236) and sevoflurane (B116992) are known to cause vasodilation and can attenuate the vasoconstrictive response to vasopressin agonists.[3][4] Propofol (B549288) can also induce hypotension and may have a lesser impact on the hepatic arterial buffer response compared to volatile anesthetics.[4][5] Injectable anesthetics like ketamine, sometimes used in combination with xylazine (B1663881) or dexmedetomidine, can have their own complex effects on the cardiovascular system that may interact with Terlipressin.[6][7][8][9]
Q4: What are the general signs of an interaction between anesthesia and Terlipressin?
A4: The most common sign is a blunted or exaggerated hemodynamic response to Terlipressin. This can manifest as a smaller than expected increase in mean arterial pressure (MAP), an unexpected drop in heart rate, or altered effects on regional blood flow, such as in the portal vein or hepatic artery.[10][11]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound and anesthesia.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Blunted Pressor Response to Terlipressin | Anesthetic-Induced Vasodilation: Volatile anesthetics (isoflurane, sevoflurane) are potent vasodilators that can counteract Terlipressin's vasoconstrictive effects.[3][4] | 1. Reduce Anesthetic Depth: Titrate the anesthetic concentration to the lowest level that maintains an adequate plane of anesthesia. 2. Switch Anesthetic Agent: Consider switching to an anesthetic with less vasodilatory effect. A balanced anesthesia protocol, such as a combination of an injectable agent with a lower concentration of inhalant, may provide more hemodynamic stability.[7] 3. Pharmacological Support: In some cases, a low-dose infusion of a catecholamine vasopressor may be used to counteract excessive vasodilation, but this can confound the study of Terlipressin's effects and should be carefully considered and documented. |
| Anesthetic-Induced Sympathetic Blunting: Most anesthetics suppress the sympathetic nervous system, which can alter the baseline vascular tone and the response to vasopressors.[1][2] | 1. Allow for Adequate Stabilization: Ensure the animal is hemodynamically stable under anesthesia before administering Terlipressin. 2. Consider Anesthetic Choice: Anesthetics like ketamine may have sympathomimetic properties that could be beneficial, but their effects can be complex and species-dependent.[6][7] | |
| Exaggerated or Unexpected Cardiovascular Response | Anesthetic Combination Effects: Combining anesthetics (e.g., ketamine-xylazine) can have synergistic and sometimes unpredictable effects on cardiovascular parameters.[8][12] | 1. Simplify the Anesthetic Protocol: If possible, use a single anesthetic agent to reduce the number of variables. 2. Thoroughly Review Literature: Research the known cardiovascular effects of the specific anesthetic combination in your chosen animal model. 3. Pilot Studies: Conduct pilot studies to determine the dose-response relationship of Terlipressin with your specific anesthetic protocol. |
| Underlying Pathophysiology: In disease models (e.g., portal hypertension), the cardiovascular system may respond differently to both anesthesia and Terlipressin.[10][11] | 1. Characterize Baseline Hemodynamics: Thoroughly assess baseline cardiovascular parameters in your disease model under anesthesia before administering Terlipressin. 2. Titrate Terlipressin Dose: The effective dose of Terlipressin may differ in disease models compared to healthy animals. | |
| High Variability in Hemodynamic Data | Inconsistent Anesthetic Depth: Fluctuations in the depth of anesthesia can lead to variability in cardiovascular parameters, masking the true effect of Terlipressin. | 1. Continuous Monitoring: Use continuous monitoring of vital signs (ECG, blood pressure, respiratory rate, end-tidal CO2) to ensure a stable plane of anesthesia.[13] 2. Use of Infusion Pumps: For injectable anesthetics, use infusion pumps for precise and consistent drug delivery. |
| Inadequate Temperature Control: Hypothermia is a common side effect of anesthesia in small animals and can significantly affect cardiovascular function and drug metabolism. | 1. Maintain Normothermia: Use a heating pad, circulating warm water blanket, or other warming devices to maintain the animal's core body temperature. 2. Monitor Temperature: Continuously monitor the animal's rectal or core temperature. |
Quantitative Data on Hemodynamic Effects
The following tables summarize quantitative data from studies investigating the hemodynamic effects of Terlipressin in anesthetized animals.
Table 1: Effects of Terlipressin on Systemic and Splanchnic Hemodynamics in Anesthetized Portal Hypertensive Rats
| Parameter | Baseline (Vehicle) | After Terlipressin (0.017 mg/kg/min for 3 min) | Percentage Change |
| Portal Venous Pressure (PVP) | |||
| Portal Vein Ligation (PVL) Model | 13.3 ± 0.5 mmHg | 11.3 ± 0.4 mmHg | -15.0 ± 1.0% |
| Bile Duct Ligation (BDL) Model | 14.5 ± 0.6 mmHg | 12.5 ± 0.5 mmHg | -13.8 ± 1.7% |
| Mean Arterial Pressure (MAP) | |||
| Portal Vein Ligation (PVL) Model | 96 ± 4 mmHg | 151 ± 8 mmHg | +57.3 ± 8.1% |
| Bile Duct Ligation (BDL) Model | 98 ± 5 mmHg | 154 ± 7 mmHg | +57.1 ± 2.2% |
| Cardiac Index (CI) | |||
| Portal Vein Ligation (PVL) Model | 38.4 ± 1.5 ml/min/100g | 28.3 ± 1.1 ml/min/100g | -26.3 ± 1.1% |
| Bile Duct Ligation (BDL) Model | 42.1 ± 1.7 ml/min/100g | 33.1 ± 1.3 ml/min/100g | -21.4 ± 2.3% |
| Data adapted from a study in anesthetized Sprague-Dawley rats.[10] |
Table 2: Effects of Terlipressin on Hepatic Hemodynamics in Anesthetized Healthy Pigs
| Parameter | Baseline (Placebo) | After Terlipressin (1 mg IV) | Percentage Change at 30 min |
| Portal Venous Flow | 1050 ± 150 ml/min | 693 ± 99 ml/min | -34% |
| Hepatic Arterial Flow | 210 ± 30 ml/min | 380 ± 54 ml/min | +81% |
| Total Hepatic Blood Flow | 1260 ± 180 ml/min | 1073 ± 153 ml/min | -23% |
| Data adapted from a study in anesthetized healthy pigs.[6] |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Impact of Anesthesia on Terlipressin's Hemodynamic Effects in Rodents
-
Animal Preparation:
-
Acclimatize animals to the laboratory environment for at least one week.
-
Fast the animals overnight with free access to water, if required by the protocol.
-
Weigh the animal on the day of the experiment to ensure accurate drug dosage calculations.
-
-
Anesthesia Induction and Maintenance:
-
Induce anesthesia using the chosen agent (e.g., isoflurane, sevoflurane, propofol, ketamine/xylazine).[8]
-
For inhalant anesthesia, use an induction chamber and then transfer the animal to a nose cone or ventilator.
-
For injectable anesthesia, administer the agent via the appropriate route (e.g., intraperitoneal, intravenous).
-
Maintain a stable plane of anesthesia, monitoring vital signs such as heart rate, respiratory rate, and reflexes.[13]
-
-
Surgical Instrumentation (for invasive monitoring):
-
Place the anesthetized animal on a heating pad to maintain normothermia.
-
Cannulate the carotid artery or femoral artery for direct measurement of arterial blood pressure.
-
Cannulate the jugular vein or femoral vein for drug administration.
-
For portal pressure measurements, a catheter can be inserted into the portal vein via a mesenteric vein.
-
-
Hemodynamic Monitoring and Data Acquisition:
-
Connect the arterial catheter to a pressure transducer and data acquisition system to continuously record blood pressure.
-
Record baseline hemodynamic parameters for a stabilization period (e.g., 15-30 minutes) after instrumentation and stabilization of anesthesia.
-
-
Terlipressin Administration:
-
Prepare a fresh solution of this compound at the desired concentration.
-
Administer Terlipressin as a bolus injection or a continuous infusion via the venous catheter.
-
-
Post-Administration Monitoring:
-
Continuously record hemodynamic parameters for a defined period after Terlipressin administration to capture the full time-course of its effects.
-
-
Data Analysis:
-
Calculate parameters such as Mean Arterial Pressure (MAP), heart rate, and percentage change from baseline.
-
Compare the hemodynamic responses to Terlipressin under different anesthetic protocols.
-
Visualizations
Caption: Terlipressin V1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Anesthetic Interaction Studies.
Caption: Logical Relationship of Anesthetic Effects on Terlipressin.
References
- 1. Role of vasopressinergic V1 receptor agonists in the treatment of perioperative catecholamine-refractory arterial hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes in hemodynamics during isoflurane and propofol anesthesia: a comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JaypeeDigital | The Effects of Anesthetic Drugs on Hepatic Blood Flow [jaypeedigital.com]
- 4. Comparison of the effect of propofol and isoflurane on hemodynamic parameters and stress response hormones during Laparoscopic Cholecystectomy surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of propofol and sevoflurane on hepatic blood flow: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anesthetic Protocols for Enhancing Physiological Stability in Rabbits During Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anesthesia Protocols used to Create Ischemia Reperfusion Myocardial Infarcts in Swine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomed.cas.cz [biomed.cas.cz]
- 10. Beneficial effects of combined terlipressin and tetramethylpyrazine administration on portal hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of terlipressin on hemodynamics and oxygen content in conscious portal vein stenosed and cirrhotic rats receiving propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The impact of four different classes of anesthetics on the mechanisms of blood pressure regulation in normotensive and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Systematic Review: Anaesthetic Protocols and Management as Confounders in Rodent Blood Oxygen Level Dependent Functional Magnetic Resonance Imaging (BOLD fMRI)–Part A: Effects of Changes in Physiological Parameters [frontiersin.org]
Validation & Comparative
Terlipressin Acetate vs. Vasopressin in Animal Models of Septic Shock: A Comparative Guide
This guide provides a detailed comparison of terlipressin (B549273) acetate (B1210297) and vasopressin for the management of septic shock in preclinical animal models. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their comparative efficacy based on available experimental data.
Experimental Methodologies
The following section outlines the typical experimental protocols employed in studies comparing terlipressin and vasopressin in animal models of septic shock.
1. Ovine Fecal Peritonitis Model
This model is designed to mimic the complex inflammatory and hemodynamic changes seen in human septic shock.
-
Animal Species: Adult female sheep (ewes) are commonly used due to their size, which allows for extensive instrumentation and repeated blood sampling, and their physiological responses to sepsis, which are comparable to humans.
-
Sepsis Induction: Sepsis is induced by the intraperitoneal injection of autologous feces. A median laparotomy is performed under sterile conditions to collect a small amount of feces from the cecum. This fecal matter is then suspended in a saline solution and injected into the peritoneal cavity. This method induces a polymicrobial infection, leading to a robust systemic inflammatory response and the development of septic shock.
-
Instrumentation and Monitoring: Prior to sepsis induction, the animals undergo surgical instrumentation for chronic study. This typically includes the placement of:
-
Arterial and central venous catheters for blood pressure monitoring and fluid/drug administration.
-
A pulmonary artery catheter for measuring cardiac output, pulmonary artery pressure, and mixed venous oxygen saturation.
-
A flow probe around the superior mesenteric artery to monitor regional blood flow.
-
-
Drug Administration: Once septic shock is established (commonly defined as a mean arterial pressure below a certain threshold, e.g., <60 mmHg), animals are randomized to receive continuous intravenous infusions of either terlipressin (e.g., 1 µg/kg/hour), vasopressin (e.g., 0.5 mU/kg/min), or a control solution (e.g., normal saline). In many protocols, a background infusion of a catecholamine like norepinephrine (B1679862) is titrated to maintain a target mean arterial pressure (e.g., 70 ± 5 mmHg) in all groups.
-
Data Collection: Hemodynamic parameters, blood gases, lactate (B86563) levels, and other biochemical markers are monitored at baseline and at regular intervals throughout the experiment. Survival is also a key endpoint.
2. Rodent Uncontrolled Hemorrhagic Shock Model
While not a direct model of septic shock, this model is used to evaluate the efficacy of vasopressors in a state of severe shock and hypotension, which shares some pathophysiological features with septic shock.
-
Animal Species: Wistar rats are frequently used for these studies.
-
Shock Induction: Uncontrolled hemorrhagic shock is induced by a standardized liver injury or tail resection, leading to a significant and rapid loss of blood.
-
Drug Administration: Following the induction of shock, animals are treated with a bolus intravenous injection of terlipressin (e.g., 15 mcg/kg), vasopressin (e.g., 0.8 U/kg), or a control fluid like Lactated Ringer's solution.
-
Primary Endpoints: The primary outcome measured is typically the effect on mean arterial pressure and short-term survival.
Quantitative Data Comparison
The following table summarizes the quantitative data from preclinical studies comparing the effects of terlipressin and vasopressin in animal models of shock.
| Parameter | Animal Model | Terlipressin Acetate | Vasopressin | Key Findings | Reference |
| Survival | Ovine Septic Shock | Prolonged survival | Shorter survival compared to terlipressin | Continuous infusion of terlipressin resulted in a significant survival benefit compared to both vasopressin and the control group. | |
| Mean Arterial Pressure (MAP) | Rat Hemorrhagic Shock | Sustained increase (maintained for 45 minutes) | Transient increase (maintained for 5 minutes) | A bolus injection of terlipressin led to a more sustained restoration of MAP compared to vasopressin. | |
| Systemic Vascular Resistance Index | Ovine Endotoxemia | Significant increase | Not directly compared in this study | Terlipressin effectively increased systemic vascular resistance in endotoxemic sheep. | |
| Cardiac Index | Ovine Endotoxemia | Significant decrease | Not directly compared in this study | The increase in vascular resistance with terlipressin was associated with a decrease in cardiac index. |
Signaling Pathway and Experimental Workflow
Vasopressin V1a Receptor Signaling Pathway
Both terlipressin and vasopressin exert their primary vasoconstrictive effects through the activation of V1a receptors on vascular smooth muscle cells. Terlipressin is a synthetic analog of vasopressin with a higher selectivity for the V1 receptor. The activation of the V1a receptor initiates a signaling cascade that leads to vasoconstriction.
A Comparative Guide to Preclinical Animal Models for Validating Terlipressin Acetate in Hepatorenal Syndrome
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of established preclinical animal models used to study hepatorenal syndrome (HRS) and validate the therapeutic efficacy of Terlipressin (B549273) Acetate. The information presented herein is intended to assist researchers in selecting the most appropriate model for their specific research questions and to provide detailed experimental protocols and comparative data to support their study design.
Introduction to Hepatorenal Syndrome and the Role of Terlipressin
Hepatorenal syndrome is a life-threatening complication of advanced liver disease, characterized by functional renal failure in the absence of underlying kidney pathology.[1] The pathophysiology is primarily driven by severe splanchnic vasodilation due to portal hypertension, which leads to a decrease in effective arterial blood volume.[2][3] This triggers the activation of the renin-angiotensin-aldosterone system (RAAS) and the sympathetic nervous system, causing intense renal vasoconstriction and a sharp decline in the glomerular filtration rate.[1][4]
Terlipressin Acetate, a vasopressin V1a receptor agonist, is a cornerstone therapy for HRS. It acts as a potent vasoconstrictor in the splanchnic circulation, counteracting the primary hemodynamic abnormality in HRS.[2][5] This action increases effective arterial volume, improves mean arterial pressure, and consequently enhances renal perfusion and function.[5][6] The validation of new therapies and a deeper understanding of HRS pathophysiology rely on robust and reproducible animal models that mimic the human condition.
Pathophysiology of Hepatorenal Syndrome: A Signaling Cascade
The development of hepatorenal syndrome is a complex cascade of events stemming from advanced liver disease and portal hypertension. The following diagram illustrates the key signaling pathways involved.
Caption: Pathophysiological cascade of hepatorenal syndrome and the therapeutic intervention point of Terlipressin.
Comparison of Animal Models for Hepatorenal Syndrome
Several animal models have been developed to replicate the clinical features of HRS. The most common and well-characterized models involve the induction of liver cirrhosis, which then progresses to renal dysfunction. This section compares three widely used models: Carbon Tetrachloride (CCl4)-induced cirrhosis, Bile Duct Ligation (BDL), and Thioacetamide (TAA)-induced cirrhosis.
| Feature | Carbon Tetrachloride (CCl4) Model | Bile Duct Ligation (BDL) Model | Thioacetamide (TAA) Model |
| Inducing Agent | Carbon Tetrachloride (Hepatotoxin) | Surgical Ligation of the Common Bile Duct | Thioacetamide (Hepatotoxin) |
| Primary Injury | Centrilobular necrosis and fibrosis | Cholestasis, biliary fibrosis | Periportal and bridging necrosis, fibrosis |
| Time to Cirrhosis | 8-16 weeks | 4-6 weeks | 12-16 weeks |
| Key Advantages | - High reproducibility- Mimics alcoholic liver disease | - Rapid development of portal hypertension- Well-characterized hemodynamic changes | - Induces macronodular cirrhosis similar to human viral hepatitis |
| Key Disadvantages | - High mortality rate- Extra-hepatic toxicity | - Invasive surgical procedure- Different etiology from most human HRS | - Carcinogenic potential- High mortality with some protocols |
| Reported Terlipressin Effect | Reduces portal pressure, improves systemic hemodynamics | Reduces portal venous flow, improves mean arterial pressure | Limited specific data on Terlipressin effects |
Experimental Protocols
Detailed methodologies for inducing these animal models and the subsequent administration of this compound are provided below. These protocols are based on established literature and should be adapted to specific institutional guidelines and research objectives.
Carbon Tetrachloride (CCl4)-Induced Hepatorenal Syndrome Model
This model is widely used to induce liver fibrosis and cirrhosis that can progress to a state mimicking HRS.
Caption: Experimental workflow for the CCl4-induced hepatorenal syndrome model and Terlipressin validation.
Detailed Protocol:
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250g) are commonly used.
-
Induction of Cirrhosis: Administer Carbon Tetrachloride (CCl4) intraperitoneally at a dose of 1-2 mL/kg body weight, diluted 1:1 with olive or corn oil, two to three times a week for 8 to 16 weeks.
-
Monitoring of HRS Development: Monitor animals for signs of liver failure and renal dysfunction, including the development of ascites, increased serum levels of creatinine, and blood urea (B33335) nitrogen (BUN).
-
This compound Administration: Once HRS is established, this compound can be administered. A reported effective dose in portal hypertensive rats is a 3-minute infusion of 0.017-0.025 mg/kg/min.[7] Dosing regimens should be optimized based on the specific study design.
Bile Duct Ligation (BDL)-Induced Hepatorenal Syndrome Model
The BDL model rapidly induces secondary biliary cirrhosis and portal hypertension, leading to hemodynamic changes characteristic of HRS.
References
- 1. [The role of terlipressin in hepatorenal syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Terlipressin effect on hepatorenal syndrome: Updated meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Terlipressin and hepatorenal syndrome: What is important for nephrologists and hepatologists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatorenal Syndrome: Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 5. Terlipressin in hepatorenal syndrome: Evidence for present indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The relationship between mean arterial pressure and terlipressin in hepatorenal syndrome-acute kidney injury reversal: A post hoc analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hemodynamic effects of acute tetrandrine and terlipressin administration on portal hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Restoring Hemodynamic Stability: A Comparative Analysis of Terlipressin Acetate and Norepinephrine in Rat Models
For researchers, scientists, and drug development professionals, understanding the efficacy and mechanisms of vasopressors is critical in the development of treatments for hypotensive states. This guide provides an objective comparison of Terlipressin Acetate and norepinephrine (B1679862) in restoring mean arterial pressure (MAP) in rat models of shock, supported by experimental data and detailed methodologies.
This comparison guide delves into the performance of this compound versus the widely used catecholamine, norepinephrine, in preclinical rat models of both mesenteric ischemia and hemorrhagic shock. The data presented herein is collated from various studies to provide a comprehensive overview for informed decision-making in research and development.
Quantitative Comparison of Efficacy
The following table summarizes the key quantitative data on the effects of this compound and norepinephrine on mean arterial pressure (MAP) restoration in different rat models of shock.
| Parameter | This compound | Norepinephrine | Animal Model | Study Highlights & Reference |
| Dosage | Bolus: 15 mcg/kg | Infusion: 0.1-0.5 µg/kg/min | Uncontrolled Hemorrhagic Shock | Terlipressin maintained MAP between 80-110 mmHg for 45 minutes.[1][2][3] |
| Dosage | Infusion: 4 µg/kg followed by 6 µg/kg/h | Infusion: 50 µg/kg followed by 75 µg/kg/h | Acute Mesenteric Ischemia | Both drugs effectively elevated MAP with no significant difference between the groups.[4][5][6] |
| Time to MAP Restoration | Rapid onset after bolus injection | Titratable and rapid response to infusion | Uncontrolled Hemorrhagic Shock | Terlipressin showed a sustained effect on MAP after a single bolus.[1][2][3] |
| Survival Rate | 71.4% | Not directly compared in this study | Uncontrolled Hemorrhagic Shock | Terlipressin group showed a higher survival rate compared to the control group. |
| Effect on Heart Rate | No significant change or slight decrease | Slight increase | Acute Mesenteric Ischemia | Norepinephrine infusion was associated with a slight increase in heart rate.[4][5] |
Signaling Pathways and Mechanisms of Action
The vasoconstrictive effects of this compound and norepinephrine are mediated by distinct signaling pathways.
This compound Signaling Pathway
Terlipressin is a synthetic analogue of vasopressin and primarily acts on V1a receptors on vascular smooth muscle cells.[7][8] This interaction initiates a Gq-protein coupled signaling cascade, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration, along with DAG-mediated activation of Protein Kinase C (PKC), ultimately leads to smooth muscle contraction and vasoconstriction.
References
- 1. A Comparison of Vasopressin, Terlipressin, and Lactated Ringers for Resuscitation of Uncontrolled Hemorrhagic Shock in an Animal Model | PLOS One [journals.plos.org]
- 2. A comparison of vasopressin, terlipressin, and lactated ringers for resuscitation of uncontrolled hemorrhagic shock in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) A Comparison of Vasopressin, Terlipressin, and Lactated Ringers for Resuscitation of Uncontrolled Hemorrhagic Shock in an Animal Model (2014) | Chien-Chang Lee | 17 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Terlipressin relieves intestinal and renal injuries induced by acute mesenteric ischemia via PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Terlipressin relieves intestinal and renal injuries induced by acute mesenteric ischemia via PI3K/Akt pathway [medsci.org]
- 7. Signal transduction of V1-vascular vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. V1 (Vasopressin) Receptors Mnemonic for USMLE [pixorize.com]
Terlipressin Acetate Cross-Reactivity in Vasopressin Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of Terlipressin (B549273) Acetate and its primary active metabolite, lysine-vasopressin, in various vasopressin immunoassays. Understanding the degree of cross-reactivity is crucial for the accurate quantification of vasopressin in clinical and research settings where patients may be treated with terlipressin. This document summarizes available quantitative data, details experimental protocols for assessing cross-reactivity, and provides visual aids to illustrate key biological pathways and experimental workflows.
Data Presentation: Cross-Reactivity of Terlipressin and Related Compounds in Vasopressin Immunoassays
The following table summarizes the reported cross-reactivity percentages of terlipressin and its metabolites in different vasopressin immunoassay formats. It is important to note that cross-reactivity can vary significantly depending on the specific antibodies and reagents used in each assay.
| Immunoassay Type | Target Analyte | Cross-Reactant | Reported Cross-Reactivity (%) |
| Radioimmunoassay (RIA) | Terlipressin | Lysine-Vasopressin | 27%[1] |
| Arginine-Vasopressin | 28%[1] | ||
| Oxytocin | 0.03%[1] | ||
| Radioimmunoassay (RIA) | Arginine-Vasopressin | Lysine-Vasopressin | 38%[2] |
| Arginine-Vasotocin | 100%[2] | ||
| Deamino-[D-Arg8]-Vasopressin | 0.8%[2] | ||
| Oxytocin | 0%[2] | ||
| ACTH (Human) | 0%[2] | ||
| Enzyme Immunoassay (EIA) | Arginine-Vasopressin | Arginine-Vasotocin | 54%[3] |
| Lysine-Vasopressin | 0%[3] | ||
| Oxytocin | 0%[3] | ||
| LH-RH | 0%[3] | ||
| ACTH (Human) | 0%[3] |
Note: Data on the cross-reactivity of Terlipressin Acetate in commercially available vasopressin ELISA kits is limited in publicly accessible literature. Researchers are advised to consult the technical datasheets of specific ELISA kits or contact the manufacturers for detailed cross-reactivity information.
Experimental Protocols
Accurate determination of immunoassay cross-reactivity is essential for validating assay specificity. Below is a detailed protocol for a competitive ELISA, a common format for quantifying small molecules like vasopressin and assessing cross-reactivity.
Protocol for Determining Cross-Reactivity using Competitive ELISA
Objective: To determine the percentage of cross-reactivity of a test compound (e.g., this compound) in an immunoassay designed for a target analyte (e.g., Arginine-Vasopressin).
Materials:
-
Microtiter plate pre-coated with anti-vasopressin antibody
-
Vasopressin standard (calibrator)
-
Test compound (e.g., this compound, Lysine-Vasopressin)
-
Enzyme-conjugated vasopressin (tracer)
-
Assay buffer
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all reagents, standards, and samples according to the manufacturer's instructions.
-
Standard Curve Preparation: Prepare a serial dilution of the vasopressin standard to create a standard curve.
-
Test Compound Dilution Series: Prepare a serial dilution of the test compound (e.g., this compound) over a range of concentrations.
-
Assay Procedure: a. To the appropriate wells of the antibody-coated microplate, add a fixed volume of the enzyme-conjugated vasopressin tracer. b. To the standard wells, add the different concentrations of the vasopressin standard. c. To the test wells, add the different concentrations of the test compound. d. To the control wells (for maximum and zero binding), add assay buffer. e. Incubate the plate according to the assay protocol (e.g., 1-2 hours at room temperature or overnight at 4°C). During this incubation, the unlabeled vasopressin (in standards and samples) and the test compound will compete with the enzyme-conjugated vasopressin for binding to the immobilized antibodies. f. Wash the plate multiple times with wash buffer to remove any unbound reagents. g. Add the substrate solution to each well and incubate for a specified time to allow for color development. The intensity of the color is inversely proportional to the amount of vasopressin or cross-reactant in the sample. h. Stop the reaction by adding the stop solution. i. Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis: a. Plot the absorbance values for the vasopressin standards against their known concentrations to generate a standard curve. b. Determine the concentration of the vasopressin standard that causes 50% inhibition of the maximum signal (IC50). c. From the dilution series of the test compound, determine the concentration that causes 50% inhibition of the maximum signal (IC50). d. Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100
Mandatory Visualizations
Vasopressin V1a Receptor Signaling Pathway
Terlipressin acts as a prodrug and is converted to lysine-vasopressin, which then exerts its effects by binding to vasopressin receptors. The primary therapeutic effects of terlipressin are mediated through the V1a receptor. The following diagram illustrates the signaling pathway initiated by the activation of the V1a receptor.
Caption: Vasopressin V1a Receptor Signaling Pathway.
Experimental Workflow for Immunoassay Cross-Reactivity Testing
The following diagram outlines the key steps involved in a typical experimental workflow for determining the cross-reactivity of a compound in a competitive immunoassay.
Caption: Experimental Workflow for Cross-Reactivity Testing.
References
Advancing Drug Development: A Comparative Guide to the Bioanalysis of Terlipressin and Its Metabolites
A critical evaluation of a validated HPLC-MS/MS method for the simultaneous detection of Terlipressin and its active metabolite, Lysine-Vasopressin, against traditional HPLC-UV approaches.
In the landscape of pharmaceutical research and development, the precise quantification of therapeutic agents and their metabolites is paramount for ensuring drug safety and efficacy. This guide provides a comprehensive comparison of a sophisticated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the simultaneous determination of Terlipressin and its primary active metabolite, Lysine-Vasopressin (LVP), with a conventional Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method.
Terlipressin, a prodrug of LVP, is a crucial therapeutic agent used in the management of hepatorenal syndrome and variceal bleeding. The ability to concurrently measure both the parent drug and its active metabolite is essential for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) assessments. This guide will delve into the experimental protocols and performance data of these two analytical techniques, offering researchers, scientists, and drug development professionals objective insights to inform their bioanalytical strategies.
Methodological Showdown: HPLC-MS/MS vs. HPLC-UV
The bioanalysis of Terlipressin and LVP presents unique challenges due to the peptidic nature of the analytes and the complexity of biological matrices. Here, we compare a validated LC-MS/MS method, as referenced in the population pharmacokinetic analysis by Wang and Jamil (2022), with a validated RP-HPLC-UV method for the quantification of Terlipressin in pharmaceutical dosage forms.
Experimental Protocol: HPLC-MS/MS for Simultaneous Detection
While the full detailed protocol from the referenced study by Wang and Jamil is not publicly available, a typical validated bioanalytical LC-MS/MS method for peptides like Terlipressin and LVP in plasma would encompass the following steps:
-
Sample Preparation:
-
Protein Precipitation: Plasma samples are first treated with a protein precipitating agent, such as acetonitrile (B52724) or methanol (B129727), to remove larger protein molecules.
-
Solid-Phase Extraction (SPE): The supernatant is then subjected to solid-phase extraction. This is a critical step for concentrating the analytes and removing interfering substances from the plasma matrix. A mixed-mode or reversed-phase SPE cartridge is typically used.
-
Reconstitution: After washing and elution from the SPE cartridge, the sample is evaporated to dryness and reconstituted in a mobile phase-compatible solution.
-
-
Chromatographic Separation:
-
HPLC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column, such as a C18, is used to separate Terlipressin and LVP from each other and from any remaining matrix components.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is employed to achieve optimal separation.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in the positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each analyte and a corresponding product ion, providing high selectivity and sensitivity.
-
Experimental Protocol: RP-HPLC-UV for Terlipressin Detection
This method is suitable for the quantification of Terlipressin in pharmaceutical products.
-
Sample Preparation:
-
Standard Solution: A stock solution of Terlipressin is prepared in a suitable solvent like methanol.
-
Sample Solution: The pharmaceutical formulation is dissolved and diluted with the mobile phase to achieve a concentration within the calibration range.
-
Filtration: The solution is filtered through a 0.45 µm filter to remove any particulate matter.
-
-
Chromatographic Separation and Detection:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: An Inertsil ODS C18 column (250 x 4.6 mm, 5µm).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and acetonitrile (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 225 nm.
-
Performance Data at a Glance
The following tables summarize the key performance parameters of the two methods, highlighting the superior sensitivity of the HPLC-MS/MS technique for bioanalytical applications.
Table 1: HPLC-MS/MS Performance for Simultaneous Analysis in Plasma
| Parameter | Terlipressin | Lysine-Vasopressin (LVP) |
| Lower Limit of Quantification (LLOQ) | 0.10 ng/mL | 0.05 ng/mL |
| Linearity, Accuracy, Precision | Data not fully available in the public domain, but methods are validated to regulatory standards (e.g., FDA, EMA). | Data not fully available in the public domain, but methods are validated to regulatory standards (e.g., FDA, EMA). |
Data sourced from the population pharmacokinetic study by Wang and Jamil (2022), which utilized a validated LC-MS/MS method.
Table 2: RP-HPLC-UV Performance for Terlipressin Analysis in Pharmaceutical Formulation
| Parameter | Terlipressin |
| Linearity Range | 20 - 70 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | Not reported for bioanalysis |
| Limit of Quantification (LOQ) | Not reported for bioanalysis |
Data compiled from representative validated RP-HPLC-UV methods for pharmaceutical analysis.
Comparative Analysis and Conclusion
The HPLC-MS/MS method unequivocally demonstrates superior sensitivity, as evidenced by its low nanogram per milliliter LLOQs for both Terlipressin and LVP in a complex biological matrix like plasma. This level of sensitivity is crucial for accurately defining the pharmacokinetic profiles of both the prodrug and its active metabolite, especially at later time points when concentrations are low. The high selectivity of tandem mass spectrometry also minimizes the risk of interference from endogenous plasma components, ensuring more reliable and accurate data.
In contrast, the RP-HPLC-UV method, while robust and reliable for quality control of pharmaceutical formulations, lacks the sensitivity required for bioanalysis in plasma. Its limit of quantification is typically in the microgram per milliliter range, making it unsuitable for detecting the low concentrations of Terlipressin and LVP found in circulation after therapeutic administration. Furthermore, this method has only been validated for the parent drug and does not provide a means for the simultaneous quantification of its metabolite, LVP.
A Comparative Analysis of the Vasoconstrictive Potency of Terlipressin Acetate and Other V1a Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vasoconstrictive potency of Terlipressin Acetate against other prominent vasopressin V1a receptor agonists. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to V1a Agonists and Vasoconstriction
Vasopressin V1a receptors, primarily located on vascular smooth muscle cells, are key regulators of blood pressure. Agonists of the V1a receptor induce vasoconstriction, making them valuable in treating conditions characterized by vasodilation, such as septic shock and hepatorenal syndrome. This compound, a synthetic analogue of lysine (B10760008) vasopressin, is a pro-drug that is converted to the active metabolite, lysine vasopressin (LVP). It exhibits a degree of selectivity for the V1a receptor and is utilized for its vasoconstrictive properties.[1] This guide benchmarks the in vitro potency of this compound against the endogenous ligand Arginine Vasopressin (AVP), its active metabolite Lysine Vasopressin (LVP), and the selective V1a agonist, Selepressin.
Quantitative Comparison of V1a Agonist Potency
The vasoconstrictive potency of V1a agonists can be quantified through in vitro assays that measure their binding affinity (Ki) to the V1a receptor and their functional potency (EC50) in eliciting a cellular response, such as calcium mobilization or smooth muscle contraction.
| Compound | Receptor | Assay Type | Potency Metric | Value (nM) |
| This compound | Human V1a | Radioligand Binding (Ki) | Ki | ~1100 |
| Human Uterine Artery | Vasoconstriction | - | Full agonist | |
| Arginine Vasopressin (AVP) | Human V1a | Radioligand Binding (Ki) | Ki | 1.8 ± 0.4[2] |
| Rat Mesenteric Artery | Vasoconstriction | EC50 | ~30 pM[3][4] | |
| Lysine Vasopressin (LVP) | Human V1a | Radioligand Binding (Ki) | Ki | ~3.5 |
| Human Uterine Artery | Vasoconstriction | - | Full agonist[5] | |
| Selepressin | Human V1a | Radioligand Binding (Ki) | - | Highly Selective V1a Agonist[6][7] |
| Ovine Model | In vivo Vasoconstriction | - | Effective Vasopressor[8] |
Note: Data for Terlipressin's direct binding affinity is limited as it is a prodrug. The provided value is an approximation based on available literature. The potency of Selepressin is primarily characterized by its high selectivity for the V1a receptor rather than a specific Ki value in publicly available comparative tables.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
Radioligand Binding Assay (for determining Ki)
This assay quantifies the affinity of a ligand for a receptor.
-
Membrane Preparation:
-
Competitive Binding Assay:
-
Separation and Quantification:
-
Data Analysis:
-
A competition curve is generated by plotting the percentage of radioligand binding against the concentration of the test compound.
-
The IC50 value (the concentration of test compound that inhibits 50% of radioligand binding) is determined from this curve.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.[10]
-
In Vitro Vasoconstriction Assay (Aortic Ring Assay)
This assay measures the functional effect of an agonist on vascular smooth muscle contraction.
-
Tissue Preparation:
-
Mounting and Equilibration:
-
The aortic rings are mounted between two hooks in an organ bath containing a physiological salt solution, aerated with 95% O2 and 5% CO2, and maintained at 37°C.[13]
-
One hook is fixed, and the other is connected to a force transducer to measure isometric tension.
-
The rings are allowed to equilibrate under a resting tension.
-
-
Experimental Procedure:
-
The viability of the rings is tested by inducing contraction with a known vasoconstrictor (e.g., potassium chloride).
-
After a washout period, cumulative concentration-response curves are generated by adding increasing concentrations of the V1a agonist (e.g., Terlipressin, AVP).[5]
-
The tension developed at each concentration is recorded.
-
-
Data Analysis:
-
The contractile response is expressed as a percentage of the maximum response to the reference vasoconstrictor.
-
The EC50 value (the concentration of the agonist that produces 50% of its maximal effect) is determined by non-linear regression analysis of the concentration-response curve.[3]
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Culture and Dye Loading:
-
Agonist Stimulation and Signal Detection:
-
Data Analysis:
-
The peak fluorescence intensity is determined for each agonist concentration.
-
A dose-response curve is generated by plotting the fluorescence change against the agonist concentration.
-
The EC50 value is calculated from this curve.[14]
-
Mandatory Visualizations
V1a Receptor Signaling Pathway
Caption: V1a Receptor Signaling Pathway leading to vasoconstriction.
Experimental Workflow for Vasoconstriction Assay
Caption: Workflow for in vitro vasoconstriction assessment using aortic rings.
References
- 1. litfl.com [litfl.com]
- 2. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 3. Vasopressin-induced vasoconstriction: two concentration-dependent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vasopressin-induced vasoconstriction: two concentration-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Terlipressin, a provasopressin drug exhibits direct vasoconstrictor properties: consequences on heart perfusion and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selepressin and Arginine Vasopressin Do Not Display Cardiovascular Risk in Atherosclerotic Rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective V1a agonist, Selepressin: a promising alternative for treatment of septic shock? - ESICM [esicm.org]
- 8. A Selective V1A Receptor Agonist, Selepressin, Is Superior to Arginine Vasopressin and to Norepinephrine in Ovine Septic Shock* - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Targeting V1A-vasopressin receptors with [Arg6, D-Trp7,9, NmePhe8]-substance P (6-11) identifies a strategy to develop novel anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aortic ring assay [protocols.io]
- 12. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. agilent.com [agilent.com]
Unraveling the Bench-to-Bedside Journey of Terlipressin Acetate in Hepatorenal Syndrome
A Comparative Guide for Researchers and Drug Development Professionals
Terlipressin Acetate, a synthetic vasopressin analogue, has emerged as a critical therapeutic agent in the management of hepatorenal syndrome (HRS), a life-threatening complication of advanced liver disease. Its journey from preclinical investigation to clinical application provides valuable insights into the translation of pharmacological concepts into tangible patient outcomes. This guide offers an objective comparison of the preclinical and clinical findings for this compound, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Receptors
Terlipressin acts as a prodrug, gradually releasing its active metabolite, lysine-vasopressin.[1][2] This active metabolite exhibits a strong affinity for vasopressin V1 receptors located on vascular smooth muscle cells.[1][3][4] Activation of these Gq-protein coupled receptors initiates a signaling cascade that leads to vasoconstriction, particularly in the splanchnic circulation (the blood vessels supplying the abdominal organs).[1][2][3] This targeted vasoconstriction is pivotal in the pathophysiology of HRS, as it counteracts the profound splanchnic vasodilation that leads to reduced effective arterial blood volume and subsequent renal hypoperfusion.[3][5] By increasing systemic vascular resistance and mean arterial pressure, Terlipressin helps to restore renal blood flow and improve kidney function.[3][6] While it also has some activity on V2 receptors, which mediate antidiuretic effects, its selectivity for V1 receptors is approximately twice as high.[2]
Preclinical Evidence: Modeling a Complex Syndrome
Replicating HRS in animal models is inherently challenging due to its complex pathophysiology. However, studies in various animal models have provided foundational evidence for the therapeutic potential of Terlipressin. A notable preclinical study utilized an ovine model of septic shock, a condition that shares hemodynamic features with HRS, such as systemic vasodilation and reduced effective blood volume.[7][8]
Key Preclinical Study: Ovine Model of Septic Shock
Experimental Protocol: In a prospective, randomized, controlled laboratory experiment, 24 ewes were anesthetized and instrumented for chronic study.[7] Septic shock was induced by intraperitoneal injection of autologous feces. The onset of septic shock was defined as a mean arterial pressure (MAP) below 60 mmHg. Animals were then randomized to receive either Terlipressin (1 µg/kg/hour), arginine vasopressin (AVP; 0.5 mU/kg/min), or a vehicle control (normal saline). Norepinephrine was administered to all groups to maintain a target MAP of 70 ± 5 mmHg.[7]
Key Findings: The study demonstrated that both Terlipressin and AVP were effective in stabilizing systemic hemodynamics and global oxygen transport compared to the control group.[7] Importantly, continuous infusion of Terlipressin was associated with prolonged survival compared to both the control and AVP groups.[7]
Clinical Corroboration: From Bench to Bedside
The promising preclinical findings paved the way for extensive clinical investigation of Terlipressin in patients with HRS. Multiple randomized controlled trials (RCTs) have evaluated its efficacy and safety, with the CONFIRM trial being a landmark study that led to its approval in several countries.[6][9]
Key Clinical Trials in Hepatorenal Syndrome
Clinical trials have consistently demonstrated the superiority of Terlipressin in combination with albumin over placebo with albumin in reversing HRS.[4][9][10] The primary endpoint in many of these trials was HRS reversal, often defined as a significant reduction in serum creatinine (B1669602) (SCr) to ≤1.5 mg/dL.[4][9]
Data Comparison: Preclinical vs. Clinical Findings
| Parameter | Preclinical Finding (Ovine Septic Shock Model) | Clinical Finding (Hepatorenal Syndrome Patients) |
| Hemodynamic Stability | Stabilized systemic hemodynamics and global oxygen transport.[7] | Increased mean arterial pressure.[10] |
| Renal Function | Not directly assessed in the septic shock model. | Significant improvement in renal function, with HRS reversal rates ranging from 25% to 43% in various studies.[4] A meta-analysis showed a significant reduction in serum creatinine. |
| Survival | Prolonged survival compared to control and AVP.[7] | No consistent significant improvement in 90-day mortality has been demonstrated in all trials, although HRS reversal itself is associated with improved survival.[4] |
| Adverse Events | Not extensively detailed in the provided preclinical abstract. | Serious adverse events, most notably respiratory failure, have been reported, particularly in patients with volume overload or severe acute-on-chronic liver failure.[2][9] |
Bridging the Gap: Translating Preclinical Insights to Clinical Practice
The preclinical study in septic shock, while not a direct model of HRS, provided a strong rationale for investigating Terlipressin in clinical settings characterized by systemic vasodilation and organ hypoperfusion. The observed hemodynamic stabilization and survival benefit in the ovine model were key indicators of its potential therapeutic efficacy.
Clinical trials in HRS subsequently confirmed the beneficial effects of Terlipressin on renal function, a more specific and clinically relevant endpoint for this patient population. While a direct, statistically significant overall survival benefit has been more elusive in some clinical trials, the ability to reverse a life-threatening organ failure like HRS is a critical clinical achievement that can serve as a bridge to liver transplantation.[4][5]
The discrepancy in survival outcomes between the preclinical septic shock model and clinical HRS trials may be attributable to the profound underlying liver disease and multi-organ dysfunction present in the HRS patient population, which are not fully recapitulated in the acute septic shock model.
Conclusion
The development of this compound for hepatorenal syndrome exemplifies a successful, albeit complex, translational journey. Preclinical studies effectively demonstrated its favorable hemodynamic effects, providing a solid foundation for clinical investigation. Subsequent clinical trials have firmly established its role in reversing HRS and improving renal function. For researchers and drug development professionals, the story of Terlipressin underscores the importance of selecting appropriate preclinical models that, even if not perfectly replicating the clinical syndrome, can effectively probe the drug's mechanism of action and provide a strong biological rationale for its clinical development. Future preclinical research could focus on developing more refined animal models of HRS that better mimic the chronic nature of the disease and its impact on multiple organ systems, further bridging the gap between bench and bedside.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. Terlipressin in hepatorenal syndrome: Evidence for present indications [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Terlipressin for the Prevention and Treatment of Renal Decline in Hepatorenal Syndrome: A Drug Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Terlipressin and hepatorenal syndrome: What is important for nephrologists and hepatologists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccjm.org [ccjm.org]
- 9. Terlipressin effect on hepatorenal syndrome: Updated meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Proteomic Analysis: Terlipressin vs. Placebo in Systemic Circulation
A review of proteomic changes associated with Terlipressin (B549273) treatment in the context of Hepatorenal Syndrome, providing insights for researchers, scientists, and drug development professionals.
Overview of Terlipressin's Mechanism of Action
Terlipressin is a synthetic analogue of vasopressin, acting as a prodrug that is converted to lysine (B10760008) vasopressin.[1] It exhibits a higher selectivity for V1 receptors compared to endogenous vasopressin, leading to potent vasoconstriction, particularly in the splanchnic circulation.[1][2] This action reduces portal hypertension and increases effective arterial volume, which in turn is thought to improve renal blood flow in patients with HRS.[1][3]
The CONFIRM Trial: A Landmark Proteomic Study
The CONFIRM trial was the largest randomized controlled trial of Terlipressin versus placebo in patients with HRS.[4][5] A key component of this trial was the comprehensive metabolomic and proteomic analysis of plasma and urine samples from 115 patients (79 treated with Terlipressin and 36 with placebo).[4][6] This provides a robust dataset for comparing the systemic proteomic profiles of the two treatment groups.
Quantitative Proteomic Data Summary
While the primary proteomic analysis from the CONFIRM trial indicated no statistically significant differences in individual protein aptamers associated with HRS reversal after false-discovery correction, it highlighted key biomarkers associated with treatment response.[4][5] The study identified four key proteins associated with HRS reversal in patients, irrespective of treatment with Terlipressin or placebo.
| Biomarker | Association with HRS Reversal | p-value |
| Serum Creatinine (B1669602) (SCr) | Lower levels | p = 0.001 |
| Cystatin C | Lower levels | p = 0.005 |
| Angiopoietin-2 | Lower levels | p = 0.04 |
| Beta-2 microglobulin | Lower levels | p = 0.006 |
| Table 1: Key Protein Biomarkers Associated with Hepatorenal Syndrome Reversal in the CONFIRM Trial.[1][4][6] |
It is important to note that these biomarkers were predictive of HRS reversal in general and not specific to the mechanism of Terlipressin, as no significant protein changes were observed between the Terlipressin and placebo groups after statistical correction.[4][5]
Experimental Protocols
The proteomic analysis in the CONFIRM trial utilized a high-throughput, aptamer-based array. The methodologies are detailed below for replication and reference.
Proteomic Analysis Methodology from the CONFIRM Trial[1][4][6]
-
Sample Type: Plasma and urine samples were collected at treatment initiation.
-
Proteomic Platform: An aptamer-based array (SomaScan) was used to quantify 7,289 plasma proteins.
-
Metabolomic Analysis: Liquid chromatography-mass spectrometry (LC-MS) was performed to analyze 1,594 plasma and 1,420 urine metabolites (Metabolon Inc.).
-
Additional Assays: 14 pre-specified plasma and urine assays were conducted.
-
Primary Outcome: The primary outcome for the analysis was HRS reversal, defined as 2 serum creatinine (SCr) measurements of <1.5 mg/dL separated by >2 hours.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the drug's mechanism, the following diagrams are provided.
Caption: Experimental workflow for the proteomic and metabolomic analysis in the CONFIRM trial.
Caption: Simplified signaling pathway of Terlipressin's action on the splanchnic circulation.
Discussion and Future Directions
The proteomic data from the CONFIRM trial, while not identifying direct protein targets of Terlipressin, provides valuable information on the systemic environment in which the drug acts. The lack of significant differential protein expression between the Terlipressin and placebo groups could suggest several possibilities:
-
Localized Tissue Effects: The primary effects of Terlipressin are on the vasculature of the splanchnic circulation. It is plausible that significant proteomic changes are localized to these tissues (e.g., mesenteric arteries, liver sinusoids) and are not reflected systemically in the plasma at a detectable level after statistical correction for multiple comparisons.
-
Transient Effects: The proteomic snapshot was taken at the initiation of treatment. The dynamic and potentially transient nature of protein expression changes in response to the drug might not be fully captured by this single time point.
-
Mechanism Predominantly Hemodynamic: The primary mechanism of Terlipressin is hemodynamic, causing vasoconstriction and altering blood flow dynamics. While this will undoubtedly have downstream cellular and molecular consequences, the most immediate and impactful changes may not be at the level of widespread, systemic protein expression.
Future research should aim to perform proteomic analyses directly on tissue biopsies (e.g., liver, kidney) from animal models or human patients treated with Terlipressin versus a placebo. This would provide a more direct and nuanced understanding of the drug's impact on tissue-level protein expression and could uncover novel therapeutic targets and biomarkers.
References
- 1. Predictors of response to terlipressin therapy in hepatorenal syndrome: Metabolomic and proteomic analysis from the CONFIRM trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Terlipressin in the management of liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mapping the hemodynamic effects of terlipressin in patients with hepatorenal syndrome using advanced magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. metabolon.com [metabolon.com]
- 6. Predictors of response to terlipressin therapy in hepatorenal syndrome: Metabolomic and proteomic analysis from the CONFIRM trial - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the reproducibility of Terlipressin Acetate's effects across different laboratories
Assessing the Reproducibility of Terlipressin (B549273) Acetate's Effects: A Comparative Guide
An objective analysis of Terlipressin Acetate's performance and its alternatives, supported by experimental data from various studies. This guide is intended for researchers, scientists, and drug development professionals to understand the consistency of its effects across different research settings.
This compound, a synthetic analogue of vasopressin, is a potent vasoactive drug used in the management of conditions like hepatorenal syndrome (HRS) and septic shock.[1][2] Its efficacy is attributed to its vasoconstrictive properties, which help in regulating blood flow and pressure.[3][4] While numerous studies have investigated its clinical benefits, the reproducibility of its effects across different laboratories and patient populations is a critical aspect for researchers. This guide provides a comprehensive comparison of this compound's performance with its primary alternative, norepinephrine (B1679862), supported by data from multiple studies.
Mechanism of Action
Terlipressin acts as a prodrug, being metabolized to its active form, lysine (B10760008) vasopressin.[5] This active metabolite primarily acts on V1 receptors on vascular smooth muscle cells, leading to vasoconstriction.[3][6] This action is particularly effective in the splanchnic circulation, reducing portal hypertension.[4][7] It also has some activity on V2 receptors in the kidneys, contributing to its antidiuretic effects, although this is less pronounced than its vasoconstrictive properties.[3]
Comparative Efficacy: Terlipressin vs. Norepinephrine
Norepinephrine is a commonly used alternative to Terlipressin, particularly in the management of septic shock and as a therapy for HRS where Terlipressin may not be available.[8][9] Several meta-analyses have compared the efficacy and safety of these two vasopressors.
In Hepatorenal Syndrome (HRS)
A systematic review and meta-analysis of four randomized controlled trials involving 154 patients with HRS found no significant difference in the reversal of HRS between norepinephrine and terlipressin.[10] Mortality at 30 days and the recurrence of HRS were also similar between the two groups.[10] However, adverse events were less common with norepinephrine.[10] Another meta-analysis including seven randomized controlled trials with 376 subjects showed numerically higher rates of HRS reversal and short-term survival with terlipressin, though these results were not statistically significant.[11][12]
| Outcome Measure | Terlipressin | Norepinephrine | Risk Ratio (95% CI) | p-value | Source |
| HRS Reversal | Varies | Varies | 0.97 (0.76 to 1.23) | 0.800 | [10] |
| 30-Day Mortality | Varies | Varies | 0.89 (0.68 to 1.17) | 0.404 | [10] |
| HRS Recurrence | Varies | Varies | 0.72 (0.36 to 1.45) | 0.357 | [10] |
| Adverse Events | Higher | Lower | 0.36 (0.15 to 0.83) | <0.05 | [10] |
In Septic Shock
In the context of septic shock, a meta-analysis of six studies concluded that terlipressin showed no added survival benefit compared to norepinephrine.[13] There was no significant difference in 28-day mortality, adverse events, or mean arterial pressure between the two groups.[13] However, terlipressin was found to decrease heart rate at 24 and 48 hours.[13] Another meta-analysis of ten studies with 928 patients also found no reduction in mortality with terlipressin compared to catecholamines.[14]
| Outcome Measure | Terlipressin | Norepinephrine | Risk Ratio (95% CI) | p-value | Source |
| 28-Day Mortality | No significant difference | No significant difference | 0.99 (0.85 to 1.15) | 0.849 | [13] |
| Adverse Events | No significant difference | No significant difference | 2.54 (0.58 to 11.08) | 0.214 | [13] |
| Mean Arterial Pressure | No significant difference | No significant difference | -0.10 (-0.35 to 0.14) | 0.405 | [13] |
Experimental Protocols
The variability in reported outcomes can often be attributed to differences in experimental design and patient populations. Below are generalized protocols based on methodologies cited in various clinical trials.
General Protocol for Assessing Vasopressor Effects in Septic Shock
This protocol outlines a typical workflow for a randomized controlled trial comparing Terlipressin and Norepinephrine in septic shock patients.
Key Methodological Considerations:
-
Patient Population: The severity of illness, underlying comorbidities, and specific diagnostic criteria for conditions like HRS and septic shock can significantly influence outcomes.
-
Dosing and Administration: Terlipressin can be administered as intermittent bolus injections or as a continuous infusion.[15][16] The chosen method can affect both efficacy and the incidence of adverse events.[17] Dosing is often titrated to achieve a target mean arterial pressure.[18]
-
Concomitant Therapies: The use of other supportive therapies, such as albumin in HRS, can impact the observed effects of the vasopressor.[9]
-
Outcome Measures: Primary endpoints in studies vary, ranging from reversal of HRS and changes in serum creatinine (B1669602) to 28-day mortality in septic shock.[10][13] These different endpoints can make direct comparisons between studies challenging.
Conclusion
While a definitive statement on the inter-laboratory reproducibility of this compound's effects is limited by the absence of direct comparative studies, an analysis of the existing body of research provides valuable insights. The therapeutic effects of this compound, particularly in comparison to norepinephrine, appear to be broadly consistent across multiple clinical trials and meta-analyses for the treatment of hepatorenal syndrome and septic shock. However, variations in patient populations, experimental protocols, and outcome measures likely contribute to the range of reported efficacy and safety data. For researchers, adherence to standardized protocols and clear reporting of patient characteristics are crucial for improving the comparability of future studies and better understanding the reproducibility of this compound's effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. litfl.com [litfl.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. droracle.ai [droracle.ai]
- 7. mims.com [mims.com]
- 8. droracle.ai [droracle.ai]
- 9. Therapeutic alternatives for the treatment of type 1 hepatorenal syndrome: A Delphi technique-based consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. observatorio-api.fm.usp.br [observatorio-api.fm.usp.br]
- 11. researchgate.net [researchgate.net]
- 12. Comparative efficacy of terlipressin and norepinephrine for treatment of hepatorenal syndrome-acute kidney injury: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Terlipressin Versus Norepinephrine for Septic Shock: A Systematic Review and Meta-Analysis [frontiersin.org]
- 14. Terlipressin for septic shock patients: a meta-analysis of randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety and efficacy of continuous infusion terlipressin (BIV201): A phase 2 trial in patients with decompensated cirrhosis and refractory ascites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The current applications and future directions of terlipressin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Safety and efficacy of continuous infusion terlipressin (BIV201): A phase 2 trial in patients with decompensated cirrhosis and refractory ascites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of the Antidiuretic Properties of Terlipressin and Desmopressin
For Immediate Release
This guide provides a detailed comparison of the antidiuretic effects of Terlipressin (B549273) and Desmopressin (B549326), two synthetic analogues of the natural hormone arginine vasopressin (AVP). While both drugs interact with vasopressin receptors, their distinct receptor affinities and mechanisms of action lead to significantly different clinical applications and antidiuretic profiles. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data.
Introduction to Terlipressin and Desmopressin
Terlipressin (triglycyl-lysine vasopressin) is a pro-drug that is converted in the body to its active metabolite, lysine (B10760008) vasopressin (LVP).[1][2] It is primarily known for its potent vasoconstrictor effects, mediated by vasopressin V1 receptors, and is clinically used in the management of hepatorenal syndrome and variceal bleeding.[3][4] However, it also possesses antidiuretic properties through its interaction with V2 receptors.[5][6]
Desmopressin (1-deamino-8-D-arginine vasopressin or DDAVP) is a synthetic analogue of AVP specifically engineered for potent and prolonged antidiuretic activity with minimal pressor effects.[4][7] Structural modifications make it highly selective for the V2 receptor and more resistant to enzymatic degradation compared to native vasopressin.[4][8] Its primary clinical use is in the treatment of central diabetes insipidus, a condition characterized by insufficient AVP production.[9][10]
Mechanism of Antidiuretic Action
The antidiuretic effect of both compounds is initiated by their binding to the vasopressin V2 receptor, a Gs-protein coupled receptor located on the basolateral membrane of renal collecting duct cells.[7][9] This binding triggers a signaling cascade that results in the insertion of aquaporin-2 (AQP2) water channels into the apical membrane, increasing water reabsorption from the urine back into the bloodstream.[9][10]
Desmopressin is a selective V2 receptor agonist.[9] Its molecular structure confers a high affinity for the V2 receptor, leading to a potent antidiuretic response with very little effect on the V1 receptors that mediate vasoconstriction.[8][11]
Terlipressin and its active metabolite, LVP, have a higher affinity for V1 receptors than for V2 receptors.[1][12] However, they do bind to V2 receptors and can induce a significant antidiuretic effect, which is considered a side effect in clinical scenarios where its vasoconstrictive properties are desired.[5][6] In vitro studies have shown that while terlipressin itself has low affinity for the V2 receptor, it acts as a full agonist.[12][13]
Figure 1. V2 Receptor Signaling Pathway for Antidiuresis.
Quantitative Comparison of Performance
The antidiuretic effects of Terlipressin and Desmopressin are directly related to their receptor binding affinities and subsequent pharmacodynamic actions.
Receptor Binding Affinity
Experimental data from in vitro competitive binding assays using Chinese hamster ovary cells expressing human V1 and V2 receptors demonstrate the distinct receptor preferences of these drugs.[12][13] Desmopressin's high selectivity for the V2 receptor contrasts sharply with the V1 preference of Terlipressin and its metabolite LVP.
| Compound | V1 Receptor Ki (M) | V2 Receptor Ki (M) | V1:V2 Affinity Ratio |
| Terlipressin | 1.1 x 10⁻⁶ | 6.9 x 10⁻⁶ | ~6:1 |
| Lysine Vasopressin (LVP) | 1.8 x 10⁻⁹ | 1.0 x 10⁻⁸ | ~6:1 |
| Arginine Vasopressin (AVP) | 8.0 x 10⁻¹⁰ | 8.5 x 10⁻¹⁰ | ~1:1 |
| Desmopressin (DDAVP) | Not specified, but known to have minimal V1 affinity | Highly Selective | ~1:2000-4000 (ADH:pressor ratio)[11] |
| Data sourced from Jamil et al. (2017)[12][13] and LITFL (2024)[11]. Ki represents the inhibition constant. |
Pharmacodynamic Effects on Renal Function
Clinical and experimental studies have quantified the impact of these drugs on key indicators of antidiuresis. Terlipressin has been shown to induce a clear antidiuretic response, even in water-loaded patients.[6]
| Parameter | Effect of Terlipressin (2 mg infusion) | Effect of Desmopressin |
| Urine Osmolality (Uosm) | Increased by 27% (93 mosmol/kgH₂O)[6] | Potent and sustained increase[14] |
| Free Water Clearance (CH₂O) | Decreased by 1.05 ml/min[6] | Significant decrease |
| Urine Aquaporin-2 (AQP2) Excretion | Increased by 89%[6] | Triggers AQP2 insertion[10] |
| Plasma Sodium | Decreased by 1.1 mmol/l[6] | Risk of hyponatremia with overhydration[9] |
| Terlipressin data from a study in patients with ascites under oral water load.[6] |
Pharmacokinetic Profile
The duration of the antidiuretic effect is a critical differentiator between the two drugs, stemming from their different metabolic pathways.
| Parameter | Terlipressin | Desmopressin |
| Mechanism | Pro-drug, slow enzymatic cleavage to active LVP[2] | Resistant to enzymatic degradation[8] |
| Half-life | Terlipressin: ~50 minutes; LVP (active metabolite): longer effective duration[1][2] | IV: 1.5-3 hours; Intranasal: 3-4 hours[11] |
| Duration of Action | ~6 hours[1][2] | 2-6 hours (dose-dependent)[11] |
Experimental Protocols
The characterization of antidiuretic effects relies on established in vivo and in vitro experimental models.
In Vivo Assessment of Antidiuretic Activity (Burn's Method)
This protocol is a standard method for evaluating antidiuretic potency in conscious animals.[15]
-
Animal Model: Male Wistar rats are typically used.[15]
-
Hydration: Animals are water-loaded orally (e.g., via gavage) to induce diuresis.
-
Drug Administration: The test compounds (Terlipressin, Desmopressin) or a vehicle control are administered, usually subcutaneously or intravenously, at various doses.
-
Urine Collection: Animals are placed in individual metabolic cages, and urine is collected at set intervals (e.g., every 15-30 minutes) for several hours.[14]
-
Analysis: The following parameters are measured for each sample:
-
Urine volume (to determine urine flow rate).
-
Urine osmolality or specific gravity (to assess concentrating ability).
-
Sodium and potassium concentrations (to evaluate electrolyte handling).
-
-
Endpoint: The antidiuretic effect is quantified by the decrease in urine output and the increase in urine concentration over time compared to the control group.
Figure 2. Experimental Workflow for In Vivo Antidiuretic Assay.
In Vitro Receptor Binding Assay
This method determines the binding affinity of a compound to specific receptor subtypes.[13]
-
Cell Culture: Chinese hamster ovary (CHO) cells are genetically engineered to express high levels of human V1 or V2 receptors on their membranes.
-
Membrane Preparation: The cells are harvested, and the cell membranes containing the receptors are isolated and homogenized.
-
Competitive Binding: The membrane homogenates are incubated with a radiolabeled ligand (e.g., [³H]AVP) that is known to bind to the receptors.
-
Test Compound Addition: Varying concentrations of the unlabeled test compounds (Terlipressin, LVP, Desmopressin) are added to the mixture. These compounds compete with the radiolabeled ligand for binding to the receptors.
-
Separation and Measurement: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Ki) are calculated. A lower Ki value indicates a higher binding affinity.[12]
Conclusion
Terlipressin and Desmopressin exhibit markedly different antidiuretic profiles due to their distinct vasopressin receptor selectivity. Desmopressin is a highly specific and potent V2 agonist, designed explicitly for its powerful antidiuretic effect, making it the standard of care for central diabetes insipidus.[4] In contrast, Terlipressin's primary action is V1-mediated vasoconstriction.[1] Its antidiuretic effect, resulting from V2 receptor activation, is less potent than that of Desmopressin and is generally considered a secondary effect that can lead to complications such as hyponatremia in certain patient populations.[5][6] Understanding these fundamental differences is crucial for the appropriate clinical application and future development of vasopressin analogues.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. pharmain.com [pharmain.com]
- 3. The current applications and future directions of terlipressin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysin-vasopressin, Terlipressin, Desmopressin [uochb.cz]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Effects of terlipressin on the aquaretic system: evidence of antidiuretic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides | MDPI [mdpi.com]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. litfl.com [litfl.com]
- 12. dovepress.com [dovepress.com]
- 13. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A comparative study of pharmacodynamics and bioavailability of 2 different desmopressin nasal sprays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antidiuretic activity of terlipressin (triglycyl-lysine vasopressin)--role of pressure natriuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the use of Terlipressin Acetate in a 3D cell culture model of liver fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Terlipressin Acetate and alternative anti-fibrotic agents for the treatment of liver fibrosis, with a focus on validation using a three-dimensional (3D) cell culture model. While this compound is primarily recognized for its vasoconstrictive properties in managing portal hypertension, emerging evidence on the role of its target receptors in hepatic stellate cell activation warrants investigation into its direct anti-fibrotic potential. This document outlines the signaling pathways, summarizes available experimental data, and provides a detailed protocol for a comparative validation study in a 3D liver spheroid model.
Comparative Analysis of Anti-Fibrotic Compounds
The following table summarizes the performance of this compound and its alternatives based on their mechanism of action and reported effects on key fibrosis markers. It is important to note that direct quantitative data for this compound in a 3D liver fibrosis model is not currently available in the published literature. The data presented for Terlipressin is inferred from studies on arginine vasopressin (AVP), its active metabolite, and AVP receptor antagonists.
| Compound | Target Signaling Pathway | Reported Effect on α-SMA Expression | Reported Effect on Collagen Deposition | Model System |
| This compound (via Arginine Vasopressin) | Vasopressin V1a Receptor | AVP stimulates hepatic stellate cell (HSC) growth and contraction[1]. A V1a/V2 receptor antagonist decreased α-SMA expression[2]. | AVP stimulates HSCs to secrete collagen[2][3]. A V1a/V2 receptor antagonist decreased collagen type I expression[2]. | In vivo (rat), 2D cell culture[1][2] |
| Pirfenidone (B1678446) | Transforming Growth Factor-β (TGF-β) | Reduces TGF-β1-induced α-SMA expression. | Inhibits TGF-β1-induced type I collagen accumulation by up to 92% in cultured HSCs[4]. | 2D cell culture, Animal models[4] |
| Sorafenib (B1663141) | Platelet-Derived Growth Factor (PDGF) Receptor, Vascular Endothelial Growth Factor Receptor (VEGFR) | Markedly decreased α-SMA protein expression in a rat model of liver fibrosis[5]. | Reduced collagen deposition by more than 60% in a rat model of liver fibrosis[5]. Downregulated COL1A1 in a 3D co-culture model[6]. | Animal models, 3D co-culture model[5][6] |
| Cenicriviroc (B192934) | C-C Chemokine Receptor types 2 and 5 (CCR2/CCR5) | Reduces macrophage infiltration and HSC activation. | Significantly reduced collagen deposition in a mouse model of NASH[7]. | Animal models[7] |
Signaling Pathways in Liver Fibrosis
The development of liver fibrosis is a complex process involving the activation of hepatic stellate cells (HSCs), which are the primary producers of extracellular matrix proteins, leading to scar tissue formation. The compounds discussed in this guide target different signaling pathways implicated in this process.
This compound and Vasopressin Receptor Signaling
Terlipressin is a prodrug that is converted to its active form, lysine (B10760008) vasopressin, which is an analogue of arginine vasopressin (AVP). AVP binds to vasopressin receptors, with the V1a receptor being present on hepatic stellate cells.[1] Activation of the V1a receptor on HSCs has been shown to stimulate cell growth and contraction.[1] Furthermore, AVP can induce HSCs to secrete TGF-β and collagen, suggesting a pro-fibrotic role.[2][3] Therefore, the proposed mechanism for evaluating Terlipressin in a liver fibrosis model is its potential to directly modulate HSC activation and fibrogenesis through V1a receptor signaling.
This compound's pro-fibrotic signaling cascade.
Alternative Anti-Fibrotic Signaling Pathways
The alternative compounds target well-established pro-fibrotic pathways:
-
TGF-β Signaling (Pirfenidone): Transforming growth factor-beta (TGF-β) is a potent profibrogenic cytokine that drives HSC activation and collagen synthesis.[8] Pirfenidone is thought to exert its anti-fibrotic effects by inhibiting TGF-β signaling.[4]
Pirfenidone's inhibition of the TGF-β signaling pathway.
-
PDGF Signaling (Sorafenib): Platelet-derived growth factor (PDGF) is a major mitogen for HSCs, promoting their proliferation.[9] Sorafenib, a multi-kinase inhibitor, targets the PDGF receptor, thereby inhibiting HSC proliferation.[5]
Sorafenib's inhibition of the PDGF signaling pathway.
-
CCR2/CCR5 Signaling (Cenicriviroc): The chemokine receptors CCR2 and CCR5 are involved in the recruitment of macrophages to the site of liver injury. These macrophages then contribute to HSC activation and fibrosis.[10] Cenicriviroc is a dual antagonist of CCR2 and CCR5.
References
- 1. Arginine vasopressin induces contraction and stimulates growth of cultured human hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arginine vasopressin deficiency and conivaptan (a V1a–V2 receptor antagonist) treatment reverses liver damage and fibrosis in rats with chronic portocaval anastomosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginine vasopressin deficiency and conivaptan (a V1a-V2 receptor antagonist) treatment reverses liver damage and fibrosis in rats with chronic portocaval anastomosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifibrotic activities of pirfenidone in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of sorafenib on liver versus tumor fibrosis mediated by SDF1α/CXCR4 axis and Gr-1+ myeloid cell infiltration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sorafenib reduces steatosis-induced fibrogenesis in a human 3D co-culture model of non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prolonged cenicriviroc therapy reduces hepatic fibrosis despite steatohepatitis in a diet‐induced mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic strategies against TGF-beta signaling pathway in hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluating the Therapeutic Potential of Cenicriviroc in the Treatment of Nonalcoholic Steatohepatitis with Fibrosis: A Brief Report on Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Terlipressin Acetate: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of Terlipressin Acetate is crucial for maintaining laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound in a laboratory setting.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by a multi-layered regulatory framework. In the United States, key regulations are overseen by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2] The Resource Conservation and Recovery Act (RCRA) provides the primary framework for managing hazardous waste from its generation to its final disposal.[1][2][3] Additionally, the EPA's Subpart P of the RCRA provides specific management standards for hazardous waste pharmaceuticals from healthcare facilities.[1] Many states have their own regulations that may be more stringent than federal laws.[3]
While some Safety Data Sheets (SDS) for this compound state that it is not classified as a hazardous chemical under OSHA's Hazard Communication Standard, it is noted for its potential for long-lasting harmful effects on aquatic life.[4] Therefore, it is imperative to manage its disposal in a way that minimizes environmental release.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, appropriate personal protective equipment should be worn.
| PPE Item | Specification |
| Gloves | Impervious, disposable gloves (e.g., nitrile). Gloves must be inspected prior to use. |
| Eye Protection | Safety goggles with side-shields. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | A suitable respirator should be used if there is a risk of inhaling dust. |
This data is synthesized from multiple Safety Data Sheets.[5][6]
Disposal Procedures for this compound
The recommended disposal method for this compound is through a licensed hazardous material disposal company.[5] The most common and recommended method for the destruction of pharmaceutical waste is incineration at a permitted treatment facility.[1][2]
Step-by-Step Disposal Protocol:
-
Consult Institutional Guidelines: Always refer to your institution's specific policies and procedures for pharmaceutical and chemical waste disposal.
-
Segregate Waste: Do not mix this compound waste with general laboratory trash. It should be segregated as chemical or pharmaceutical waste.
-
Containerize Waste:
-
Place unused or expired this compound powder and any materials heavily contaminated with it (e.g., weighing boats, contaminated wipes) into a clearly labeled, sealed, and leak-proof container.[7]
-
For solutions, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container.
-
Empty vials and packaging that have come into direct contact with this compound should also be disposed of as chemical waste and not in regular trash or recycling.[4]
-
-
Labeling: The waste container must be clearly labeled with the contents ("this compound Waste") and any applicable hazard warnings.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents, pending pickup by a licensed waste disposal contractor.[4]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the waste by a licensed contractor.
What Not to Do:
-
Do not dispose of this compound down the drain.[1][7] This is to prevent the release of the active pharmaceutical ingredient into aquatic ecosystems, where it may cause long-lasting harm.[4]
-
Do not dispose of this compound in the regular trash.[3]
-
Do not reuse empty containers that held this compound.[4]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, wear gloves, eye protection, and a lab coat. If the spill involves a significant amount of powder, respiratory protection is necessary.[6]
-
Contain the Spill:
-
For powder spills, carefully cover with a plastic sheet or tarp to minimize spreading.[4]
-
For liquid spills, absorb with an inert, non-combustible material.
-
-
Clean the Spill:
-
Dispose of Cleaning Materials: All materials used for cleanup (e.g., wipes, absorbent pads, contaminated PPE) must be placed in the hazardous waste container.
-
Report the Spill: Report the incident to your supervisor and EHS department, following your institution's reporting procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow diagram for the proper disposal of this compound.
This guide is intended to provide a framework for the safe disposal of this compound. Always prioritize your institution's specific protocols and consult with your Environmental Health and Safety department for guidance.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. danielshealth.com [danielshealth.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. biosynth.com [biosynth.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Terlipressin Acetate
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Terlipressin Acetate. Adherence to these guidelines is essential for ensuring a safe laboratory environment and proper material disposal.
When handling this compound, a baseline of personal protective equipment (PPE) is critical. While some safety data sheets (SDS) do not classify the substance as hazardous, a conservative approach is recommended due to inconsistencies across various supplier documents.[1] The following procedural guidance outlines the necessary steps for safe handling, from preparation to disposal.
Operational Plan: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to minimize exposure risk. This includes protection for the eyes, face, hands, and body, with respiratory protection advised under specific conditions.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or tightly fitting safety goggles.[2] | Protects against splashes and airborne particles. |
| Hand Protection | Impermeable, chemical-resistant gloves.[1][2][3] | Prevents direct skin contact. Gloves should be inspected before use and hands washed thoroughly after removal.[2][4] |
| Body Protection | A lab coat or impervious clothing.[2][5] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is recommended if dust or aerosols are generated, or if working in a poorly ventilated area.[3][6] | Minimizes inhalation of the compound. |
Procedural Guidance: Step-by-Step Handling and Disposal
1. Engineering Controls:
-
For procedures that may generate dust or aerosols, use a chemical fume hood.[6]
-
Ensure a safety shower and eye wash station are readily accessible.[3][5]
2. Safe Handling Practices:
3. Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]
-
Store according to the temperature recommendations on the product insert, which may include refrigeration at 2°C – 8°C.[1][7][8]
4. Accidental Release Measures:
-
Ensure adequate ventilation.
-
Use personal protective equipment as required.
-
For powder spills, cover with a plastic sheet or tarp to minimize spreading.
-
Mechanically pick up the spilled material and place it in an appropriate container for disposal.[1] Avoid creating dust.
-
Clean the contaminated surface thoroughly.
-
Prevent the substance from entering drains, sewers, or water courses.[1][2]
5. Disposal Plan:
-
Disposal methods must comply with official local, state, and federal regulations.[1]
-
Smaller quantities may potentially be disposed of with household waste, though this should be verified with local guidelines.[1]
-
For larger quantities or in institutional settings, disposal should be handled by a licensed chemical destruction plant or hazardous material disposal company.[2][4]
-
Contaminated packaging should be disposed of in the same manner as the product itself.[4]
Handling Workflow for this compound
The following diagram outlines the logical progression of steps for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. biosynth.com [biosynth.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. medsafe.govt.nz [medsafe.govt.nz]
- 8. assets.hpra.ie [assets.hpra.ie]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
